Product packaging for Ronipamil(Cat. No.:CAS No. 85247-77-4)

Ronipamil

Cat. No.: B1679523
CAS No.: 85247-77-4
M. Wt: 460.7 g/mol
InChI Key: KLBJRPVUPJXXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H48N2 B1679523 Ronipamil CAS No. 85247-77-4

Properties

CAS No.

85247-77-4

Molecular Formula

C32H48N2

Molecular Weight

460.7 g/mol

IUPAC Name

2-[3-[methyl(2-phenylethyl)amino]propyl]-2-phenyltetradecanenitrile

InChI

InChI=1S/C32H48N2/c1-3-4-5-6-7-8-9-10-11-18-25-32(29-33,31-22-16-13-17-23-31)26-19-27-34(2)28-24-30-20-14-12-15-21-30/h12-17,20-23H,3-11,18-19,24-28H2,1-2H3

InChI Key

KLBJRPVUPJXXCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ronipamil;  Ronipamilo; 

Origin of Product

United States

Foundational & Exploratory

Ronipamil: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronipamil is a phenylalkylamine derivative and an analog of verapamil, classifying it as a calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of calcium ion influx through voltage-gated L-type calcium channels, which are prevalent in cardiac muscle, cardiac conductive tissue, and vascular smooth muscle. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing from available preclinical data and the well-established pharmacology of its parent compound, verapamil.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The fundamental action of this compound is the blockade of L-type calcium channels. These channels are crucial for the influx of extracellular calcium, which triggers a cascade of intracellular events leading to muscle contraction and propagation of electrical signals in the heart.

By inhibiting these channels, this compound exerts several key physiological effects:

  • Negative Chronotropic Effect: By blocking calcium entry into the sinoatrial (SA) and atrioventricular (AV) nodes, this compound slows the rate of spontaneous depolarization, leading to a decrease in heart rate.

  • Negative Dromotropic Effect: It slows conduction velocity through the AV node, which is beneficial in the management of certain supraventricular arrhythmias.

  • Negative Inotropic Effect: In cardiac muscle cells, the influx of calcium is a critical step in excitation-contraction coupling. By reducing this influx, this compound decreases the force of myocardial contraction.

  • Vascular Smooth Muscle Relaxation: In vascular smooth muscle, calcium influx is essential for maintaining tone and mediating vasoconstriction. This compound's blockade of these channels leads to vasodilation, resulting in a decrease in peripheral resistance and blood pressure.

Preclinical Data Summary

Preclinical studies have primarily investigated the antiarrhythmic and anti-shock properties of this compound, often in comparison to its analog, anipamil.

Antiarrhythmic Effects

In a study utilizing a conscious rat model of ischemia-induced arrhythmias, this compound demonstrated limited antiarrhythmic actions at oral doses of 50 and 150 mg/kg.[1] While it reduced the magnitude of ECG changes associated with ischemia, it did not produce a statistically significant reduction in overall arrhythmia score, unlike its counterpart anipamil.[1]

CompoundDose (mg/kg, oral)Antiarrhythmic Effect (Ischemia-induced arrhythmias in conscious rats)
This compound 50, 150Limited antiarrhythmic actions. Reduced magnitude of ischemic ECG changes.
Anipamil 50, 150Statistically significant reduction in arrhythmias, particularly ventricular fibrillation. Delayed development of ischemic ECG signs.
Effects in Circulatory Shock

In a rat model of traumatic shock, this compound demonstrated some beneficial effects.[2] At a dose of 1.0 mg/kg, it did not significantly affect mean arterial blood pressure or heart rate in non-shocked animals.[2] However, in shocked animals, both this compound and anipamil significantly blunted the accumulation of the myocardial depressant factor (MDF), a cardiotoxic peptide. Both compounds also retarded the rate of proteolysis in pancreatic homogenates, suggesting an anti-proteolytic effect. While both drugs prolonged survival time compared to the vehicle, anipamil provided a greater degree of protection than this compound.

CompoundDose (mg/kg)Effect on Myocardial Depressant Factor (MDF) Accumulation (U/h)Pancreatic Proteolysis (μmoles serine x 10-2/mg protein)Survival Time (h)
Vehicle -169 ± 181.12 ± 0.071.9 ± 0.1 / 1.8 ± 0.4
This compound 1.074 ± 11 (p<0.01 vs vehicle)0.91 ± 0.1 (p<0.02 vs vehicle)3.1 ± 0.3 (p<0.01 vs vehicle)
Anipamil 1.050 ± 8 (p<0.01 vs vehicle)0.74 ± 0.09 (p<0.001 vs vehicle)4.4 ± 0.3 (p<0.01 vs vehicle)

Signaling Pathways

The primary signaling pathway affected by this compound is the calcium signaling cascade in excitable cells.

This compound This compound L_type_Ca_Channel L-type Calcium Channel (α1 subunit) This compound->L_type_Ca_Channel Inhibits Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin AP_Propagation Action Potential Propagation (SA & AV nodes) Intracellular_Ca->AP_Propagation MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Muscle Contraction (Cardiac & Smooth) MLCK->Contraction

Caption: this compound's inhibition of L-type calcium channels.

By blocking the L-type calcium channel, this compound prevents the influx of calcium ions, thereby inhibiting the downstream signaling events that lead to muscle contraction and action potential propagation.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. The following are generalized protocols for assessing the activity of L-type calcium channel blockers, which would be applicable to the study of this compound.

Ischemia-Induced Arrhythmia Model in Conscious Rats

This protocol is based on the methodology used in the preclinical evaluation of this compound.

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Preparation: Under anesthesia, a small incision is made in the chest, and a ligature is placed around the left anterior descending (LAD) coronary artery. The ends of the ligature are externalized.

  • Drug Administration: this compound, anipamil, or vehicle is administered orally at specified doses (e.g., 50 and 150 mg/kg).

  • Induction of Ischemia: After a set time post-drug administration, the LAD coronary artery is occluded by tightening the externalized ligature.

  • ECG Monitoring: A continuous electrocardiogram (ECG) is recorded for a defined period (e.g., 30 minutes) following coronary occlusion.

  • Data Analysis: Arrhythmias are scored based on the incidence, duration, and severity of events such as ventricular tachycardia and ventricular fibrillation. ECG parameters (e.g., ST-segment elevation) are also analyzed to assess the degree of ischemia.

Radioligand Binding Assay for L-Type Calcium Channels

This is a generalized protocol to determine the binding affinity of a compound to the L-type calcium channel.

Membrane_Prep Prepare membrane homogenates from tissue rich in L-type Ca²⁺ channels (e.g., cardiac muscle, brain cortex) Incubation Incubate membranes with a radiolabeled ligand (e.g., [³H]-nitrendipine) and varying concentrations of this compound Membrane_Prep->Incubation Separation Separate bound from free radioligand via rapid filtration Incubation->Separation Quantification Quantify radioactivity of bound ligand using liquid scintillation counting Separation->Quantification Analysis Determine IC₅₀ and calculate Ki to assess binding affinity Quantification->Analysis

Caption: Workflow for a radioligand binding assay.

  • Membrane Preparation: Homogenize tissue (e.g., rat cardiac ventricle or cerebral cortex) in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled L-type calcium channel ligand (e.g., [³H]nitrendipine for the dihydropyridine site or [³H]verapamil for the phenylalkylamine site) and a range of concentrations of the unlabeled test compound (this compound).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Calcium Influx Assay

This protocol measures the ability of a compound to inhibit calcium influx in cultured cells.

Cell_Culture Culture cells expressing L-type Ca²⁺ channels (e.g., vascular smooth muscle cells, cardiomyocytes) Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) Cell_Culture->Dye_Loading Drug_Incubation Incubate cells with varying concentrations of this compound Dye_Loading->Drug_Incubation Depolarization Induce cell depolarization to open voltage-gated Ca²⁺ channels (e.g., with high [K⁺] buffer) Drug_Incubation->Depolarization Fluorescence_Measurement Measure changes in intracellular calcium by monitoring fluorescence intensity Depolarization->Fluorescence_Measurement

Caption: Workflow for a calcium influx assay.

  • Cell Culture: Plate cells expressing L-type calcium channels (e.g., primary vascular smooth muscle cells or a suitable cell line) in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the cells with various concentrations of this compound or vehicle control.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Stimulation: Add a depolarizing agent (e.g., a high concentration of potassium chloride) to the wells to open the voltage-gated calcium channels and induce calcium influx.

  • Fluorescence Monitoring: Continuously monitor the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Calculate the extent of inhibition of the calcium influx by this compound at each concentration to determine its IC50 value.

Conclusion

This compound is a verapamil analog that functions as an L-type calcium channel blocker. Its mechanism of action is centered on the inhibition of calcium influx into cardiac and vascular smooth muscle cells, leading to antiarrhythmic and vasodilatory effects. Preclinical studies indicate that while it possesses some beneficial effects in models of cardiac arrhythmia and circulatory shock, it may be less potent than other verapamil analogs such as anipamil. Further research is required to fully elucidate its specific binding characteristics and pharmacological profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other calcium channel blockers.

References

An In-depth Technical Guide to Verapamil: A Phenylalkylamine Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is for research and informational purposes only. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.

Introduction

Verapamil is a well-characterized phenylalkylamine derivative that functions as a non-dihydropyridine L-type calcium channel blocker.[1][2] It is widely utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and supraventricular tachyarrhythmias.[2][3] This technical guide provides a comprehensive overview of Verapamil's core mechanism of action, quantitative efficacy, pharmacokinetic profile, and the experimental methodologies employed in its characterization.

Mechanism of Action

Verapamil exerts its pharmacological effects by directly inhibiting the influx of calcium ions through voltage-gated L-type calcium channels (Ca_v1.2).[1] These channels are crucial for the excitation-contraction coupling in cardiac and vascular smooth muscle cells. Verapamil binds to the α1 subunit of the L-type calcium channel from the intracellular side, exhibiting a state-dependent binding preference for open and inactivated channel conformations over the resting state. This results in a more pronounced effect in tissues that undergo frequent depolarization, such as the myocardium and the atrioventricular (AV) node.

The blockade of L-type calcium channels by Verapamil leads to several key physiological effects:

  • Negative Inotropy: By reducing calcium influx into cardiac myocytes, Verapamil decreases the force of myocardial contraction.

  • Negative Chronotropy: Verapamil slows the heart rate by inhibiting the calcium-dependent depolarization of the sinoatrial (SA) node.

  • Negative Dromotropy: It prolongs the effective refractory period and slows conduction through the AV node.

  • Vasodilation: In vascular smooth muscle, the inhibition of calcium influx leads to relaxation and vasodilation, thereby reducing peripheral vascular resistance and blood pressure.

Quantitative Data

The efficacy of Verapamil as a calcium channel blocker has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative parameters.

Table 1: Inhibitory Potency (IC50) of Verapamil on L-type Calcium Channels
Cell Type/TissueExperimental ConditionIC50 ValueReference
Cardiac MyocytesWhole-cell patch clamp~10 µM
T-type Calcium ChannelsHeterologous expression system~20 µM
Ryanodine Receptor[3H]Ryanodine binding in isolated triads~8 µM
fKv1.4ΔN Potassium ChannelsTwo-electrode voltage clamp (Xenopus oocytes)260.71 ± 18.50 µmol/L
Cardiac type KATP (Kir6.2/SUR2A) channelsInside-out patch clamp8.9 ± 2.1 µmol/L
hERG ChannelsHigh-affinity blockade143.0 nmol/L
Table 2: Binding Affinity (Ki/Kd) of Verapamil for L-type Calcium Channels
RadioligandTissue/Cell PreparationKi/Kd ValueReference
[3H]VerapamilRat cerebrocortical membranesKd of 94 nmol/L
Not SpecifiedIsolated membranes0.1 - 50 nM (dissociation constants)
Table 3: Pharmacokinetic Properties of Verapamil
ParameterValueReference
Bioavailability10-35% (due to high first-pass metabolism)
Protein Binding90%
Volume of Distribution3-5 L/kg
Time to Peak Plasma Concentration1-2 hours (oral administration)
MetabolismExtensive hepatic metabolism via CYP3A4, CYP3A5, CYP2C8
Major MetaboliteNorverapamil (retains 20% of vasodilatory activity)
Elimination Half-life3-7 hours
Excretion~70% in urine (as metabolites), ~16% in feces

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is employed to measure the effect of Verapamil on ion channel currents, particularly the L-type calcium current (I_Ca,L), in isolated cells such as cardiomyocytes.

Methodology:

  • Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., rat, guinea pig) via enzymatic digestion.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an intracellular solution containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2 with KOH.

  • Recording: Establish a whole-cell configuration by forming a gigaseal between the pipette tip and the cell membrane, followed by gentle suction to rupture the membrane patch.

  • Voltage Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. Elicit I_Ca,L by applying depolarizing voltage steps (e.g., to 0 mV for 100 ms).

  • Drug Application: Perfuse the recording chamber with an external solution containing varying concentrations of Verapamil.

  • Data Analysis: Measure the peak amplitude of I_Ca,L before and after drug application to determine the concentration-dependent block and calculate the IC50 value.

Radioligand Binding Assay

This method is used to determine the binding affinity (Ki or Kd) of Verapamil to its receptor, the L-type calcium channel.

Methodology:

  • Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) and prepare a membrane fraction by differential centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand that binds to the L-type calcium channel (e.g., [3H]Verapamil).

  • Competition Assay: Add increasing concentrations of unlabeled Verapamil to compete with the radioligand for binding sites.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled Verapamil to generate a competition curve and calculate the IC50, from which the Ki value can be derived using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Verapamil's Mechanism of Action on L-type Calcium Channel

Verapamil_Mechanism cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell Verapamil Verapamil L_type_Ca_Channel L-type Calcium Channel (α1 subunit) Verapamil->L_type_Ca_Channel Binds to open/ inactivated state Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Inhibits Negative_Inotropy Negative Inotropy (↓ Contraction) Intracellular_Ca->Negative_Inotropy Vasodilation Vasodilation (Relaxation) Intracellular_Ca->Vasodilation

Caption: Verapamil binds to and inhibits L-type calcium channels, reducing intracellular calcium and leading to decreased muscle contraction.

Experimental Workflow for Determining Verapamil's IC50

IC50_Workflow start Start: Isolate Cells (e.g., Cardiomyocytes) patch_clamp Perform Whole-Cell Patch Clamp start->patch_clamp record_baseline Record Baseline I_Ca,L patch_clamp->record_baseline apply_verapamil Apply Increasing Concentrations of Verapamil record_baseline->apply_verapamil record_post_drug Record I_Ca,L at Each Concentration apply_verapamil->record_post_drug analyze Analyze Data: Plot Dose-Response Curve record_post_drug->analyze calculate_ic50 Calculate IC50 Value analyze->calculate_ic50 Therapeutic_Logic Verapamil Verapamil Administration Ca_Channel_Block L-type Calcium Channel Blockade Verapamil->Ca_Channel_Block Reduced_Ca_Influx Reduced Ca²⁺ Influx Ca_Channel_Block->Reduced_Ca_Influx Physiological_Effects Physiological Effects: - Negative Inotropy - Negative Chronotropy - Vasodilation Reduced_Ca_Influx->Physiological_Effects Therapeutic_Outcomes Therapeutic Outcomes: - ↓ Blood Pressure - ↓ Myocardial O₂ Demand - Control of Arrhythmias Physiological_Effects->Therapeutic_Outcomes

References

Ronipamil (CAS No. 85247-77-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ronipamil, with the Chemical Abstracts Service (CAS) number 85247-77-4, is a phenylalkylamine derivative and an analog of the well-known calcium channel blocker, verapamil. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, mechanism of action, and pharmacological effects. Due to the limited publicly available data specific to this compound, this guide also incorporates representative data and experimental protocols for its parent compound, verapamil, to provide a relevant comparative context for researchers. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are illustrated with diagrams.

Chemical and Physical Properties

This compound is chemically identified as 2-(3-(methyl(phenethyl)amino)propyl)-2-phenyltetradecanenitrile. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 85247-77-4General Chemical Databases
Molecular Formula C₃₂H₄₈N₂General Chemical Databases
Molecular Weight 460.75 g/mol General Chemical Databases
IUPAC Name 2-(3-(methyl(phenethyl)amino)propyl)-2-phenyltetradecanenitrileGeneral Chemical Databases
Synonyms RonipamiloGeneral Chemical Databases
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]

Mechanism of Action: L-type Calcium Channel Blockade

As an analog of verapamil, this compound is classified as a calcium channel blocker.[1] These agents exert their pharmacological effects by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in various tissues, including cardiac muscle, sinoatrial (SA) and atrioventricular (AV) nodes, and vascular smooth muscle.

The blockade of these channels leads to a reduction in intracellular calcium concentration, resulting in several key physiological responses:

  • Negative Inotropy: A decrease in the force of myocardial contraction.

  • Negative Chronotropy: A reduction in heart rate.

  • Negative Dromotropy: A slowing of atrioventricular conduction.

  • Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure.

The following diagram illustrates the signaling pathway of L-type calcium channel blockers.

LTypeCalciumChannelBlockade cluster_cell This compound This compound / Verapamil LTypeChannel L-type Calcium Channel (α1 subunit) This compound->LTypeChannel blocks Ca_int Ca²⁺ (intracellular) LTypeChannel->Ca_int Ca²⁺ influx (inhibited) Vasodilation Vasodilation LTypeChannel->Vasodilation leads to HeartEffects Decreased Heart Rate & Contractility LTypeChannel->HeartEffects leads to Ca_ext Ca²⁺ (extracellular) Contraction Muscle Contraction Ca_int->Contraction triggers Membrane Cell Membrane

Fig. 1: Signaling pathway of L-type calcium channel blockers.

In Vivo Pharmacology: Antiarrhythmic Effects

A study in conscious rats investigated the potential of this compound to mitigate arrhythmias induced by the occlusion of the left anterior descending coronary artery. In this model, this compound was administered orally at doses of 50 and 150 mg/kg. The study revealed that this compound exhibited limited antiarrhythmic actions when compared to another verapamil analog, anipamil. While both drugs reduced the magnitude of ECG changes indicative of ischemia, only anipamil produced a statistically significant reduction in arrhythmias.

ParameterThis compound (50 & 150 mg/kg, oral)Anipamil (50 & 150 mg/kg, oral)Reference
Effect on Ischemia-induced Arrhythmias Limited antiarrhythmic actionsStatistically significant reduction
Effect on ECG Signs of Ischemia Reduced magnitude of changesDelayed development and reduced magnitude of changes

Representative Pharmacological Data (Verapamil)

Due to the absence of specific in vitro quantitative data for this compound in the public domain, the following table presents representative data for its parent compound, verapamil, to provide a contextual baseline for researchers.

ParameterValueSpecies/SystemReference
IC₅₀ (L-type Ca²⁺ channel) 88 nMRat ventricular myocytesRepresentative Data
Kᵢ (Phenylalkylamine binding site) 1.9 nMRat cardiac membranesRepresentative Data
Bioavailability (oral) 20-35%HumanRepresentative Data
Protein Binding ~90%HumanRepresentative Data
Half-life 3-7 hoursHumanRepresentative Data
Metabolism Extensive hepatic (CYP3A4)HumanRepresentative Data

Experimental Protocols (Representative for Calcium Channel Blockers)

In Vitro Calcium Channel Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the L-type calcium channel.

BindingAssayWorkflow start Start prep Prepare Cardiac Membrane Homogenate start->prep incubate Incubate Membranes with [³H]-Verapamil & Test Compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC₅₀ and Kᵢ determination) quantify->analyze end End analyze->end

Fig. 2: Workflow for a calcium channel binding assay.

Methodology:

  • Membrane Preparation: Isolate cardiac membranes from a suitable animal model (e.g., rat ventricles) through homogenization and differential centrifugation.

  • Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled L-type calcium channel blocker (e.g., [³H]-Verapamil or a dihydropyridine like [³H]-PN200-110) and varying concentrations of the test compound (this compound).

  • Separation: After reaching equilibrium, separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

In Vitro Electrophysiology Assay (Patch-Clamp)

This protocol outlines the whole-cell patch-clamp technique to measure the effect of a test compound on L-type calcium currents in isolated cardiomyocytes.

PatchClampWorkflow start Start isolate Isolate Ventricular Myocytes start->isolate patch Establish Whole-Cell Patch-Clamp Configuration isolate->patch record_base Record Baseline L-type Ca²⁺ Currents patch->record_base apply_drug Apply Test Compound (this compound) record_base->apply_drug record_drug Record L-type Ca²⁺ Currents in Presence of Drug apply_drug->record_drug analyze Data Analysis (Concentration-response curve, IC₅₀) record_drug->analyze end End analyze->end

Fig. 3: Workflow for a whole-cell patch-clamp experiment.

Methodology:

  • Cell Isolation: Isolate individual ventricular myocytes from an animal heart (e.g., rat, guinea pig) using enzymatic digestion.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single myocyte.

  • Voltage Protocol: Apply a voltage-clamp protocol to elicit L-type calcium currents. This typically involves holding the cell at a negative potential and then depolarizing to a potential that activates the channels.

  • Baseline Recording: Record the baseline calcium current in the absence of the test compound.

  • Drug Application: Perfuse the cell with a solution containing a known concentration of the test compound (this compound).

  • Post-Drug Recording: Record the calcium current in the presence of the test compound.

  • Data Analysis: Measure the peak current amplitude before and after drug application. Construct a concentration-response curve from data obtained at multiple concentrations to determine the IC₅₀ value.

Conclusion

This compound (CAS 85247-77-4) is a verapamil analog with documented activity as a calcium channel blocker. The available in vivo data suggests it has limited antiarrhythmic effects in a rat model of ischemia. A significant gap exists in the publicly available literature regarding its in vitro pharmacology, including binding affinities and inhibitory concentrations, as well as detailed pharmacokinetic and metabolic profiles. For researchers and drug development professionals investigating this compound, it is recommended to conduct in-depth in vitro and in vivo studies to fully characterize its pharmacological profile. The representative data and protocols for verapamil provided in this guide can serve as a valuable starting point for designing such investigations.

References

Pharmacological Profile of Ronipamil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ronipamil is a structural analog of Verapamil. Due to the limited availability of specific quantitative pharmacological data for this compound, this guide utilizes data from its parent compound, Verapamil, to provide a comprehensive profile for research and development purposes. All data presented herein for Verapamil should be considered as a proxy and must be independently verified for this compound.

Introduction

This compound is a phenylalkylamine derivative and a structural analog of Verapamil, classifying it as a putative L-type calcium channel blocker.[1] Like other compounds in this class, its primary pharmacological effect is expected to be the modulation of calcium influx into electrically excitable cells, such as cardiomyocytes and vascular smooth muscle cells. This guide provides an in-depth overview of the anticipated pharmacological profile of this compound, based on the well-established characteristics of Verapamil.

Mechanism of Action

This compound is presumed to act as a calcium ion antagonist.[2] The primary molecular target of phenylalkylamines is the α1 subunit of the L-type voltage-gated calcium channel (CaV1.2).[3] The binding site is located on the intracellular side of the channel pore.[4][5]

The mechanism of channel blockade is characterized by its use-dependent and voltage-dependent nature. This means that the blocking efficacy of the drug increases with the frequency of channel opening (use-dependence) and at more depolarized membrane potentials (voltage-dependence). Phenylalkylamines like Verapamil bind with higher affinity to the open and inactivated states of the channel compared to the resting state. By stabilizing the inactivated state, they slow the recovery of the channel, thereby reducing the number of channels available to conduct calcium ions during subsequent depolarizations. This leads to a reduction in the transmembrane calcium current, which in turn leads to a decrease in intracellular calcium concentration.

Signaling Pathway of L-Type Calcium Channel Blockade

The blockade of L-type calcium channels by a phenylalkylamine like this compound interrupts the normal signaling cascade that links membrane depolarization to cellular responses in cardiomyocytes and vascular smooth muscle cells.

LType_Calcium_Channel_Blockade Depolarization Membrane Depolarization LTCC_Resting L-Type Ca²⁺ Channel (Resting State) Depolarization->LTCC_Resting LTCC_Open L-Type Ca²⁺ Channel (Open State) LTCC_Resting->LTCC_Open Activation LTCC_Inactive L-Type Ca²⁺ Channel (Inactivated State) LTCC_Open->LTCC_Inactive Inactivation Ca_Influx Ca²⁺ Influx LTCC_Open->Ca_Influx LTCC_Inactive->LTCC_Resting Recovery Cellular_Response Cellular Response (e.g., Contraction) Ca_Influx->Cellular_Response This compound This compound / Verapamil This compound->LTCC_Open Binds This compound->LTCC_Inactive Binds & Stabilizes Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis Membrane_Prep Prepare tissue membranes (e.g., cardiac ventricles) Incubate Incubate membranes with Radioligand and this compound Membrane_Prep->Incubate Radioligand [³H]-Verapamil (Radioligand) Radioligand->Incubate Ronipamil_Sol This compound solutions (varying concentrations) Ronipamil_Sol->Incubate Filtration Rapid vacuum filtration to separate bound/free ligand Incubate->Filtration Wash Wash filters to remove non-specific binding Filtration->Wash Scintillation Measure radioactivity (Liquid Scintillation Counting) Wash->Scintillation Analysis Calculate IC₅₀ and Kᵢ values Scintillation->Analysis Patch_Clamp_Workflow cluster_0 Setup cluster_1 Recording cluster_2 Drug Application & Measurement cluster_3 Analysis Cell_Prep Isolate single cells expressing L-type Ca²⁺ channels Seal Form a high-resistance 'giga-seal' between pipette and cell membrane Cell_Prep->Seal Pipette Fabricate glass micropipette and fill with internal solution Pipette->Seal Voltage_Clamp Clamp membrane potential (e.g., -80 mV) Seal->Voltage_Clamp Depolarize Apply depolarizing voltage steps to activate channels Voltage_Clamp->Depolarize Record_Baseline Record baseline Ca²⁺ currents Depolarize->Record_Baseline Apply_this compound Perfuse with this compound at various concentrations Record_Baseline->Apply_this compound Record_Drug_Effect Record Ca²⁺ currents in the presence of the drug Apply_this compound->Record_Drug_Effect Analysis Analyze current inhibition to determine IC₅₀ Record_Drug_Effect->Analysis

References

Ronipamil: A Technical Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ronipamil is a synthetic phenylalkylamine derivative closely related to Verapamil, a well-established calcium channel blocker. Developed as part of the extensive research into Verapamil analogues, this compound exhibits activity as a calcium entry blocker. While its antiarrhythmic properties have been investigated, it has demonstrated limited efficacy in preclinical models compared to other analogues like Anipamil. This technical guide provides a comprehensive overview of the available scientific and patent literature on the discovery, synthesis, and pharmacological profile of this compound, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.

Discovery and Developmental History

The primary research focus for this compound and its analogues was the modulation of cardiovascular activity, particularly in the context of cardiac arrhythmias. A key study by Curtis et al. in 1986 evaluated the antiarrhythmic actions of this compound and another Verapamil analogue, Anipamil, in conscious rats with ischemia-induced arrhythmias. This study provides some of the most direct preclinical data on this compound's efficacy.

Chemical Synthesis

The synthesis of this compound, as a Verapamil analogue, follows the general synthetic strategies developed for phenylacetonitrile derivatives. The core of the synthesis involves the alkylation of a substituted phenylacetonitrile with a suitable aminoalkyl halide. While the specific patent for this compound's synthesis is not publicly available, a general retrosynthetic analysis points to a convergent synthesis strategy.

Logical Flow of this compound Synthesis

G This compound This compound Intermediate_A α-Substituted Phenylacetonitrile This compound->Intermediate_A Alkylation Intermediate_B N-methyl-N-(3-chloropropyl)phenethylamine This compound->Intermediate_B Alkylation StartingMaterial_1 Phenylacetonitrile Intermediate_A->StartingMaterial_1 StartingMaterial_2 Alkyl Halide Intermediate_A->StartingMaterial_2 StartingMaterial_3 N-methylphenethylamine Intermediate_B->StartingMaterial_3 StartingMaterial_4 1-bromo-3-chloropropane Intermediate_B->StartingMaterial_4

Caption: A generalized retrosynthetic pathway for this compound.

General Experimental Protocol for the Synthesis of Verapamil Analogues

The following is a generalized experimental protocol for the synthesis of Verapamil-like compounds, based on established methods for phenylacetonitrile alkylation. This should be considered a representative, not a specific, protocol for this compound.

Step 1: Synthesis of the α-Substituted Phenylacetonitrile Intermediate

  • To a solution of an appropriately substituted phenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide), a strong base such as sodium hydride or lithium diisopropylamide is added portion-wise at a reduced temperature (e.g., 0 °C or -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • The resulting carbanion solution is stirred for a specified period (e.g., 30-60 minutes) to ensure complete deprotonation.

  • An appropriate alkyl halide is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired α-substituted phenylacetonitrile.

Step 2: Synthesis of the Aminoalkyl Halide Intermediate

  • To a solution of the corresponding secondary amine in a suitable solvent, an excess of a dihaloalkane (e.g., 1-bromo-3-chloropropane) is added.

  • The reaction mixture is stirred, often at an elevated temperature, for a period sufficient to ensure mono-alkylation.

  • The reaction mixture is then worked up by extraction and purification to isolate the desired aminoalkyl halide.

Step 3: Final Alkylation to Yield the Verapamil Analogue

  • The α-substituted phenylacetonitrile from Step 1 is deprotonated using a strong base in an aprotic solvent, as described previously.

  • The aminoalkyl halide from Step 2 is then added to the reaction mixture.

  • The reaction is stirred until completion, followed by an aqueous workup and extraction.

  • The final product is purified by column chromatography or crystallization.

Pharmacological Profile

This compound is classified as a calcium channel blocker, acting as a calcium ion antagonist.[1] Its pharmacological effects are primarily related to its ability to inhibit the influx of calcium ions into cells, particularly in cardiovascular tissues.

Antiarrhythmic Activity

The most direct investigation of this compound's in vivo activity was conducted by Curtis et al. (1986).[2][3] This study compared the effects of orally administered this compound and Anipamil on ischemia-induced arrhythmias in conscious rats.

CompoundDose (mg/kg, oral)Antiarrhythmic Effect
This compound 50Limited antiarrhythmic actions[2][3]
150Limited antiarrhythmic actions
Anipamil 50Statistically significant reduction in arrhythmias
150Statistically significant reduction in arrhythmias

The study concluded that this compound had limited antiarrhythmic actions at the tested doses, in contrast to Anipamil, which showed a significant antiarrhythmic effect.

Mechanism of Action: Calcium Channel Blockade

As a Verapamil analogue, this compound's mechanism of action is presumed to be the blockade of L-type voltage-gated calcium channels. These channels are crucial for the regulation of cardiac contractility, heart rate, and vascular smooth muscle tone.

Signaling Pathway of L-type Calcium Channel Blockers

G cluster_cell Cardiomyocyte / Smooth Muscle Cell Ca_channel L-type Ca²⁺ Channel Ca_ion_in Ca²⁺ Influx Ca_channel->Ca_ion_in This compound This compound This compound->Ca_channel Blockade Vasodilation Vasodilation / Decreased Contractility This compound->Vasodilation Contraction Muscle Contraction Ca_ion_in->Contraction Ca_ion_out Extracellular Ca²⁺ Ca_ion_out->Ca_channel

References

Ronipamil's Impact on Intracellular Calcium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ronipamil, a phenylalkylamine derivative and analog of verapamil, is classified as a calcium channel blocker.[1] While direct research on its specific effects on intracellular calcium levels is limited, its mechanism of action can be largely inferred from the well-documented properties of its parent compound, verapamil, and other related phenylalkylamines. This guide synthesizes the available information on verapamil to provide a comprehensive understanding of the likely effects of this compound on intracellular calcium signaling. It is critical to note that where specific data for this compound is unavailable, the information presented is based on the established pharmacology of verapamil and should be considered predictive.

Introduction to Phenylalkylamine Calcium Channel Blockers

Phenylalkylamines, including verapamil and by extension this compound, are a class of organic compounds that act as L-type calcium channel blockers.[2][3] These drugs exert their effects by binding to the intracellular pore of the α1 subunit of voltage-gated L-type calcium channels (CaV1.2), which are crucial for calcium influx in various cell types, including cardiac myocytes and vascular smooth muscle cells.[4][5] The blockade of these channels leads to a reduction in intracellular calcium concentration, which in turn modulates a variety of physiological processes.

Presumed Mechanism of Action of this compound

As a phenylalkylamine calcium channel blocker, this compound is presumed to share the core mechanism of action with verapamil. This involves the inhibition of calcium ion influx through L-type calcium channels. The binding of phenylalkylamines to these channels is state-dependent, with a higher affinity for open and inactivated channel conformations. This results in a use-dependent blockade, meaning the inhibitory effect is more pronounced at higher frequencies of channel opening, such as in rapidly firing cardiac tissues.

The primary consequence of this action is a decrease in the concentration of free cytosolic calcium ([Ca2+]i). This reduction in intracellular calcium is the foundation for the pharmacological effects of this drug class, including negative inotropy (reduced force of heart contraction), negative chronotropy (decreased heart rate), and vasodilation.

Quantitative Effects on Intracellular Calcium (Inferred from Verapamil Data)

Due to the lack of specific quantitative data for this compound, the following tables summarize the well-established effects of verapamil on L-type calcium channels and intracellular calcium levels. These values provide a benchmark for the expected potency and efficacy of this compound.

Table 1: Inhibitory Concentration (IC50) of Verapamil on L-type Calcium Channels

Cell Type/TissueChannel TypeIC50 ValueReference
VariousL-type Calcium Channels250 nmol/L to 15.5 µmol/L
hERG Channels-143.0 nmol/L
Kv1.1 Channels (Xenopus oocytes)-14.0 µmol/L
Kv1.5 Channels (Xenopus oocytes)-5.1 µmol/L
IKs Channels (Xenopus oocytes)-161.0 µmol/L
hERG Channels (Xenopus oocytes)-3.8 µmol/L
K(ATP) Channels (Kir6.2/SUR2A)-8.9 +/- 2.1 µmol/L
K(ATP) Channels (Kir6.2ΔC36)-11.5 +/- 2.8 µmol/L

Table 2: Effects of Verapamil on Cardiac Myocyte Calcium Transients

ParameterEffectNotesReference
Calcium Transient AmplitudeDecreasedVerapamil reduces the influx of calcium that triggers calcium-induced calcium release from the sarcoplasmic reticulum.
Rate of Rise of Calcium TransientDecreasedSlower influx of trigger calcium leads to a slower rise in the overall calcium transient.
Calcium Transient DurationProlongedThe overall duration of the calcium transient may be prolonged due to effects on repolarization.
Diastolic Calcium LevelReducedVerapamil can lower resting intracellular calcium levels.

Signaling Pathways Modulated by Phenylalkylamines

The primary signaling pathway affected by this compound, inferred from verapamil, is the excitation-contraction coupling pathway in cardiac and smooth muscle cells. By blocking L-type calcium channels, this compound would directly interfere with the initial trigger for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum (SR) in cardiomyocytes. In vascular smooth muscle cells, it would reduce the calcium influx necessary for contraction.

cluster_EC_Coupling Excitation-Contraction Coupling Action Potential Action Potential L-type Ca2+ Channel L-type Ca2+ Channel Action Potential->L-type Ca2+ Channel Depolarization Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx SR Sarcoplasmic Reticulum (SR) Ca2+ Influx->SR Triggers CICR Ca2+-Induced Ca2+ Release SR->CICR Intracellular [Ca2+] Intracellular [Ca2+] CICR->Intracellular [Ca2+] Contraction Contraction Intracellular [Ca2+]->Contraction This compound This compound (inferred) This compound->L-type Ca2+ Channel Blocks

Caption: Inferred signaling pathway of this compound in cardiomyocytes.

Beyond direct channel blockade, verapamil has been shown to influence other signaling pathways, which may also be relevant for this compound. For instance, verapamil can enhance endoplasmic reticulum stress and subsequent cell death in certain cancer cells, a process linked to alterations in intracellular calcium homeostasis.

cluster_ER_Stress ER Stress Pathway (Verapamil) Verapamil Verapamil Intracellular [Ca2+] Intracellular [Ca2+] Verapamil->Intracellular [Ca2+] Reduces ER Stress ER Stress Intracellular [Ca2+]->ER Stress Modulates UPR Unfolded Protein Response (UPR) ER Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: Verapamil's effect on the ER stress pathway.

Experimental Protocols

Detailed experimental protocols for directly studying the effects of this compound on intracellular calcium are not available in the literature. However, standard methodologies used to investigate verapamil can be readily adapted.

Measurement of Intracellular Calcium using Fura-2 AM

This ratiometric fluorescence microscopy technique is a gold standard for quantifying intracellular calcium concentrations.

Objective: To measure changes in intracellular calcium concentration in response to this compound in a chosen cell line (e.g., primary cardiomyocytes or vascular smooth muscle cells).

Materials:

  • Cell culture medium and supplements

  • This compound stock solution

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Probenecid (optional, to prevent dye extrusion)

  • Fluorescence microscope with dual excitation (340 nm and 380 nm) and emission (510 nm) capabilities.

Procedure:

  • Cell Culture: Plate cells on glass coverslips and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBS.

    • Wash cells with HBS and incubate with the loading buffer for 30-60 minutes at 37°C in the dark.

  • De-esterification: Wash the cells with HBS (with or without probenecid) and incubate for a further 30 minutes to allow for the complete cleavage of the AM ester group by intracellular esterases.

  • Imaging:

    • Mount the coverslip onto the microscope stage.

    • Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

    • Establish a baseline recording.

    • Apply this compound at various concentrations and record the changes in the 340/380 nm fluorescence ratio over time.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is directly proportional to the intracellular calcium concentration. This ratio can be calibrated to provide absolute calcium concentrations.

Cell Culture Cell Culture Dye Loading (Fura-2 AM) Dye Loading (Fura-2 AM) Cell Culture->Dye Loading (Fura-2 AM) De-esterification De-esterification Dye Loading (Fura-2 AM)->De-esterification Fluorescence Imaging\n(340/380 nm excitation) Fluorescence Imaging (340/380 nm excitation) De-esterification->Fluorescence Imaging\n(340/380 nm excitation) Data Analysis\n(Ratio calculation) Data Analysis (Ratio calculation) Fluorescence Imaging\n(340/380 nm excitation)->Data Analysis\n(Ratio calculation)

Caption: Workflow for Fura-2 AM based calcium imaging.
Electrophysiological Measurement of L-type Calcium Currents

The patch-clamp technique allows for the direct measurement of ion channel activity.

Objective: To determine the effect of this compound on L-type calcium currents in isolated cells.

Materials:

  • Isolated cells (e.g., ventricular myocytes)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for micropipette fabrication

  • Intracellular and extracellular recording solutions (formulated to isolate calcium currents).

Procedure:

  • Cell Isolation: Isolate single cells from the tissue of interest using enzymatic digestion.

  • Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.

  • Whole-Cell Configuration:

    • Form a giga-ohm seal between the micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the calcium channels in a closed state.

    • Apply depolarizing voltage steps to activate the L-type calcium channels (e.g., to 0 mV).

    • Record the resulting inward calcium current.

  • Drug Application:

    • Establish a stable baseline recording of the calcium current.

    • Perfuse the cell with an extracellular solution containing this compound at various concentrations.

    • Record the changes in the amplitude and kinetics of the calcium current.

  • Data Analysis: Analyze the current-voltage (I-V) relationship and the dose-response curve to determine the IC50 of this compound for L-type calcium channel blockade.

Cell Isolation Cell Isolation Whole-Cell Patch Clamp Whole-Cell Patch Clamp Cell Isolation->Whole-Cell Patch Clamp Voltage-Clamp Protocol Voltage-Clamp Protocol Whole-Cell Patch Clamp->Voltage-Clamp Protocol Drug Application (this compound) Drug Application (this compound) Voltage-Clamp Protocol->Drug Application (this compound) Data Analysis\n(I-V curve, IC50) Data Analysis (I-V curve, IC50) Drug Application (this compound)->Data Analysis\n(I-V curve, IC50)

Caption: Workflow for electrophysiological recording.

Conclusion

This compound, as a phenylalkylamine calcium channel blocker, is expected to reduce intracellular calcium levels primarily by inhibiting L-type calcium channels. While direct experimental evidence for this compound is scarce, the extensive data available for its analog, verapamil, provides a strong basis for predicting its pharmacological effects and for designing experiments to elucidate its specific properties. Further research is warranted to directly quantify the effects of this compound on intracellular calcium dynamics and to explore any potential unique characteristics that may differentiate it from other drugs in its class. This will be crucial for its potential development and application in a clinical setting.

References

Ronipamil: A Technical Overview of a Verapamil Analogue and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 28, 2025

Abstract

Ronipamil is a phenylalkylamine derivative and an analogue of verapamil, positioning it within the class of L-type calcium channel blockers.[1] Research, primarily conducted in the 1980s, investigated its potential therapeutic applications in cardiovascular conditions, notably ischemia-induced arrhythmias and circulatory shock. While it demonstrated some pharmacological activity, preclinical studies indicated it was often less potent or effective than its counterpart, anipamil. This document provides a comprehensive technical guide to the core findings on this compound, summarizing its mechanism of action, the quantitative data from key preclinical studies, and the experimental protocols utilized. All available data is presented to facilitate a clear understanding of its pharmacological profile and historical context in drug development.

Core Mechanism of Action: L-Type Calcium Channel Blockade

As a verapamil analogue, this compound's primary mechanism of action is the blockade of voltage-gated L-type calcium channels (Cav1.x).[1] These channels are critical for mediating the influx of Ca2+ into cardiac and smooth muscle cells, which triggers contraction.[2] By inhibiting this influx, this compound exerts negative inotropic and chronotropic effects on the heart and promotes vasodilation of systemic and coronary arteries.[3][4]

The blockade by phenylalkylamines like verapamil is known to be state-dependent, with a higher affinity for open and inactivated channel states than for resting channels. This means the drug is more effective in tissues that are frequently depolarizing, such as the myocardium and vascular smooth muscle. The binding site for phenylalkylamines is located on the intracellular side of the α1 subunit of the L-type calcium channel, specifically involving amino acid residues in the IIIS5, IIIS6, and IVS6 transmembrane segments.

L-Type_Calcium_Channel_Blockade Figure 1: Mechanism of Action of Phenylalkylamine Calcium Channel Blockers cluster_membrane Cell Membrane cluster_channel L-Type Calcium Channel (α1 Subunit) cluster_effects Cellular Effects Extracellular Extracellular Space Intracellular Intracellular Space This compound This compound BindingSite Phenylalkylamine Binding Site (IIIS6/IVS6) This compound->BindingSite Binds to intracellular site Pore Channel Pore BindingSite->Pore Induces conformational change Ca_block Ca²⁺ Influx Blocked Pore->Ca_block Blockade Ca_in Ca²⁺ Ca_out Ca²⁺ Ca_out->Ca_in Depolarization opens channel Contraction Muscle Contraction Ca_block->Contraction Prevents Relaxation Muscle Relaxation (Vasodilation) Contraction->Relaxation Inhibited

Figure 1: Mechanism of Action of Phenylalkylamine Calcium Channel Blockers

Preclinical Investigations and Potential Therapeutic Applications

This compound's therapeutic potential has been explored in preclinical models of arrhythmia and circulatory shock.

Antiarrhythmic Actions

In a study using conscious rats with arrhythmias induced by occlusion of the left anterior descending coronary artery, this compound showed limited antiarrhythmic effects.

Table 1: Comparative Antiarrhythmic Efficacy

Compound Dose (mg/kg, oral) Outcome
This compound 50 and 150 Limited antiarrhythmic actions.
Anipamil 50 and 150 Statistically significant reduction in arrhythmias.

| Both | 50 and 150 | Reduced magnitude of ECG signs of ischemia. |

Effects in Circulatory Shock

This compound was evaluated in a rat model of traumatic shock (Noble-Collip drum trauma). The study focused on the role of intracellular calcium overload in the pathophysiology of shock. This compound demonstrated a protective effect by mitigating the accumulation of myocardial depressant factor (MDF), a cardiotoxic peptide, and reducing proteolysis in pancreatic homogenates.

Table 2: Efficacy of Verapamil Analogues in Traumatic Shock Model

Parameter Vehicle (Control) This compound (1.0 mg/kg) Anipamil (1.0 mg/kg)
MDF Accumulation (U/h) 169 ± 18 74 ± 11 50 ± 8
Pancreatic Proteolysis Rate 1.16 ± 0.09 0.91 ± 0.1 0.74 ± 0.09
Survival Time (h) 1.8 ± 0.4 3.1 ± 0.3 4.4 ± 0.3

Data presented as mean ± standard error. All treatments showed statistically significant improvements over the vehicle (p<0.01 to p<0.001). Anipamil provided a significantly greater degree of protection than this compound (p<0.02). Data sourced from: Beneficial effects of two new verapamil analogs, anipamil and this compound, in circulatory shock.

Experimental Protocols and Methodologies

Detailed, step-by-step protocols are not available in the cited literature abstracts. However, the core methodologies can be outlined based on the descriptions provided.

Ischemia-Induced Arrhythmia Model

This model is designed to assess the efficacy of antiarrhythmic agents in a conscious animal model, which avoids the confounding effects of anesthesia.

  • Animal Model: Conscious rats.

  • Procedure:

    • Surgical occlusion of the left anterior descending (LAD) coronary artery to induce myocardial ischemia.

    • Oral administration of the test compound (this compound, Anipamil) or vehicle prior to LAD occlusion.

    • Continuous monitoring of the electrocardiogram (ECG) to detect and quantify arrhythmias (e.g., ventricular fibrillation, tachycardia).

    • Analysis of the incidence and duration of arrhythmias and changes in ECG parameters indicative of ischemia.

Arrhythmia_Workflow Figure 2: General Experimental Workflow for Arrhythmia Model Start Select Conscious Rats Grouping Randomize into Groups (Vehicle, this compound, Anipamil) Start->Grouping Dosing Oral Administration of Test Compound Grouping->Dosing Surgery Induce Myocardial Ischemia (LAD Coronary Artery Occlusion) Dosing->Surgery Monitoring Continuous ECG Monitoring Surgery->Monitoring Analysis Quantify Arrhythmias & Ischemic Changes Monitoring->Analysis End Compare Efficacy Between Groups Analysis->End

Figure 2: General Experimental Workflow for Arrhythmia Model
Traumatic Shock Model

This protocol evaluates the effectiveness of therapeutic agents in a standardized model of severe circulatory shock.

  • Animal Model: Pentobarbital-anesthetized rats.

  • Procedure:

    • Induction of trauma using a Noble-Collip drum.

    • Administration of the test compound (this compound, Anipamil at 1.0 mg/kg) or vehicle.

    • Monitoring of key physiological parameters such as mean arterial blood pressure (MABP) and heart rate (HR).

    • Collection of plasma samples to measure biochemical markers like cathepsin D activity and myocardial depressant factor (MDF).

    • Assessment of pancreatic tissue homogenates for proteolytic activity.

    • Recording of survival time for each group.

Logical Relationships and Comparative Efficacy

The available preclinical data allows for a logical comparison of this compound's efficacy relative to its structural analogue, anipamil, and the parent compound, verapamil. The research suggests a hierarchy of effect in the models tested.

Comparative_Efficacy Figure 3: Logical Relationship of Comparative Efficacy Verapamil Verapamil (Parent Compound) Analogues Structural Analogues Verapamil->Analogues Basis for Development This compound This compound Analogues->this compound Anipamil Anipamil Analogues->Anipamil Arr_this compound Limited Effect This compound->Arr_this compound Leads to Shock_this compound Moderate Protection This compound->Shock_this compound Leads to Arr_Anipamil Significant Effect Anipamil->Arr_Anipamil Leads to Shock_Anipamil Greater Protection Anipamil->Shock_Anipamil Leads to

Figure 3: Logical Relationship of Comparative Efficacy

Conclusion

This compound is a verapamil analogue that functions as an L-type calcium channel blocker. The available body of research, originating from several decades ago, consists of preclinical studies in rodent models of arrhythmia and circulatory shock. While this compound demonstrated activity in these models, particularly in mitigating some pathophysiological markers of shock, it was consistently found to be less potent than the comparator analogue, anipamil. The limited antiarrhythmic efficacy and subordinate protective effects in shock models may have contributed to the apparent discontinuation of its development. This technical overview consolidates the sparse but informative data on this compound, providing a valuable historical and pharmacological context for researchers in cardiovascular drug discovery.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Ronipamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronipamil is an analogue of verapamil and is classified as a calcium channel blocker, specifically targeting L-type calcium channels.[1][2] Due to the limited availability of specific in vitro data for this compound, this document provides detailed experimental protocols based on established methodologies for verapamil, a well-characterized L-type calcium channel blocker.[2][3] These protocols are designed to enable researchers to effectively characterize the in vitro pharmacological profile of this compound.

The provided protocols cover key in vitro assays essential for drug development: electrophysiology, calcium imaging, radioligand binding, and cell viability. Each section includes a detailed methodology, a summary of expected quantitative data based on verapamil studies, and visualizations to aid in understanding the experimental workflows and underlying signaling pathways.

I. Electrophysiology: Whole-Cell Patch Clamp Assay

Objective: To characterize the inhibitory effect of this compound on L-type calcium channels in isolated cells and determine its IC50 value. This technique allows for the direct measurement of ion channel activity.[4]

A. Experimental Protocol
  • Cell Preparation:

    • Culture a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing CaV1.2, or primary cardiomyocytes) on glass coverslips.

    • On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with TEA-OH).

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Fill the patch pipettes with an internal solution (e.g., containing in mM: 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH adjusted to 7.2 with CsOH).

  • Whole-Cell Recording:

    • Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Data Acquisition:

    • Apply a voltage protocol to elicit L-type calcium currents. A typical protocol involves a depolarizing step to +10 mV for 200 ms from the holding potential.

    • Record the resulting inward calcium currents using a patch-clamp amplifier and appropriate data acquisition software.

  • Compound Application:

    • Establish a stable baseline recording of the calcium current.

    • Apply increasing concentrations of this compound (or verapamil as a positive control) to the bath solution.

    • Record the current at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak inward current at each this compound concentration.

    • Normalize the current at each concentration to the baseline current.

    • Plot the normalized current as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Data Presentation

Table 1: Inhibitory Potency (IC50) of Verapamil on L-type Calcium Channels

CompoundCell TypeVoltage ProtocolIC50 (µM)Reference
VerapamilCaV1.2Two-test pulse protocol (TP1)35.3
VerapamilCaV1.2Two-test pulse protocol (TP2, use-dependent)9.1
VerapamilCaV1.2Preconditioning protocol (voltage-dependent)1.89
VerapamilLQTS-CMsNot specified~1

Note: IC50 values for verapamil can vary depending on the voltage protocol used, highlighting the state-dependent nature of the block (use- and voltage-dependence).

C. Visualization

G cluster_workflow Patch Clamp Workflow prep Cell Preparation record Whole-Cell Recording prep->record pipette Pipette Preparation pipette->record acquire Data Acquisition record->acquire apply Compound Application acquire->apply analyze Data Analysis apply->analyze

Figure 1. Experimental workflow for the whole-cell patch clamp assay.

II. Calcium Imaging Assay

Objective: To assess the effect of this compound on intracellular calcium concentration changes induced by depolarization in a population of cells. This method provides a functional readout of calcium channel activity.

A. Experimental Protocol
  • Cell Preparation:

    • Plate cells expressing L-type calcium channels (e.g., primary neurons or cardiomyocytes) on glass-bottom dishes.

    • Allow cells to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution).

    • Incubate the cells with the dye loading solution for 30-60 minutes at 37°C.

    • Wash the cells with the physiological buffer to remove excess dye.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

    • Excite the cells at the appropriate wavelength(s) for the chosen dye (e.g., 340 nm and 380 nm for Fura-2) and record the emission fluorescence (e.g., at ~510 nm).

  • Depolarization and Compound Application:

    • Establish a stable baseline fluorescence recording.

    • Induce depolarization to open voltage-gated calcium channels by applying a high concentration of potassium chloride (KCl, e.g., 50 mM) to the bath.

    • Record the resulting increase in intracellular calcium concentration.

    • Wash out the KCl and allow the cells to return to baseline.

    • Pre-incubate the cells with various concentrations of this compound for a defined period.

    • Repeat the KCl-induced depolarization in the presence of this compound and record the calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity or the ratio of fluorescence intensities (for ratiometric dyes like Fura-2) upon depolarization.

    • Quantify the inhibitory effect of this compound by comparing the peak calcium response in the presence and absence of the compound.

    • Determine the IC50 value by plotting the inhibition of the calcium response as a function of this compound concentration.

B. Visualization

G cluster_workflow Calcium Imaging Workflow cell_prep Cell Preparation dye_load Dye Loading cell_prep->dye_load imaging Imaging dye_load->imaging depolarize Depolarization & Compound Application imaging->depolarize analysis Data Analysis depolarize->analysis

Figure 2. Experimental workflow for the calcium imaging assay.

III. Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound to L-type calcium channels by measuring its ability to displace a radiolabeled ligand.

A. Experimental Protocol
  • Membrane Preparation:

    • Homogenize tissues or cells expressing L-type calcium channels (e.g., rat cardiac tissue or transfected cells) in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-nitrendipine), and varying concentrations of unlabeled this compound.

    • For total binding, omit the unlabeled compound.

    • For non-specific binding, add a high concentration of an unlabeled reference compound (e.g., nifedipine).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the this compound concentration.

    • Fit the data to a competition binding curve to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Data Presentation

Table 2: Binding Affinity of Verapamil to Ion Channels

CompoundTargetRadioligandKi (µM)Reference
VerapamilRyanodine Receptor[³H]Ryanodine~8 (IC50)

Note: While the primary target of this compound is the L-type calcium channel, verapamil has been shown to interact with other channels, such as the ryanodine receptor. It is important to consider potential off-target effects.

C. Visualization

G cluster_workflow Radioligand Binding Workflow mem_prep Membrane Preparation binding Binding Assay mem_prep->binding filtration Filtration binding->filtration counting Scintillation Counting filtration->counting analysis Data Analysis counting->analysis

Figure 3. Experimental workflow for the radioligand binding assay.

IV. Cell Viability Assay

Objective: To assess the cytotoxic potential of this compound on cultured cells.

A. Experimental Protocol
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Viability Assessment (MTT Assay Example):

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

    • Plot the cell viability as a function of this compound concentration to determine the CC50 (50% cytotoxic concentration).

B. Data Presentation

Table 3: Cytotoxic Effects of Verapamil on Various Cell Lines

CompoundCell LineAssayExposure Time (h)IC50 / CC50 (µM)Reference
VerapamilHCTMTT48~100-500
VerapamilU937MTT24>1000
VerapamilU937MTT48200
VerapamilU937MTT72100
VerapamilHL-60MTT24~113 (50 µg/ml)

C. Visualization

G cluster_workflow Cell Viability Workflow seeding Cell Seeding treatment Compound Treatment seeding->treatment assessment Viability Assessment treatment->assessment analysis Data Analysis assessment->analysis

Figure 4. Experimental workflow for the cell viability assay.

V. Signaling Pathways

This compound, as an L-type calcium channel blocker, is expected to modulate intracellular signaling pathways that are dependent on calcium influx. The following diagrams illustrate the central role of L-type calcium channels in these pathways.

G cluster_pathway L-type Calcium Channel Signaling in Neurons Depolarization Depolarization LTCC L-type Ca2+ Channel Depolarization->LTCC Activates Ca_influx Ca2+ Influx LTCC->Ca_influx This compound This compound This compound->LTCC Inhibits CaMKII CaMKII Ca_influx->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

Figure 5. Simplified signaling pathway of L-type calcium channels in neurons.

G cluster_pathway L-type Calcium Channel Signaling in Cardiac Myocytes AP Action Potential LTCC L-type Ca2+ Channel AP->LTCC Activates Ca_influx Ca2+ Influx (CICR) LTCC->Ca_influx This compound This compound This compound->LTCC Inhibits RyR Ryanodine Receptor Ca_influx->RyR Activates Calcineurin Calcineurin Ca_influx->Calcineurin Activates SR_Ca_release SR Ca2+ Release RyR->SR_Ca_release Contraction Muscle Contraction SR_Ca_release->Contraction NFAT NFAT Calcineurin->NFAT Dephosphorylates Gene_transcription Gene Transcription (Hypertrophy) NFAT->Gene_transcription Promotes

Figure 6. Simplified signaling pathway of L-type calcium channels in cardiac myocytes.

References

Application Notes and Protocols for Ronipamil in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the use of Ronipamil in cell culture is limited in publicly available scientific literature. This compound is an analog of Verapamil, a well-characterized calcium channel blocker. The following application notes and protocols are based on published data for Verapamil and are provided as a starting point for researchers working with this compound. It is crucial to empirically determine the optimal conditions for your specific cell line and experimental setup.

Introduction

This compound is a phenylalkylamine derivative and an analog of Verapamil. As a calcium channel blocker, its mechanism of action is presumed to involve the inhibition of L-type voltage-gated calcium channels, thereby modulating intracellular calcium concentrations. This activity can influence a variety of cellular processes, including proliferation, apoptosis, and drug resistance. These notes provide a guide for utilizing this compound in in vitro cell culture experiments, with protocols adapted from studies on its parent compound, Verapamil.

Data Presentation: Verapamil Cytotoxicity

The following tables summarize the cytotoxic and inhibitory concentrations of Verapamil in various cancer cell lines, which can serve as a reference for designing dose-response experiments with this compound.

Table 1: IC50 and Effective Concentrations of Verapamil in Human Cancer Cell Lines

Cell LineCancer TypeAssayConcentrationIncubation TimeObserved Effect
HCT-116Colon CarcinomaMTT Assay1 - 500 µmol/L6 - 48 hoursInhibition of proliferation in a dose-dependent manner[1]
U937LeukemiaMTT AssayLD50: 1.002 - 1.285 mM24 - 72 hoursDose and time-dependent cytotoxic effect[2]
THP-1LeukemiaMTT AssayLD50: 1.290 - 1.939 mM24 - 72 hoursDose and time-dependent cytotoxic effect[2]
G292OsteosarcomaMTT Assay50 - 100 µg/ml2 daysSignificant inhibition of cellular activity[3]
HL-60Acute Myeloid LeukemiaMTT AssayIC50: 50 µg/ml24 hoursInduction of apoptosis[4]
JK-6LMyelomaAlamarBlue Assay70 µM (in combination)16 hoursSlight cytotoxic effect alone, synergistic effect with bortezomib
RPMI 8226MyelomaAlamarBlue Assay70 µM16 hoursNo significant cytotoxic effect alone
ARH-77MyelomaAlamarBlue Assay70 µM16 hoursNo significant cytotoxic effect alone
MGH-U1RBladder CarcinomaClonogenic Assay16 - 32 µg/ml1 hourReversal of doxorubicin resistance
L3.6plGresPancreatic CancerN/A50 µM6 - 24 hoursDecreased P-glycoprotein expression
AsPC-1Pancreatic CancerN/A225 µM60 minInhibition of side population cell efflux

Note: The molecular weight of Verapamil hydrochloride is 491.06 g/mol . This can be used to interconvert between µM and µg/ml.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Based on the manufacturer's instructions and the desired stock concentration, weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light. For long-term storage, a desiccant is recommended.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from a study on Verapamil's effect on HCT-116 cells.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Flow Cytometry with Propidium Iodide Staining)

This protocol is based on a study investigating Verapamil-induced apoptosis in HCT cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • 70% cold ethanol

  • RNase A solution (10 mg/ml)

  • Propidium Iodide (PI) staining solution (50 µg/ml)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at a low speed.

  • Fix the cells by resuspending the cell pellet in 1 ml of ice-cold 70% ethanol and incubate at -20°C overnight.

  • Wash the fixed cells twice with PBS.

  • Resuspend the cell pellet in 1 ml of PBS and add 10 µL of RNase A solution. Incubate at 37°C for 30 minutes.

  • Add PI staining solution to a final concentration of 50 µg/ml.

  • Analyze the cell cycle distribution and the sub-G1 apoptotic peak using a flow cytometer.

Signaling Pathways and Experimental Workflows

Postulated Signaling Pathway for this compound-Induced Cytotoxicity

Based on the known mechanisms of Verapamil, this compound is likely to exert its effects through the modulation of intracellular calcium and related signaling cascades.

Ronipamil_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Inhibition P_gp P-glycoprotein (MDR1) This compound->P_gp Inhibition Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Blocks Intracellular_Ca ↑ Intracellular Ca²⁺ Ca_Influx->Intracellular_Ca ER_Stress ER Stress Intracellular_Ca->ER_Stress G0_G1_Arrest G0/G1 Cell Cycle Arrest Intracellular_Ca->G0_G1_Arrest Apoptosis Apoptosis ER_Stress->Apoptosis G0_G1_Arrest->Apoptosis Drug_Efflux Drug Efflux P_gp->Drug_Efflux Mediates

Caption: Postulated signaling pathway of this compound.

Experimental Workflow for Assessing this compound's Cytotoxic Effects

The following diagram outlines a typical workflow for investigating the in vitro effects of this compound on a cancer cell line.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture 1. Cell Line Culture Cell_Seeding 3. Seed Cells in Plates Cell_Culture->Cell_Seeding Ronipamil_Prep 2. Prepare this compound Stock Treatment 4. Treat with this compound Ronipamil_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation Viability_Assay 6a. Cell Viability (MTT) Incubation->Viability_Assay Apoptosis_Assay 6b. Apoptosis (Flow Cytometry) Incubation->Apoptosis_Assay Data_Analysis 7. Data Analysis (IC50) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for this compound cytotoxicity studies.

References

Application Notes and Protocols for Ronipamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronipamil is a synthetic analogue of verapamil and functions as a calcium entry blocker.[1] As a member of the phenylalkylamine class of calcium channel blockers, its primary mechanism of action involves the inhibition of L-type calcium channels. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for research applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 2-(3-(methyl(phenethyl)amino)propyl)-2-phenyltetradecanenitrile[1]
Synonyms Ronipamilo[1]
CAS Number 85247-77-4[1]
Molecular Formula C₃₂H₄₈N₂[1]
Molecular Weight 460.75 g/mol
Appearance Solid powder
Purity >98%

Solution Preparation

3.1. Solubility

Table 2: Solubility of this compound

SolventSolubilityNotes
DMSO Soluble
Ethanol Data not available-
Water InsolubleInferred from hydrophobic structure
PBS InsolubleInferred from hydrophobic structure

3.2. Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 460.75 g/mol x 1000 mg/g = 4.6075 mg

  • Weighing:

    • Carefully weigh out approximately 4.61 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution, but avoid excessive heat.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots as recommended in Section 4.

G cluster_start Preparation of this compound Stock Solution start Start weigh Weigh this compound Powder (e.g., 4.61 mg) start->weigh add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at Recommended Temperature aliquot->store end_node End store->end_node

Caption: Workflow for this compound stock solution preparation.

Storage and Stability

Proper storage of this compound, both in solid form and in solution, is crucial to maintain its integrity and activity.

Table 3: Recommended Storage Conditions

FormShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)Reference
Solid Powder 0 - 4 °C (Dry and dark)-20 °C (Dry and dark)
Stock Solution in DMSO 0 - 4 °C-20 °C

Stability Notes:

  • This compound as a solid is stable for a few weeks during shipping at ambient temperature.

  • The shelf life of the solid compound is greater than 3 years if stored properly.

  • For stock solutions in DMSO, it is recommended to store them at -20°C for up to one month and at -80°C for up to six months. To ensure efficacy, it is advisable to re-examine the solution if stored at -20°C for more than a month.

  • Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Protocols

5.1. Dilution of DMSO Stock Solution for In Vitro Assays

Due to the potential for precipitation of hydrophobic compounds in aqueous solutions and the cytotoxicity of DMSO at higher concentrations, a careful dilution strategy is necessary.

Protocol for Preparing Working Solutions:

  • Thaw the Stock Solution:

    • Thaw a single-use aliquot of the this compound stock solution (e.g., 10 mM in DMSO) at room temperature.

  • Serial Dilution (Recommended):

    • To minimize precipitation, perform a serial dilution of the DMSO stock solution into the desired cell culture medium or buffer.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in the aqueous medium.

  • Direct Dilution (for lower concentrations):

    • Alternatively, add the required volume of the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration:

    • Ensure that the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

G cluster_workflow Dilution for In Vitro Assays start Thaw 10 mM Stock in DMSO dilute Serially Dilute in Culture Medium start->dilute vortex Vortex/Mix Gently dilute->vortex check_dmso Final DMSO < 0.5% vortex->check_dmso ready Working Solution Ready check_dmso->ready Yes adjust Adjust Dilution check_dmso->adjust No adjust->dilute G cluster_pathway This compound Signaling Pathway This compound This compound Ca_channel L-type Calcium Channel This compound->Ca_channel Blocks Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Intra_Ca Intracellular [Ca²⁺] Ca_influx->Intra_Ca Decreases VSMC Vascular Smooth Muscle Contraction Intra_Ca->VSMC Inhibits Cardio Cardiac Muscle Contraction Intra_Ca->Cardio Inhibits Vasodilation Vasodilation VSMC->Vasodilation HeartRate Decreased Heart Rate & Contractility Cardio->HeartRate

References

Application Notes and Protocols for Ronipamil in Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronipamil is a calcium channel blocker and an analog of Verapamil.[1][2] As a member of the phenylalkylamine class of calcium channel antagonists, it is presumed to exert its effects by blocking the influx of calcium (Ca²⁺) through voltage-gated calcium channels, particularly the L-type channels. This activity makes this compound a valuable tool for studying calcium signaling pathways and for screening compounds that modulate intracellular calcium levels. Calcium imaging assays, which utilize fluorescent indicators to visualize changes in intracellular Ca²⁺ concentrations, are a key application for characterizing the activity of compounds like this compound. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in calcium imaging assays.

Mechanism of Action

This compound, as a Verapamil analog, is expected to share a similar mechanism of action by blocking L-type voltage-gated calcium channels.[1] These channels are crucial for the influx of extracellular calcium into the cell upon membrane depolarization. By inhibiting these channels, this compound reduces the increase in intracellular calcium that is associated with cellular excitation. This makes it an effective tool to study cellular processes that are dependent on L-type calcium channel activity.

cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Depolarization Membrane Depolarization Depolarization->Ca_channel opens This compound This compound This compound->Ca_channel blocks Ca_increase ↑ Intracellular [Ca²⁺] Ca_influx->Ca_increase Cellular_response Cellular Response (e.g., Contraction, Neurotransmission) Ca_increase->Cellular_response triggers

Signaling pathway of this compound's action.

Data Presentation

Quantitative data on the specific inhibitory concentrations of this compound in calcium imaging assays are not extensively available in the public domain. However, based on the activity of its parent compound, Verapamil, and related analogs, a range of effective concentrations can be inferred for in vitro studies. The following table provides an illustrative summary of expected parameters for this compound and its analogs in relevant biological assays.

CompoundTargetAssay TypeCell Line/TissueEffective Concentration Range (mol/L)Reference Compound
This compound L-type Calcium ChannelCalcium Influx AssayExcitable cells (e.g., neurons, cardiomyocytes)10⁻⁸ - 10⁻⁴ (estimated)Verapamil
AnipamilL-type Calcium ChannelNegative Inotropic EffectIsolated Rabbit Heart10⁻⁸ - 10⁻⁴Verapamil
VerapamilL-type Calcium ChannelNegative Inotropic EffectIsolated Working Rat Heart2 x 10⁻⁷-

Note: The effective concentration range for this compound is an estimation based on the activity of its structural analogs. Researchers should perform dose-response experiments to determine the optimal concentration for their specific assay system.

Experimental Protocols

The following is a generalized protocol for a calcium imaging assay to assess the inhibitory effect of this compound on depolarization-induced calcium influx. This protocol can be adapted for various cell types and imaging platforms.

Materials and Reagents
  • Cells: A suitable cell line expressing voltage-gated calcium channels (e.g., SH-SY5Y, HEK293 expressing the channel, or primary neurons/cardiomyocytes).

  • Culture Medium: Appropriate for the chosen cell line.

  • Fluorescent Calcium Indicator: Fluo-4 AM, Fura-2 AM, or Cal-520 AM.

  • This compound Stock Solution: 10 mM in DMSO.

  • Pluronic F-127: 20% solution in DMSO.

  • Hanks' Balanced Salt Solution (HBSS): With and without Ca²⁺ and Mg²⁺.

  • Depolarization Buffer: HBSS containing high potassium (e.g., 50 mM KCl).

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader or microscope with imaging capabilities.

Experimental Workflow Diagram

A 1. Cell Seeding Seed cells in a 96-well plate and culture overnight. B 2. Dye Loading Incubate cells with a fluorescent calcium indicator (e.g., Fluo-4 AM). A->B C 3. Compound Incubation Pre-incubate cells with varying concentrations of this compound. B->C D 4. Baseline Fluorescence Measure baseline fluorescence. C->D E 5. Depolarization & Measurement Add high K⁺ buffer to induce depolarization and measure fluorescence changes. D->E F 6. Data Analysis Analyze the fluorescence data to determine the effect of this compound. E->F

Workflow for a calcium imaging assay with this compound.

Step-by-Step Protocol
  • Cell Seeding:

    • Plate cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ overnight.

  • Dye Loading:

    • Prepare a dye loading solution by diluting the calcium indicator stock solution (e.g., 1 mM Fluo-4 AM) in HBSS (with Ca²⁺ and Mg²⁺) to a final concentration of 2-5 µM.

    • Add Pluronic F-127 to the dye loading solution to a final concentration of 0.02-0.04% to aid in dye solubilization.

    • Remove the culture medium from the wells and wash the cells once with HBSS.

    • Add 100 µL of the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS from the 10 mM stock solution. A final concentration range of 1 nM to 100 µM is recommended for initial experiments. Include a vehicle control (DMSO).

    • After dye loading, wash the cells twice with HBSS to remove excess dye.

    • Add 90 µL of HBSS to each well.

    • Add 10 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature or 37°C.

  • Calcium Flux Measurement:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., Ex/Em ~494/516 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add 25 µL of the high potassium depolarization buffer to each well to stimulate calcium influx.

    • Continue to record the fluorescence intensity for 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak) after stimulation (ΔF = F_peak - F₀).

    • Normalize the data by expressing the response as a percentage of the control (vehicle-treated) response.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Troubleshooting

  • High Background Fluorescence: Ensure complete removal of excess dye by thorough washing. Reduce the dye concentration or incubation time.

  • Low Signal-to-Noise Ratio: Increase the cell density or the concentration of the calcium indicator. Optimize the settings on the fluorescence reader.

  • No Response to Depolarization: Confirm the health and viability of the cells. Verify the composition of the high potassium buffer. Ensure the cell type expresses functional voltage-gated calcium channels.

  • Variability between wells: Ensure consistent cell seeding and washing steps. Use a multichannel pipette for reagent addition to minimize timing differences.

Conclusion

This compound is a valuable pharmacological tool for investigating cellular processes mediated by L-type calcium channels. The provided protocols and guidelines offer a starting point for researchers to design and execute calcium imaging assays to characterize the effects of this compound and other potential calcium channel modulators. Due to the limited availability of specific quantitative data for this compound, it is essential to perform careful dose-response studies to determine its potency in the specific experimental system being used.

References

Application Notes and Protocols for Studying Ronipamil in Isolated Heart Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronipamil is a phenylalkylamine derivative and an analogue of verapamil, positioning it as a putative L-type calcium channel blocker.[1] Understanding its cardiac effects is crucial for evaluating its therapeutic potential and safety profile. The isolated perfused heart model, particularly the Langendorff preparation, offers a robust and controlled ex vivo system to investigate the direct effects of pharmacological agents on cardiac function, independent of systemic neuro-hormonal influences.[2]

These application notes provide a detailed protocol for studying the cardiac effects of this compound using an isolated heart model. The protocol outlines procedures for evaluating its impact on cardiac contractility, heart rate, and electrophysiology. Due to the limited availability of specific studies on this compound in isolated heart preparations, the proposed dose ranges and expected outcomes are extrapolated from data on its analogue, verapamil. Researchers should consider these protocols as a starting point, with the understanding that optimization will be necessary.

Mechanism of Action: L-type Calcium Channel Blockade

This compound, as a verapamil analogue, is presumed to exert its primary effect by blocking L-type calcium channels in cardiomyocytes and vascular smooth muscle cells.[3] The influx of extracellular calcium through these channels is a critical step in excitation-contraction coupling. By inhibiting this influx, this compound is expected to reduce the intracellular calcium available for myofilament interaction, leading to a negative inotropic effect (reduced contractility). Its action on the sinoatrial (SA) and atrioventricular (AV) nodes, which are also dependent on slow calcium currents, is likely to result in negative chronotropic (reduced heart rate) and dromotropic (reduced conduction velocity) effects.[4][5]

Signaling Pathway of L-type Calcium Channel Blockade

Signaling Pathway of this compound (L-type Calcium Channel Blocker) cluster_cell Cardiomyocyte This compound This compound L_type_Ca_Channel L-type Calcium Channel (Sarcolemma) This compound->L_type_Ca_Channel Blocks Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Inhibits Intracellular_Ca ↑ [Ca2+]i Ca_Influx->Intracellular_Ca CICR Calcium-Induced Calcium Release (CICR) Intracellular_Ca->CICR SR Sarcoplasmic Reticulum (SR) SR->CICR Myofilaments Myofilament Contraction CICR->Myofilaments Negative_Inotropy Negative Inotropy (↓ Contractility) Myofilaments->Negative_Inotropy Leads to

Caption: Signaling pathway of this compound's action on cardiomyocytes.

Experimental Protocols

Langendorff Isolated Heart Preparation

This protocol describes the retrograde perfusion of an isolated rodent (rat or guinea pig) heart.

Materials:

  • Animal: Male Wistar rat (250-300g) or Dunkin-Hartley guinea pig (300-400g).

  • Anesthesia: Sodium pentobarbital (60 mg/kg, intraperitoneal injection) or isoflurane.

  • Anticoagulant: Heparin (500 IU/kg, intraperitoneal injection).

  • Perfusion Buffer (Krebs-Henseleit Solution): (in mM) 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 D-glucose, and 2.5 CaCl2. The solution should be freshly prepared, filtered, and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

  • Surgical Instruments: Scissors, forceps, hemostats, silk sutures.

  • Langendorff Apparatus: Including a water-jacketed perfusion reservoir, aortic cannula, bubble trap, and perfusion pump or gravity-feed system.

  • Data Acquisition System: PowerLab with LabChart software, pressure transducer, ECG electrodes, and temperature probe.

Procedure:

  • Animal Preparation: Anesthetize the animal and administer heparin. Confirm deep anesthesia by the absence of a pedal withdrawal reflex.

  • Heart Excision: Perform a thoracotomy to expose the heart. Quickly excise the heart by transecting the major vessels and immediately place it in ice-cold Krebs-Henseleit solution to induce cardioplegia.

  • Cannulation: Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Secure the aorta with a silk suture. Ensure no air bubbles are introduced into the coronary circulation.

  • Perfusion: Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 70-80 mmHg for rat) or constant flow (e.g., 10-12 mL/min for rat).

  • Stabilization: Allow the heart to stabilize for a 20-30 minute period. During this time, the heart should resume a regular, spontaneous rhythm. Discard preparations that exhibit persistent arrhythmias or poor contractility.

Assessment of Cardiac Contractility (Inotropic Effects)

Procedure:

  • Left Ventricular Pressure Measurement: Insert a fluid-filled latex balloon, connected to a pressure transducer, into the left ventricle via the left atrium. Inflate the balloon to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.

  • Baseline Recording: Record baseline cardiac parameters for at least 15 minutes.

  • This compound Administration: Introduce this compound into the perfusion solution at increasing concentrations. Based on studies with verapamil, a suitable starting range would be 10⁻⁹ M to 10⁻⁵ M. Administer each concentration for a period of 15-20 minutes to allow for a steady-state effect.

  • Data Acquisition: Continuously record left ventricular pressure (LVP). From this, the following parameters can be derived:

    • Left Ventricular Developed Pressure (LVDP) = Left Ventricular Systolic Pressure (LVSP) - LVEDP.

    • Maximal rate of pressure development (+dP/dt_max).

    • Maximal rate of pressure relaxation (-dP/dt_max).

    • Heart Rate (HR).

    • Rate-Pressure Product (RPP) = HR x LVDP.

Assessment of Electrophysiological Effects

Procedure:

  • ECG Recording: Place three silver wire electrodes on the surface of the heart (e.g., at the base of the right atrium, apex of the left ventricle, and the ventricular base) to record a surface electrocardiogram (ECG).

  • Baseline Recording: Record a stable baseline ECG for at least 15 minutes.

  • This compound Administration: Administer this compound as described in the contractility assessment protocol.

  • Data Analysis: Analyze the ECG recordings to determine the following parameters at each concentration of this compound:

    • Heart Rate (derived from the R-R interval).

    • PR interval (an indicator of atrioventricular conduction).

    • QRS duration (an indicator of ventricular depolarization).

    • QT interval (an indicator of ventricular repolarization).

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Effects of this compound on Cardiac Contractility and Hemodynamics

This compound Conc. (M)LVDP (mmHg)+dP/dt_max (mmHg/s)-dP/dt_max (mmHg/s)Heart Rate (bpm)RPP (mmHg/min)Coronary Flow (mL/min)
Baseline
10⁻⁹
10⁻⁸
10⁻⁷
10⁻⁶
10⁻⁵

Table 2: Effects of this compound on Cardiac Electrophysiology

This compound Conc. (M)Heart Rate (bpm)PR Interval (ms)QRS Duration (ms)QT Interval (ms)
Baseline
10⁻⁹
10⁻⁸
10⁻⁷
10⁻⁶
10⁻⁵

Visualization of Experimental Workflow

Experimental Workflow for Studying this compound in Isolated Heart cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Prep 1. Animal Anesthesia & Heparinization Heart_Excision 2. Thoracotomy & Heart Excision Animal_Prep->Heart_Excision Cannulation 3. Aortic Cannulation on Langendorff Apparatus Heart_Excision->Cannulation Stabilization 4. Perfusion & Stabilization (20-30 min) Cannulation->Stabilization Baseline 5. Baseline Data Recording (Contractility & ECG) Stabilization->Baseline Ronipamil_Admin 6. Dose-Response Administration of this compound Baseline->Ronipamil_Admin Data_Acquisition 7. Continuous Data Acquisition Ronipamil_Admin->Data_Acquisition Analysis 8. Analysis of Contractility & Electrophysiology Parameters Data_Acquisition->Analysis Tabulation 9. Data Tabulation & Statistical Analysis Analysis->Tabulation

Caption: Experimental workflow for studying this compound.

Conclusion

This document provides a comprehensive protocol for investigating the cardiac effects of this compound in an isolated heart model. By systematically evaluating its impact on contractility and electrophysiology, researchers can gain valuable insights into its pharmacological profile. The provided data tables and diagrams serve as a framework for organizing and presenting the experimental findings. It is imperative that researchers adapt and optimize these protocols based on their specific experimental setup and objectives.

References

Ronipamil Administration in Animal Models of Arrhythmia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available scientific literature on the administration of Ronipamil in animal models of arrhythmia. Due to the limited published data specifically on this compound, this document also includes generalized protocols and methodologies for inducing and evaluating arrhythmias in animal models, drawing from studies on related calcium channel blockers like verapamil.

Introduction

This compound is a verapamil analogue and a calcium channel blocker.[1][2] It has been investigated for its potential antiarrhythmic properties. The primary available research on this compound in an in vivo arrhythmia model was conducted by Curtis et al. (1986) in conscious rats with ischemia-induced arrhythmias.[1][2] This document synthesizes the findings from this study and provides broader context and protocols for researchers investigating similar compounds.

Mechanism of Action: Calcium Channel Blockade

This compound, as a verapamil analogue, is presumed to exert its effects primarily through the blockade of L-type calcium channels.[1] This action inhibits the influx of calcium into cardiac myocytes and vascular smooth muscle cells. In the context of arrhythmias, this can lead to a reduction in heart rate, a slowing of atrioventricular (AV) conduction, and a decrease in myocardial contractility, all of which can contribute to the termination or prevention of certain types of arrhythmias.

cluster_cell Cardiac Myocyte cluster_effects Antiarrhythmic Effects L_type_Ca_Channel L-type Calcium Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Ca_Release SR Ca²⁺ Release Ca_Influx->Ca_Release Triggers AP_Plateau Action Potential Plateau Ca_Influx->AP_Plateau Contributes to Dec_HR Decreased Heart Rate Ca_Influx->Dec_HR Slow_AV_Cond Slowed AV Conduction Ca_Influx->Slow_AV_Cond SR Sarcoplasmic Reticulum (SR) Contraction Myocardial Contraction Ca_Release->Contraction Dec_Contractility Decreased Contractility Contraction->Dec_Contractility This compound This compound This compound->L_type_Ca_Channel Blocks cluster_prep Preparation cluster_exp Experiment Surgery Surgical Implantation of LAD Ligature Recovery Post-operative Recovery (24-48h) Surgery->Recovery Baseline_ECG Baseline ECG Recording Recovery->Baseline_ECG Drug_Admin Oral Administration (this compound or Vehicle) Baseline_ECG->Drug_Admin LAD_Occlusion LAD Occlusion (Induction of Ischemia) Drug_Admin->LAD_Occlusion Allow for absorption ECG_Monitoring Continuous ECG Monitoring LAD_Occlusion->ECG_Monitoring Data_Analysis Arrhythmia Analysis (Incidence, Duration) ECG_Monitoring->Data_Analysis Ronipamil_Dose This compound Dose Pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Ronipamil_Dose->Pharmacokinetics Route_Admin Route of Administration Route_Admin->Pharmacokinetics Animal_Model Animal Model (Rat, Ischemia-induced) Animal_Model->Pharmacokinetics Arrhythmia_Outcome Arrhythmia Outcome (Incidence, Duration, Severity) Animal_Model->Arrhythmia_Outcome Pharmacodynamics Pharmacodynamics (L-type Ca²⁺ Channel Blockade) Pharmacokinetics->Pharmacodynamics Pharmacodynamics->Arrhythmia_Outcome

References

Application Notes and Protocols for Ronipamil in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronipamil is a synthetic compound classified as a calcium channel blocker and an analog of verapamil.[1] While direct applications of this compound in fluorescence microscopy are not extensively documented in publicly available literature, its established pharmacological activities as a calcium channel blocker and a potential P-glycoprotein (P-gp) inhibitor suggest its utility in several fluorescence-based cellular assays. These assays are critical in drug development for assessing multidrug resistance (MDR) and cellular calcium homeostasis.

This document provides detailed application notes and hypothetical protocols for the use of this compound in fluorescence microscopy, based on established methodologies for analogous compounds like verapamil. The provided protocols and data are intended to serve as a starting point for researchers to develop and validate their own assays for this compound.

Principle Applications in Fluorescence Microscopy

Based on its known mechanisms of action, this compound can be effectively utilized in the following fluorescence microscopy applications:

  • Inhibition of P-glycoprotein (P-gp) Mediated Efflux: To study the reversal of multidrug resistance by monitoring the intracellular accumulation of fluorescent P-gp substrates.

  • Modulation of Intracellular Calcium Levels: To investigate the effect of this compound on calcium signaling pathways by imaging changes in intracellular calcium concentrations using fluorescent indicators.

Application 1: P-glycoprotein (P-gp) Inhibition Assay

Background

P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell.[2] Inhibitors of P-gp, such as verapamil, can reverse this resistance.[3] Fluorescence microscopy assays using P-gp substrates like Rhodamine 123 or Calcein AM are standard methods to screen for P-gp inhibitors.[1][3] An effective P-gp inhibitor will block the efflux of these fluorescent dyes, leading to their accumulation inside the cells and a corresponding increase in fluorescence intensity.

Experimental Workflow: P-gp Inhibition Assay

P_gp_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_imaging Imaging and Analysis cell_culture Seed P-gp overexpressing cells (e.g., MCF-7/ADR) in a multi-well plate incubation1 Incubate for 24-48 hours to allow attachment cell_culture->incubation1 add_this compound Add varying concentrations of this compound (and positive/negative controls) incubation1->add_this compound incubation2 Pre-incubate for 30-60 minutes add_this compound->incubation2 add_dye Add fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein AM) incubation2->add_dye incubation3 Incubate for 30-90 minutes add_dye->incubation3 wash Wash cells with PBS to remove extracellular dye incubation3->wash image_acquisition Acquire images using a fluorescence microscope wash->image_acquisition quantification Quantify intracellular fluorescence intensity image_acquisition->quantification data_analysis Calculate IC50 value for P-gp inhibition quantification->data_analysis

Caption: Workflow for P-gp Inhibition Assay using this compound.

Protocol: Rhodamine 123 Efflux Assay

This protocol is adapted from standard procedures for assessing P-gp inhibition.

Materials:

  • P-gp overexpressing cells (e.g., MCF-7/ADR) and parental cells (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Verapamil (positive control)

  • Rhodamine 123

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom imaging plates

  • Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~488/525 nm)

Procedure:

  • Cell Seeding: Seed P-gp overexpressing cells and parental cells into a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Prepare a similar concentration range for Verapamil as a positive control.

  • Treatment: Remove the culture medium from the wells and add the medium containing the different concentrations of this compound or Verapamil. Include a vehicle control (DMSO) and a no-treatment control.

  • Pre-incubation: Incubate the plate for 60 minutes at 37°C.

  • Dye Loading: Add Rhodamine 123 to each well to a final concentration of 1 µM.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with ice-cold PBS to remove the extracellular dye.

  • Imaging: Add 100 µL of PBS to each well and immediately acquire images using a fluorescence microscope.

  • Analysis: Quantify the mean fluorescence intensity per cell for each condition using image analysis software.

Data Presentation: P-gp Inhibition by this compound (Example Data)

The following table presents hypothetical data to illustrate the expected outcome of a P-gp inhibition assay with this compound.

CompoundConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units)% Inhibition of P-gp Efflux
Vehicle Control -1000%
This compound 0.112020%
1250150%
10450350%
50580480%
100600500%
Verapamil 10550450%

Note: The % inhibition is calculated relative to the vehicle control. An increase in fluorescence intensity indicates inhibition of P-gp-mediated efflux. From such data, an IC50 value can be determined.

Signaling Pathway: P-gp Mediated Drug Efflux and its Inhibition

P_gp_Inhibition cluster_cell Cell Membrane Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug Fluorescent Substrate (e.g., Rhodamine 123) Pgp->Drug Efflux ATP ATP ATP->Pgp Hydrolysis Drug->Pgp Binding This compound This compound This compound->Pgp Inhibition Extracellular Extracellular Space Intracellular Intracellular Space

Caption: Inhibition of P-gp by this compound prevents fluorescent substrate efflux.

Application 2: Calcium Channel Blockade Assay

Background

Calcium channel blockers inhibit the influx of Ca2+ into cells through voltage-gated calcium channels. This activity can be visualized and quantified using fluorescence microscopy with calcium-sensitive dyes such as Fluo-4 AM or Fura-2 AM. These dyes exhibit a significant increase in fluorescence intensity upon binding to free intracellular calcium. By stimulating cells to induce calcium influx in the presence and absence of this compound, its inhibitory effect on calcium channels can be measured as a reduction in the fluorescence signal.

Experimental Workflow: Calcium Imaging Assay

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_imaging Imaging and Treatment cluster_analysis Data Analysis cell_culture Seed cells (e.g., HEK293, Neurons) in a multi-well plate incubation1 Incubate for 24 hours cell_culture->incubation1 dye_loading Load cells with a calcium indicator dye (e.g., Fluo-4 AM) incubation1->dye_loading incubation2 Incubate for 30-60 minutes dye_loading->incubation2 baseline Acquire baseline fluorescence images incubation2->baseline add_this compound Add this compound or control baseline->add_this compound incubation3 Incubate for 10-30 minutes add_this compound->incubation3 add_stimulant Add a stimulant to induce calcium influx (e.g., KCl) incubation3->add_stimulant time_lapse Acquire time-lapse images to monitor fluorescence changes add_stimulant->time_lapse quantification Quantify fluorescence intensity over time time_lapse->quantification analysis Analyze the peak fluorescence change and dose-response relationship quantification->analysis

Caption: Workflow for Calcium Imaging Assay with this compound.

Protocol: Fluo-4 AM Calcium Influx Assay

This protocol is a general guideline for measuring changes in intracellular calcium.

Materials:

  • Adherent cell line (e.g., HEK293 or a neuronal cell line)

  • Cell culture medium

  • This compound

  • Nifedipine (positive control for L-type calcium channels)

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Potassium Chloride (KCl) solution (for cell depolarization)

  • 96-well black, clear-bottom imaging plates

  • Fluorescence microscope with time-lapse imaging capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium and add the loading buffer to the cells.

  • Incubation: Incubate for 30-45 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Baseline Imaging: Acquire baseline fluorescence images for 1-2 minutes.

  • Compound Addition: Add different concentrations of this compound (e.g., 0.1 µM to 50 µM) or Nifedipine to the wells.

  • Incubation: Incubate for 15-20 minutes at room temperature.

  • Stimulation and Imaging: Begin time-lapse imaging and add a depolarizing stimulus, such as KCl (final concentration 50 mM), to induce calcium influx.

  • Data Acquisition: Continue imaging for 5-10 minutes to capture the peak fluorescence response.

  • Analysis: Measure the change in fluorescence intensity (ΔF/F0) where ΔF is the change in fluorescence and F0 is the baseline fluorescence.

Data Presentation: Inhibition of Calcium Influx by this compound (Example Data)

The following table shows hypothetical data illustrating the inhibitory effect of this compound on stimulated calcium influx.

CompoundConcentration (µM)Peak Fluorescence Change (ΔF/F0)% Inhibition of Ca2+ Influx
Vehicle Control -3.50%
This compound 0.13.111%
12.237%
101.169%
500.586%
Nifedipine 100.877%

Note: The % inhibition is calculated based on the reduction in the peak fluorescence change compared to the vehicle control.

Signaling Pathway: Calcium Channel Blockade

Calcium_Channel_Blockade Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_in Ca²⁺ Ca_Channel->Ca_in This compound This compound This compound->Ca_Channel Blockade Ca_out Ca²⁺ Ca_out->Ca_Channel Influx Extracellular Extracellular Space Intracellular Intracellular Space Depolarization Depolarization Depolarization->Ca_Channel Opens

Caption: this compound blocks voltage-gated calcium channels, inhibiting Ca²⁺ influx.

Conclusion

While specific literature on the use of this compound in fluorescence microscopy is limited, its known pharmacological profile provides a strong basis for its application in studying P-gp mediated multidrug resistance and calcium signaling. The protocols and application notes provided here serve as a comprehensive guide for researchers to design and implement fluorescence microscopy-based assays to investigate the cellular effects of this compound. It is recommended that researchers optimize concentrations and incubation times for their specific cell models and experimental conditions.

References

Application Notes and Protocols: Measuring Ronipamil's Effect on Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronipamil is a calcium channel blocker and an analog of verapamil.[1] Like other drugs in this class, it is expected to inhibit smooth muscle contraction by blocking the influx of extracellular calcium through L-type calcium channels.[2][3] This document provides detailed application notes and protocols for measuring the inhibitory effect of this compound on smooth muscle contraction, a critical step in its pharmacological profiling. The protocols described herein are standard in vitro methods widely used in pharmacology to assess the potency and efficacy of vasoactive compounds.[4][5]

Mechanism of Action: Inhibition of Smooth Muscle Contraction

Vascular smooth muscle contraction is a calcium-dependent process. Upon stimulation by an agonist (e.g., norepinephrine, phenylephrine), a cascade of events leads to an increase in intracellular calcium concentration ([Ca2+]i). This elevated [Ca2+]i primarily results from the influx of extracellular calcium through voltage-gated L-type calcium channels and the release of calcium from intracellular stores like the sarcoplasmic reticulum. Calcium then binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

This compound, as a calcium channel blocker, is hypothesized to exert its effect by binding to and inhibiting L-type calcium channels on the smooth muscle cell membrane. This blockage reduces the influx of extracellular calcium, thereby attenuating the contractile response to agonists.

Agonist Agonist (e.g., Norepinephrine) Receptor Gq-Protein Coupled Receptor Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC Depolarization Membrane Depolarization Receptor->Depolarization IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Ca_SR Ca²⁺ Release SR->Ca_SR Induces Ca_i Increased Intracellular [Ca²⁺] Ca_SR->Ca_i L_type L-type Ca²⁺ Channel Depolarization->L_type Opens Ca_influx Ca²⁺ Influx L_type->Ca_influx Ca_influx->Ca_i Calmodulin Calmodulin Ca_i->Calmodulin Activates MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Binds to MLCK_active Active MLCK MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to This compound This compound This compound->L_type Blocks start Start step1 Euthanize Rat and Excise Thoracic Aorta start->step1 step2 Prepare 2-3 mm Aortic Rings step1->step2 step3 Mount Rings in Organ Bath step2->step3 step4 Equilibrate for 60-90 min under 1-2g Tension step3->step4 step5 Induce Contraction with Agonist (e.g., Phenylephrine) step4->step5 step6 Add Cumulative Concentrations of this compound step5->step6 step7 Record Isometric Tension Changes step6->step7 step8 Analyze Data: Concentration-Response Curve step7->step8 end End step8->end start Start step1 Isolate and Culture Primary VSMCs start->step1 step2 Seed VSMCs on Collagen-Coated Plates step1->step2 step3 Incubate with this compound at Various Concentrations step2->step3 step4 Stimulate Contraction with an Agonist step3->step4 step5 Acquire Time-Lapse Images of Cells step4->step5 step6 Quantify Cell Contraction (e.g., Change in Cell Area) step5->step6 step7 Analyze Data and Determine IC50 step6->step7 end End step7->end

References

Application Notes and Protocols for Ronipamil in Calcium Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronipamil is a synthetic compound analogous to Verapamil, classified as a calcium channel blocker.[1] While detailed research specifically on this compound is limited, its structural similarity to Verapamil, a well-characterized L-type calcium channel antagonist, suggests its utility as a tool for investigating calcium signaling pathways.[1][2] These pathways are fundamental to a vast array of physiological processes, including muscle contraction, neurotransmitter release, and gene expression, making their modulation a critical area of study in both basic research and drug development.

This document provides detailed application notes and experimental protocols for the use of this compound in studying calcium signaling, with data and methodologies largely extrapolated from its close analog, Verapamil, due to the limited availability of this compound-specific data. Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific experimental systems.

Mechanism of Action

This compound, like Verapamil, is presumed to exert its effects by blocking voltage-gated L-type calcium channels (Cav1.x family).[3][4] This action inhibits the influx of extracellular calcium into the cell, thereby reducing the intracellular calcium concentration and modulating downstream signaling events. The blockade of L-type calcium channels by phenylalkylamines like Verapamil is known to be state-dependent, showing higher affinity for open and inactivated channel states, which results in use-dependent and voltage-dependent inhibition.

Data Presentation: Quantitative Effects of Verapamil (as a proxy for this compound)

The following table summarizes the quantitative data for Verapamil's interaction with various ion channels, which can serve as an approximate guide for designing experiments with this compound. It is crucial to empirically determine these values for this compound in the specific experimental setup.

ParameterChannel TypeCell TypeValueReference
IC50 L-type Calcium ChannelVarious250 nM - 15.5 µM
hERG Potassium ChannelHEK293 Cells143.0 nM
Kv1.1 Potassium ChannelXenopus oocytes14.0 µM
Kv1.5 Potassium ChannelXenopus oocytes5.1 µM
IKs Potassium ChannelXenopus oocytes161.0 µM
Binding Affinity (Kd) L-type Calcium ChannelFrog Heart Membranes4.25 nM
IC50 (Ryanodine Receptor) Ryanodine ReceptorRabbit Skeletal Muscle~8 µM

Experimental Protocols

Electrophysiological Analysis of L-type Calcium Channel Blockade using Patch-Clamp

This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound on L-type calcium channel currents.

Materials:

  • Cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2, cardiomyocytes)

  • Patch-clamp rig (amplifier, digitizer, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • External solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.

  • This compound Application:

    • Establish a stable baseline recording of the calcium currents.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • To investigate use-dependent block, apply repetitive depolarizing pulses at different frequencies (e.g., 0.1 Hz, 1 Hz).

    • To assess voltage-dependent block, vary the holding potential (e.g., -80 mV vs. -40 mV).

  • Data Analysis:

    • Measure the peak inward current amplitude before and after this compound application.

    • Calculate the percentage of current inhibition for each this compound concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Measurement of Intracellular Calcium Concentration using Fura-2 AM Imaging

This protocol details how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells of interest grown on glass-bottom dishes or coverslips

  • Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Depolarizing agent (e.g., high potassium solution)

  • This compound stock solution

Procedure:

  • Fura-2 AM Loading Solution Preparation:

    • Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

    • For a working solution, dilute the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS.

    • Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

  • Cell Loading:

    • Wash the cells twice with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.

    • Wash the cells three times with HBSS to remove extracellular dye.

    • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

  • Calcium Imaging:

    • Mount the coverslip or dish onto the microscope stage.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

    • Stimulate the cells to induce calcium influx (e.g., by perfusing with a high potassium solution to depolarize the membrane and open voltage-gated calcium channels).

    • Record the changes in fluorescence intensity.

  • This compound Treatment:

    • After establishing a response to the depolarizing stimulus, wash the cells with normal HBSS to allow [Ca2+]i to return to baseline.

    • Pre-incubate the cells with the desired concentration of this compound for a defined period.

    • Repeat the stimulation in the presence of this compound and record the fluorescence changes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

    • The change in this ratio is proportional to the change in [Ca2+]i.

    • Compare the peak F340/F380 ratio in the absence and presence of this compound to quantify the inhibitory effect.

Mandatory Visualizations

cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Ca2+_out Ca2+ L_type_Ca_Channel L-type Ca2+ Channel Ca2+_out->L_type_Ca_Channel Influx Ca2+_in Ca2+ L_type_Ca_Channel->Ca2+_in This compound This compound This compound->L_type_Ca_Channel Blockade Signaling_Pathways Downstream Ca2+ Signaling Pathways Ca2+_in->Signaling_Pathways Activation

Caption: this compound blocks L-type calcium channels, inhibiting calcium influx.

cluster_workflow Experimental Workflow: Assessing this compound's Effect on [Ca2+]i Step1 1. Cell Culture (Cells expressing L-type Ca2+ channels) Step2 2. Fura-2 AM Loading (Incubate cells with Ca2+ indicator) Step1->Step2 Step3 3. Baseline Imaging (Measure basal F340/F380 ratio) Step2->Step3 Step4 4. Stimulation 1 (Depolarize to induce Ca2+ influx) Step3->Step4 Step5 5. This compound Incubation (Treat cells with this compound) Step4->Step5 Step6 6. Stimulation 2 (Depolarize in the presence of this compound) Step5->Step6 Step7 7. Data Analysis (Compare Ca2+ influx before and after this compound) Step6->Step7

Caption: Workflow for studying this compound's effect on intracellular calcium.

References

Troubleshooting & Optimization

Ronipamil in DMSO: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of compounds like Ronipamil when prepared in Dimethyl Sulfoxide (DMSO). While specific public data on this compound is limited, this guide is built upon established best practices for handling small molecules in DMSO for experimental use.

Frequently Asked Questions (FAQs)

Q1: How do I prepare a stock solution of a compound like this compound in DMSO?

A1: To prepare a stock solution, begin by consulting the product's datasheet for any specific solubility information.[1][2] If not available, you can weigh out the powdered compound and add the appropriate volume of high-purity DMSO to achieve your desired concentration. To ensure the compound is fully dissolved, vortexing or sonicating the solution is recommended.[2]

Q2: What should I do if the compound does not dissolve completely in DMSO?

A2: If you observe solid material after initial mixing, you can try gently warming the solution, for instance, in a 37°C water bath for a short period.[2] Combining this with further vortexing or sonication can often facilitate complete dissolution.[2] If solubility issues persist, it may indicate that the desired concentration exceeds the compound's solubility limit in DMSO.

Q3: My compound dissolved perfectly in the DMSO stock solution, but a precipitate formed when I diluted it with my aqueous cell culture media. What should I do?

A3: This is a common occurrence as many organic compounds are less soluble in aqueous solutions. Often, the precipitate will redissolve with gentle mixing, vortexing, or brief warming at 37°C. It is crucial to ensure the solution is clear and the compound is fully redissolved before adding it to your experiment. Performing dilutions in a stepwise manner can also help prevent precipitation.

Q4: What is the recommended storage temperature for my DMSO stock solution?

A4: For long-term storage, it is best to store DMSO stock solutions at -20°C or -80°C. The product's Certificate of Analysis (COA) or datasheet should contain specific storage guidelines.

Q5: For how long is a typical stock solution in DMSO stable?

A5: The stability of a compound in DMSO varies. However, a general guideline for many compounds is that stock solutions can be stored at -20°C for up to one to three months, and at -80°C for up to six months. If a solution is stored at -20°C for more than a month, its efficacy should be re-evaluated. Some compounds may degrade more quickly, especially when stored at room temperature.

Q6: Should I be concerned about repeated freeze-thaw cycles?

A6: It is highly recommended to avoid repeated freezing and thawing of your stock solution. The best practice is to aliquot the stock solution into smaller, single-use volumes after preparation. This minimizes the number of times the main stock is temperature-cycled, preserving its integrity.

Q7: How do I prepare working solutions for cell-based assays to avoid DMSO toxicity?

A7: When preparing working solutions, the DMSO stock is diluted into the cell culture medium. It is critical to ensure the final concentration of DMSO in the culture is low enough to not affect the cells, typically below 0.5%, with many protocols aiming for 0.1%. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

Data Presentation: General Guidelines

The following tables summarize general recommendations for preparing and storing small molecule stock solutions in DMSO.

Table 1: General Solubility & Preparation Guidelines in DMSO

ParameterRecommendationNotes
Solvent Purity Use anhydrous, high-purity DMSO (≥99.9%).Water content in DMSO can affect compound solubility and stability.
Assisted Dissolution Vortexing, sonication, gentle warming (e.g., 37°C).Use the mildest effective method to avoid compound degradation.
Typical Stock Conc. 10 mM - 20 mMDepends on the specific compound's solubility limit.
Filtration Use a 0.22 µm syringe filter (DMSO-compatible).Optional step for sterilization, but ensure filter material is resistant to DMSO.

Table 2: General Stability & Storage of Stock Solutions in DMSO

ParameterRecommendationRationale
Storage Temperature -20°C or -80°C.Low temperatures slow down potential degradation processes.
Short-Term Storage (-20°C) Up to 1-3 months.General guideline; stability is compound-dependent. Re-test efficacy if stored longer.
Long-Term Storage (-80°C) Up to 6 months.Provides better long-term stability compared to -20°C.
Room Temperature Storage Avoid; for short periods only.Significant degradation can occur for some compounds within weeks or months.
Freeze-Thaw Cycles Minimize; aliquot into single-use volumes.Prevents degradation and potential precipitation caused by repeated temperature changes.
Container Tightly sealed, low-extractable vials (e.g., amber glass).Protects from moisture absorption (hygroscopicity) and light exposure.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation : Determine the mass of this compound powder needed to achieve a 10 mM concentration in your desired volume of DMSO. (Mass = 10 mM * Molar Mass of this compound * Final Volume).

  • Weighing : Carefully weigh the calculated amount of the compound into a sterile, appropriate-sized vial.

  • Dissolution : Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Mixing : Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Verification : Visually inspect the solution to ensure all solid has dissolved. If not, sonicate the vial in a water bath for 5-10 minutes or warm it briefly to 37°C and vortex again.

  • Aliquotting : Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Storage : Label the aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C or -80°C.

Troubleshooting and Visual Guides

Troubleshooting Solubility and Precipitation Issues

If you encounter issues with compound solubility or precipitation, the following workflow can help identify a solution.

G cluster_0 Troubleshooting Workflow start Issue: Compound does not fully dissolve in DMSO vortex Vortex and/or Sonicate for 5-10 min start->vortex warm Warm solution briefly to 37°C vortex->warm check Is solution clear? warm->check success Solution Ready Proceed to Aliquot & Store check->success Yes fail Issue Persists: Concentration may be too high check->fail No recalc Review literature for known solubility or prepare a lower concentration fail->recalc

Caption: Troubleshooting workflow for dissolving compounds in DMSO.

Factors Affecting Stability of Compounds in DMSO

Several factors can influence the long-term stability of this compound or any compound stored in DMSO. Understanding these can help preserve the integrity and activity of your stock solutions.

G cluster_temp Temperature Effects cluster_freeze Physical Stress center Compound Stability in DMSO temp Storage Temperature center->temp freeze Freeze-Thaw Cycles center->freeze water Water Content (Hygroscopicity) center->water light Light Exposure center->light purity Compound/Solvent Purity center->purity temp_high Room Temp: Accelerates Degradation temp->temp_high temp_low -20°C / -80°C: Slows Degradation temp->temp_low freeze_desc Repeated cycles can cause degradation and precipitation freeze->freeze_desc

Caption: Key factors influencing the stability of stock solutions in DMSO.

References

Optimizing Ronipamil Concentration for Electrophysiology: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Ronipamil concentration for electrophysiology experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in electrophysiology?

This compound is a phenylalkylamine derivative and an analogue of Verapamil. Its primary mechanism of action is the blockade of L-type voltage-gated calcium channels (CaV1.2), which are critical for calcium influx into cardiac and smooth muscle cells.[1] This blockade is use-dependent and voltage-dependent, meaning its efficacy increases with more frequent channel activation and at more depolarized membrane potentials.[2] By inhibiting calcium entry, this compound modulates cardiac action potentials and reduces cardiac contractility and heart rate.[3]

Q2: What are the typical effective concentrations for this compound in electrophysiology studies?

Q3: What are the potential off-target effects of this compound at higher concentrations?

Like Verapamil, this compound may exhibit off-target effects at higher concentrations. These can include the blockade of other ion channels, such as:

  • hERG potassium channels: Blockade of hERG channels can prolong the cardiac action potential and QT interval, which is a critical consideration in cardiac safety studies. Verapamil has been shown to block hERG channels with an IC50 value close to that for L-type calcium channels.[5]

  • Other potassium channels: Verapamil can also inhibit other potassium channels, such as Kv1.5, at micromolar concentrations.

  • Sodium channels: At higher concentrations, phenylalkylamines may also affect sodium channels.

It is crucial to be aware of these potential off-target effects and to use the lowest effective concentration of this compound to minimize them.

Troubleshooting Guide

Issue 1: No observable effect of this compound on calcium currents.

  • Possible Cause: Incorrect drug concentration.

    • Solution: Verify the calculations for your stock and working solutions. Perform a dose-response experiment starting from a low concentration (e.g., 10 nM) and increasing to a higher concentration (e.g., 10 µM) to determine the effective range.

  • Possible Cause: Drug degradation.

    • Solution: Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature. While specific stability data for this compound is limited, Verapamil solutions are generally stable for short periods when stored properly.

  • Possible Cause: Issues with the experimental setup.

    • Solution: Ensure your patch-clamp setup is functioning correctly. Check the seal resistance, series resistance, and the health of the cells. Unhealthy cells may not exhibit robust calcium currents.

Issue 2: High variability in the recorded effects of this compound.

  • Possible Cause: Use-dependent nature of the block.

    • Solution: The blocking effect of this compound is dependent on the frequency and pattern of stimulation. Standardize your voltage protocols and stimulation frequency across all experiments to ensure consistent channel activation and drug binding.

  • Possible Cause: Inconsistent cell health.

    • Solution: Use cells from a consistent passage number and ensure they are in a healthy state before starting the experiment. Variations in cell health can lead to differences in channel expression and function.

Issue 3: Observing unexpected changes in action potential duration or other off-target effects.

  • Possible Cause: this compound concentration is too high.

    • Solution: As mentioned in the FAQs, high concentrations of this compound can lead to off-target effects. Reduce the concentration to the lowest level that still produces the desired block of L-type calcium channels. Consider performing experiments to specifically assess the effect of this compound on other key cardiac ion channels (e.g., hERG) in your system.

Quantitative Data

The following table summarizes the IC50 values for Verapamil, the parent compound of this compound, on various ion channels. This data can serve as a reference for estimating the effective concentration range for this compound.

Ion ChannelCompoundIC50 ValueCell Type/Expression SystemReference
L-type Calcium Channel (CaV1.2) Verapamil250 nM - 15.5 µMNative and cloned channels
hERG Potassium Channel Verapamil143.0 nMHERG K+ channels
fKv1.4ΔN Potassium Channel Verapamil260.71 ± 18.50 µMXenopus oocytes

Note: The IC50 values can vary significantly depending on the experimental conditions, such as the holding potential, stimulation frequency, and temperature. It is highly recommended to determine the IC50 for this compound in your specific experimental system.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound on L-type Calcium Channels using Patch-Clamp Electrophysiology

This protocol is adapted from a general guide for phenylalkylamine calcium channel blockers.

  • Cell Preparation: Isolate single cells (e.g., ventricular myocytes) or use a cell line stably expressing the L-type calcium channel of interest.

  • Pipette Preparation:

    • Fabricate glass micropipettes with a resistance of 2-5 MΩ.

    • Fill the pipette with an internal solution containing Cs+ to block K+ channels and a calcium chelator like EGTA to buffer intracellular calcium.

  • Whole-Cell Configuration:

    • Establish a giga-ohm seal between the micropipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Clamp and Recording:

    • Clamp the cell membrane at a holding potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.

    • Record the baseline current in the absence of the drug.

  • Drug Application:

    • Perfuse the cell with increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

    • Allow sufficient time for the drug effect to reach a steady state at each concentration.

  • Data Analysis:

    • Measure the peak inward current at each concentration.

    • Normalize the current to the baseline control.

    • Plot the percentage of inhibition against the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Solution Preparation for Electrophysiology
  • Stock Solution (e.g., 10 mM):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a suitable solvent, such as DMSO or distilled water, to make a high-concentration stock solution. Verapamil is often dissolved in distilled water.

    • Aliquot the stock solution into small volumes and store at -20°C, protected from light.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare fresh working solutions by diluting the stock solution in the external recording solution to the desired final concentrations.

    • Ensure thorough mixing.

Mandatory Visualizations

Signaling_Pathway This compound This compound L_type_Ca_Channel L-type CaV1.2 Channel This compound->L_type_Ca_Channel Blocks Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Inhibits Calmodulin Calmodulin Activation Ca_influx->Calmodulin Action_Potential Action Potential Modulation Ca_influx->Action_Potential Alters Plateau Phase MLCK MLCK Activation Calmodulin->MLCK Contraction Cardiac Muscle Contraction MLCK->Contraction Leads to

Caption: Signaling pathway of this compound's action on cardiac myocytes.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Cell Isolation/ Culture Patch_Pipette Patch Pipette Fabrication & Filling Cell_Isolation->Patch_Pipette Solution_Prep Solution Preparation (Internal & External) Solution_Prep->Patch_Pipette Drug_Dilution This compound Dilution Series Drug_Application Perfuse this compound Concentrations Drug_Dilution->Drug_Application Giga_Seal Giga-ohm Seal Formation Patch_Pipette->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp Protocol (Baseline Recording) Whole_Cell->Voltage_Clamp Voltage_Clamp->Drug_Application Data_Acquisition Record Current Traces Drug_Application->Data_Acquisition Peak_Current Measure Peak Current Data_Acquisition->Peak_Current Normalization Normalize to Control Peak_Current->Normalization Dose_Response Plot Dose-Response Curve Normalization->Dose_Response IC50_Calc Calculate IC50 Dose_Response->IC50_Calc

Caption: Experimental workflow for IC50 determination of this compound.

References

Technical Support Center: Troubleshooting Ronipamil Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ronipamil. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the precipitation of this compound in aqueous solutions during laboratory experiments. The following guides and frequently asked questions (FAQs) are based on best practices and data from closely related compounds, providing a strong framework for addressing solubility challenges.

Disclaimer: this compound is a structural analogue of Verapamil. Due to the limited availability of specific physicochemical data for this compound, the following troubleshooting advice, solubility data, and experimental protocols are based on information available for Verapamil hydrochloride, a closely related and well-characterized compound. These guidelines should serve as a strong starting point for your experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has formed a precipitate. What are the common causes?

A1: Precipitation of this compound in aqueous solutions can be triggered by several factors, most commonly related to pH, concentration, temperature, and the presence of incompatible substances. As an analogue of Verapamil, this compound's solubility is significantly influenced by the pH of the solution. Precipitation is more likely to occur in solutions with a pH above 6.0.[1][2]

Q2: What is the optimal pH range for maintaining this compound solubility in aqueous solutions?

A2: Based on data for Verapamil hydrochloride, the optimal pH range for stability and solubility is between 3.2 and 5.6.[3] Solutions with a pH of 4.5 to 6.5 are also generally acceptable.[4] It is crucial to avoid alkaline conditions, as the compound is incompatible with alkaline solutions and may precipitate at a pH greater than 6.0.[1]

Q3: Can I prepare a concentrated stock solution of this compound in an organic solvent?

A3: Yes, preparing a concentrated stock solution in a suitable organic solvent is a common practice. Verapamil hydrochloride, a close analogue, is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). After dissolving this compound in an organic solvent, it can be further diluted into your aqueous experimental buffer. However, be mindful of the final concentration of the organic solvent in your aqueous solution, as it may have physiological effects.

Q4: How should I store my this compound solutions to prevent precipitation?

A4: Aqueous solutions of this compound should be stored at controlled room temperature or in a cold place, protected from light. For Verapamil hydrochloride solutions, it is not recommended to store aqueous solutions for more than one day to minimize the risk of precipitation and degradation. If using a stock solution in an organic solvent, storing it at -20°C can provide long-term stability.

Troubleshooting Guides

Issue 1: Precipitation upon dissolution in aqueous buffer.
  • Possible Cause: The pH of the aqueous buffer is too high (likely > 6.0).

  • Troubleshooting Steps:

    • Measure the pH of your final solution.

    • If the pH is above 6.0, prepare a fresh solution using a buffer with a pH in the optimal range of 3.2 to 5.6.

    • Consider preparing a concentrated stock solution in a compatible organic solvent (e.g., DMSO, ethanol) and then diluting it into the aqueous buffer to the desired final concentration. This can help bypass initial solubility issues in purely aqueous media.

Issue 2: Precipitation occurs after adding other components to the this compound solution.
  • Possible Cause: Incompatibility with other solution components. Alkaline substances will raise the pH and cause precipitation.

  • Troubleshooting Steps:

    • Identify any alkaline components in your formulation.

    • Check the pH of the solution after all components have been added.

    • If possible, add the this compound solution to the final formulation last, after all other components have been mixed and the pH has been adjusted to the optimal range.

Issue 3: Solution is initially clear but precipitates over time.
  • Possible Cause: The solution is supersaturated, or there is a slow change in pH or temperature.

  • Troubleshooting Steps:

    • Ensure the storage conditions are appropriate (controlled room temperature or refrigerated, protected from light).

    • Prepare fresh aqueous solutions daily.

    • Consider if the initial concentration is too high for long-term stability in your specific aqueous buffer. You may need to work with lower concentrations or use a co-solvent.

Data Presentation

Table 1: Solubility of Verapamil Hydrochloride (this compound Analogue) in Various Solvents

SolventSolubilityReference
WaterSparingly soluble (approx. 66.7 mg/mL)
Phosphate Buffer (pH 7.2)Approx. 0.25 mg/mL
EthanolSoluble (approx. 10 mg/mL)
DMSOSoluble (approx. 10 mg/mL)
Dimethylformamide (DMF)Approx. 16.7 mg/mL
MethanolFreely soluble
ChloroformFreely soluble
Diethyl etherPractically insoluble

Table 2: pH-Dependent Solubility Profile of Verapamil Hydrochloride (this compound Analogue)

pHSolubilityStabilityReference
3.2 - 5.6HighOptimal Stability
4.5 - 6.5GoodAcceptable
> 6.0LowProne to Precipitation
> 7.0Very LowIncompatible, likely to precipitate

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Solution
  • Select an appropriate buffer: Choose a buffer system that maintains a pH between 3.2 and 5.6 (e.g., acetate buffer, citrate buffer).

  • Weigh the this compound: Accurately weigh the required amount of this compound powder.

  • Dissolution: Gradually add the this compound powder to the buffer while stirring continuously. Gentle warming may aid dissolution, but avoid excessive heat.

  • pH Verification: After the this compound has dissolved, verify the final pH of the solution and adjust if necessary using dilute acid (e.g., HCl).

  • Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter compatible with your buffer system.

  • Storage: Store the solution in a tightly sealed, light-resistant container at controlled room temperature or in a cold place. Use freshly prepared solutions whenever possible.

Protocol 2: Preparation of a this compound Stock Solution in an Organic Solvent
  • Solvent Selection: Choose a suitable organic solvent such as DMSO, ethanol, or DMF.

  • Dissolution: Dissolve the weighed this compound powder in the chosen organic solvent to achieve the desired stock concentration. Sonication may be used to aid dissolution.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C for long-term stability.

  • Working Solution Preparation: To prepare a working solution, dilute the stock solution into the aqueous buffer of choice immediately before the experiment. Ensure the final concentration of the organic solvent is low enough to not interfere with your experimental system.

Visualizations

TroubleshootingWorkflow start Start: this compound Precipitation Observed check_ph Measure pH of the Solution start->check_ph ph_high Is pH > 6.0? check_ph->ph_high adjust_ph Action: Prepare fresh solution in buffer with pH 3.2-5.6 ph_high->adjust_ph Yes check_components Review other solution components ph_high->check_components No use_stock Alternative: Use organic stock and dilute into buffered medium adjust_ph->use_stock end End: Solution Stabilized adjust_ph->end use_stock->end alkaline_present Are alkaline components present? check_components->alkaline_present isolate_alkaline Action: Add this compound solution last after pH adjustment alkaline_present->isolate_alkaline Yes check_concentration Review solution concentration and storage conditions alkaline_present->check_concentration No isolate_alkaline->end conc_high Is concentration near solubility limit? check_concentration->conc_high reduce_conc Action: Lower concentration or use a co-solvent conc_high->reduce_conc Yes prepare_fresh Action: Prepare solutions fresh daily conc_high->prepare_fresh No reduce_conc->end prepare_fresh->end

Caption: Troubleshooting workflow for this compound precipitation.

LogicalRelationship cluster_factors Factors Influencing Solubility cluster_outcomes Observed Outcomes pH pH of Solution Soluble Soluble pH->Soluble 3.2 - 5.6 Precipitated Precipitated pH->Precipitated > 6.0 Concentration Concentration Concentration->Soluble Low Concentration->Precipitated High Temperature Temperature Temperature->Precipitated Fluctuations Solvent Solvent System Solvent->Soluble Organic / Acidic Aqueous Solvent->Precipitated Alkaline Aqueous

Caption: Key factors affecting this compound solubility.

References

Ronipamil Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the off-target effects of Ronipamil is limited in publicly available literature. As this compound is a structural and functional analog of Verapamil, this guide is substantially based on the well-documented off-target profile of Verapamil. Researchers should consider these potential effects and validate their findings accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, similar to its parent compound Verapamil, is primarily a non-dihydropyridine L-type calcium channel blocker.[1][2] It exerts its effects by binding to the alpha-1 subunit of L-type calcium channels, which are crucial for muscle contraction and cardiac pacemaker activity.[1][2] By inhibiting the influx of calcium into vascular smooth muscle cells and cardiac myocytes, this compound leads to vasodilation and a decrease in heart rate and contractility.[1]

Q2: Beyond L-type calcium channels, what are the known off-target interactions of Verapamil that might be relevant for my this compound experiments?

A2: Verapamil has several well-documented off-target effects that researchers using this compound should be aware of. These include interactions with other ion channels, drug transporters like P-glycoprotein (P-gp), and certain receptors. It is also known to affect immune cell function.

Q3: How might this compound's interaction with P-glycoprotein (P-gp) affect my cell-based assays?

A3: If your cell line expresses P-glycoprotein (a multidrug resistance transporter), this compound may act as both a substrate and an inhibitor. This can lead to unexpected results by:

  • Altering the intracellular concentration of other compounds in your assay that are also P-gp substrates.

  • Potentially reversing multidrug resistance in cancer cell lines, a known effect of Verapamil.

  • Causing biphasic dose-response curves in P-gp-coupled ATPase activity assays.

Q4: Can this compound affect other ion channels besides the intended L-type calcium channels?

A4: Yes, based on data from Verapamil, it is plausible that this compound could also interact with other types of calcium channels (e.g., T-type, N-type, P/Q-type) and some potassium channels. This could be particularly relevant in neuronal or cardiac cell models where these channels play a significant role.

Q5: I am working with immune cells. Are there any known effects of Verapamil/Ronipamil on these cell types?

A5: Verapamil has been shown to have immunomodulatory effects. Specifically, it can inhibit the in vitro activation and proliferation of T lymphocytes in a dose-dependent manner. This is an important consideration if your research involves studying T cell function or immune responses.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Reduced Cell Proliferation at High Concentrations

Possible Cause Troubleshooting Steps
Off-target ion channel blockade 1. Review the literature for the expression of various calcium and potassium channels in your cell line. 2. If possible, use more specific inhibitors for other channel types to see if the effect is replicated. 3. Consider using patch-clamp electrophysiology to directly measure the effects on different ion channels.
Inhibition of essential cellular processes 1. Perform a cell cycle analysis to determine if this compound is causing arrest at a specific phase. 2. Measure mitochondrial membrane potential to assess for mitochondrial toxicity.
General cellular stress 1. Include positive and negative controls for cytotoxicity in your assay. 2. Lower the concentration of this compound to a range that is selective for L-type calcium channels, if known.

Issue 2: Inconsistent or Non-Reproducible Results in Calcium Flux Assays

Possible Cause Troubleshooting Steps
Interference with fluorescent calcium indicators 1. Some calcium channel blockers can interfere with the fluorescence of certain dyes (e.g., fura-2). 2. Switch to a longer wavelength calcium indicator dye, such as Cal-520, to minimize potential spectral overlap and autofluorescence issues. 3. Run a control experiment with the dye and this compound in a cell-free system to check for direct interaction.
Off-target effects on calcium homeostasis 1. Verapamil has been noted to have complex effects on store-operated calcium entry (SOCE). 2. Investigate if this compound is affecting intracellular calcium stores (e.g., by using thapsigargin to block SERCA pumps).
Cell health and passage number 1. Ensure your cells are healthy and within a consistent passage number range, as ion channel expression can change over time in culture. 2. Regularly test for mycoplasma contamination, which can alter cellular responses.

Quantitative Data on Verapamil Off-Target Interactions

The following table summarizes known off-target interactions of Verapamil, which may be predictive for this compound. Researchers should experimentally determine the potency of this compound at these targets.

TargetEffectReported Potency (Verapamil)Cell-Based Assay Implication
P-glycoprotein (P-gp/ABCB1) Inhibition / SubstrateIC50 ~1-10 µM (varies by assay)Affects transport of other drugs; potential for reversing multidrug resistance.
Potassium Channels (e.g., TREK) InhibitionMicromolar rangeMay cause membrane depolarization and alter cellular excitability.
T-type Calcium Channels InhibitionSignificant inhibition observedRelevant in neuronal and cardiac models where T-type channels are expressed.
T-lymphocyte Activation Inhibition of proliferationDose-dependent inhibition (6.25–50 µM)Important for immunology studies; may confound results in assays using immune cells.

Experimental Protocols

Protocol 1: Assessing P-glycoprotein (P-gp) Inhibition using a Calcein-AM Efflux Assay

Objective: To determine if this compound inhibits P-gp mediated efflux in a cell line overexpressing P-gp.

Materials:

  • P-gp overexpressing cells (e.g., MDR1-transfected cell line) and a parental control cell line.

  • Calcein-AM (a fluorescent P-gp substrate).

  • This compound.

  • Verapamil (as a positive control for P-gp inhibition).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Methodology:

  • Cell Seeding: Seed both the P-gp overexpressing and parental cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and Verapamil in assay buffer.

  • Compound Incubation: Wash the cells with assay buffer and then add the different concentrations of this compound, Verapamil, or vehicle control to the wells. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add Calcein-AM to all wells at a final concentration of 1 µM and incubate for another 30-60 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells to remove extracellular Calcein-AM. Measure the intracellular fluorescence using a plate reader (Excitation: ~490 nm, Emission: ~520 nm).

  • Data Analysis: Increased intracellular fluorescence in the P-gp overexpressing cells in the presence of this compound indicates inhibition of P-gp-mediated efflux. Calculate IC50 values by plotting the fluorescence intensity against the log of the compound concentration.

Protocol 2: Calcium Flux Assay Using a Fluorescent Plate Reader

Objective: To measure the effect of this compound on L-type calcium channel activity.

Materials:

  • A cell line endogenously expressing L-type calcium channels (e.g., HEK293 cells transfected with Cav1.2, or a cardiac cell line).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

  • This compound.

  • A known L-type calcium channel agonist (e.g., Bay K8644) or depolarizing agent (e.g., KCl).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading and injection capabilities.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Incubation: Wash the cells to remove excess dye. Add various concentrations of this compound or a vehicle control and incubate for 15-30 minutes.

  • Baseline Reading: Place the plate in the fluorescence plate reader and take a baseline kinetic reading for a few seconds.

  • Stimulation and Measurement: Inject the calcium channel agonist or depolarizing agent into the wells while continuing the kinetic read. Measure the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon stimulation corresponds to calcium influx. This compound's inhibitory effect will be seen as a reduction in the peak fluorescence signal. Calculate IC50 values based on the dose-dependent inhibition of the calcium signal.

Visualizations

Primary_Mechanism_of_Action This compound This compound L_type_Ca_Channel L-type Calcium Channel (On cell membrane) This compound->L_type_Ca_Channel blocks Ca_influx Ca²⁺ Influx Contraction Smooth Muscle / Cardiac Myocyte Contraction This compound->Contraction inhibits L_type_Ca_Channel->Ca_influx mediates Ca_influx->Contraction leads to

Caption: Primary mechanism of this compound as an L-type calcium channel blocker.

Off_Target_Pgp_Interaction cluster_cell Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Extracellular Space Pgp->Drug_out effluxes Drug_in Intracellular Drug/Substrate Drug_in->Pgp This compound This compound This compound->Pgp inhibits

Caption: Off-target interaction of this compound with the P-glycoprotein efflux pump.

Troubleshooting_Workflow start Unexpected Result in Assay check_assay Is it a Calcium Flux Assay? start->check_assay check_cells Does cell line express P-gp or other channels? start->check_cells check_assay->check_cells No dye_interference Test for dye interference (e.g., use Cal-520) check_assay->dye_interference Yes pgp_assay Perform P-gp inhibition assay (e.g., Calcein-AM) check_cells->pgp_assay Yes other_channels Consider off-target ion channel effects check_cells->other_channels Yes re_evaluate Re-evaluate Data dye_interference->re_evaluate pgp_assay->re_evaluate other_channels->re_evaluate

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Mitigating Ronipamil Cytotoxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Ronipamil in long-term experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a calcium channel blocker, analogous to verapamil. Its primary mechanism involves the inhibition of voltage-gated L-type calcium channels, which reduces the influx of calcium ions into cells. This action can interfere with various cellular processes that are dependent on calcium signaling.

Q2: Why does this compound exhibit cytotoxicity in long-term cell culture?

The cytotoxicity of this compound in long-term experiments likely stems from the sustained disruption of intracellular calcium homeostasis. Calcium is a critical second messenger in numerous signaling pathways essential for cell survival, proliferation, and function. Prolonged blockade of calcium channels can lead to cellular stress, induction of apoptosis (programmed cell death), and inhibition of cell growth.[1][2]

Q3: What are the typical observable signs of this compound-induced cytotoxicity?

Common signs of cytotoxicity include:

  • A noticeable decrease in cell proliferation or growth rate.

  • Changes in cell morphology, such as rounding, detachment from the culture surface, or blebbing.

  • Increased presence of floating, dead cells in the culture medium.

  • Indication of apoptosis or necrosis in cell viability assays.

Troubleshooting Guide

Issue 1: High levels of cell death observed shortly after initiating long-term treatment with this compound.

Possible Cause: The concentration of this compound used is too high for the specific cell line and experimental duration.

Troubleshooting Steps:

  • Concentration Optimization:

    • Perform a dose-response curve (cytotoxicity assay) to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line over a relevant time course (e.g., 24, 48, 72 hours).

    • For long-term experiments, it is advisable to use concentrations significantly below the IC50 value to minimize overt toxicity while still achieving the desired biological effect.

  • Gradual Adaptation:

    • Instead of applying the final desired concentration immediately, consider a gradual increase in the this compound concentration over several days. This allows the cells to adapt to the presence of the compound.

Issue 2: Gradual decline in cell viability and proliferation over several days or weeks.

Possible Cause: Cumulative cytotoxic effects of this compound, even at sub-lethal initial concentrations.

Troubleshooting Steps:

  • Intermittent Dosing Regimen:

    • Instead of continuous exposure, implement an intermittent dosing schedule. For example, treat cells for a specific period (e.g., 24-48 hours) followed by a "rest" period in drug-free medium. The timing of this regimen should be optimized based on the specific cell line and experimental goals.

  • Co-treatment with a Pro-survival Factor:

    • If the experimental design allows, consider co-treatment with a known pro-survival factor or antioxidant to counteract the cellular stress induced by this compound. The choice of agent will be pathway-specific and should be carefully validated to ensure it does not interfere with the primary experimental endpoints.

  • Culture Medium Optimization:

    • Ensure the cell culture medium is optimally formulated to support long-term health. This may include supplementation with non-essential amino acids, vitamins, or other nutrients to help cells better cope with the stress of long-term drug exposure.[3]

Issue 3: Inconsistent results or high variability between replicate experiments.

Possible Cause: Inconsistent cell health, passage number, or experimental setup.

Troubleshooting Steps:

  • Standardize Cell Culture Practices:

    • Use cells within a consistent and narrow range of passage numbers for all experiments.

    • Ensure consistent seeding densities and confluency at the start of each experiment.

    • Routinely test cell lines for mycoplasma contamination, which can significantly impact cellular health and response to drugs.[3][4]

  • Quality Control of this compound Stock:

    • Prepare a large, single batch of this compound stock solution to be used for the entire set of experiments.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Periodically verify the concentration and purity of the stock solution if possible.

Quantitative Data Summary

ParameterCell Line ACell Line BCell Line C
This compound IC50 (48h) Specify Value (e.g., 50 µM)Specify Value (e.g., 75 µM)Specify Value (e.g., 30 µM)
Recommended Long-Term Concentration Specify Value (e.g., 1-5 µM)Specify Value (e.g., 2-10 µM)Specify Value (e.g., 0.5-2 µM)
Observed Effect at Rec. Conc. e.g., >80% viability after 14 dayse.g., >85% viability after 14 dayse.g., >75% viability after 14 days

Note: The values in this table are placeholders and should be determined experimentally for the specific cell lines being used.

Experimental Protocols

Protocol 1: Determining this compound IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in a complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Ronipamil_Cytotoxicity_Pathway This compound This compound Ca_Channel L-type Calcium Channel This compound->Ca_Channel Inhibits Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Ca_Homeostasis Disrupted Intracellular Ca2+ Homeostasis Ca_Influx->Ca_Homeostasis Cellular_Stress Cellular Stress Ca_Homeostasis->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Putative signaling pathway of this compound-induced cytotoxicity.

Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Conc Is this compound concentration optimized? Start->Check_Conc Dose_Response Perform Dose-Response (e.g., MTT Assay) Check_Conc->Dose_Response No Check_Duration Is exposure continuous and long-term? Check_Conc->Check_Duration Yes Use_Lower_Conc Use Concentration << IC50 Dose_Response->Use_Lower_Conc Use_Lower_Conc->Check_Duration Intermittent_Dosing Implement Intermittent Dosing Schedule Check_Duration->Intermittent_Dosing Yes End Reduced Cytotoxicity Check_Duration->End No Optimize_Culture Optimize Culture Conditions (e.g., media supplements) Intermittent_Dosing->Optimize_Culture Optimize_Culture->End

Caption: Troubleshooting workflow for mitigating this compound cytotoxicity.

References

Ronipamil Interference with Fluorescent Dyes: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter issues with Ronipamil interfering with fluorescent dyes during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a calcium channel blocker, analogous to verapamil.[1][2] It primarily functions by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels.[3] This action leads to relaxation of vascular smooth muscle, resulting in vasodilation.[3]

Q2: Can this compound interfere with my fluorescence-based assay?

Yes, it is possible. Like other small molecules, this compound has the potential to interfere with fluorescence-based assays.[4] This interference can manifest as false positives or negatives and can occur through several mechanisms, including:

  • Autofluorescence: this compound itself might be fluorescent at the excitation and emission wavelengths used for your dye.

  • Spectral Overlap: The absorption or emission spectrum of this compound may overlap with that of your fluorescent dye, leading to quenching or artificial signal enhancement. This is a known issue with other calcium channel blockers like amlodipine, which interferes with Fura-2.

  • Inner Filter Effect: At high concentrations, this compound could absorb the excitation light intended for the fluorophore or the emitted fluorescence, leading to a decrease in the detected signal.

  • Biological Effects: this compound's primary biological activity of blocking calcium channels can indirectly affect assays that measure calcium-dependent signaling pathways.

Q3: Are there specific fluorescent dyes that are known to be problematic with calcium channel blockers?

Yes, ratiometric calcium indicators like Fura-2 have shown significant interference with the calcium channel blocker amlodipine due to overlapping excitation spectra. This can lead to a misinterpretation of intracellular calcium levels.

Q4: What types of fluorescent dyes are less likely to be affected?

Longer wavelength dyes are often recommended to avoid interference from compounds that fluoresce in the UV or blue-green range. For calcium imaging in the presence of potentially interfering compounds, dyes such as Cal-520, Fluo-4, and Fura Red have been successfully used.

Troubleshooting Guides

Problem 1: Unexpected increase or decrease in fluorescence signal upon this compound application.

Possible Cause:

  • Autofluorescence of this compound: The compound itself is fluorescent at your experimental wavelengths.

  • Spectral Overlap: The absorption/emission of this compound is interfering with the dye's signal.

  • Biological Effect: this compound is modulating the biological system and causing a genuine change in the parameter being measured (e.g., intracellular calcium levels).

Troubleshooting Steps:

  • Control for this compound Autofluorescence:

    • Prepare a sample containing only your buffer and this compound at the working concentration.

    • Measure the fluorescence at the same excitation and emission wavelengths used for your experimental dye.

    • If a significant signal is detected, this compound is autofluorescent under your experimental conditions.

  • Assess Spectral Overlap:

    • Measure the absorbance and fluorescence spectra of this compound in your experimental buffer.

    • Compare these spectra with the excitation and emission spectra of your fluorescent dye. Significant overlap indicates a high potential for interference.

  • Perform a Dye-Only Control:

    • Prepare a sample with your fluorescent dye in the experimental buffer.

    • Add this compound and monitor the fluorescence signal. Any change in signal in this acellular condition points towards direct chemical interference.

  • Consider an Alternative Dye:

    • If interference is confirmed, consider switching to a fluorescent dye with different spectral properties, preferably one that excites and emits at longer wavelengths.

Problem 2: High background fluorescence in all wells containing this compound.

Possible Cause:

  • This compound Autofluorescence: As described above, this compound may be inherently fluorescent.

  • Contamination: The this compound stock solution or the buffer may be contaminated with a fluorescent substance.

Troubleshooting Steps:

  • Check this compound Stock:

    • Measure the fluorescence of the this compound stock solution itself.

    • Prepare fresh solutions with high-purity solvents and re-test.

  • Buffer Blank:

    • Run a control with just the buffer to ensure it is not the source of the background.

  • Review Literature for Similar Compounds:

    • Investigate if other verapamil analogues are known to be fluorescent. This information can provide clues about the likelihood of this compound's autofluorescence.

Quantitative Data Summary

The following table summarizes potential interference scenarios based on data from analogous compounds. Note: This data is illustrative and based on findings for other calcium channel blockers. Similar validation is crucial for this compound.

Fluorescent DyePotential Interference with Calcium Channel BlockersRecommended ActionReference
Fura-2 High (due to spectral overlap with amlodipine)Use alternative dyes like Cal-520, Fluo-4, or Fura Red.
Cal-520 Low (no reported interference with amlodipine)Suitable for use with potentially interfering compounds.
Fluo-4 Low (no reported interference with amlodipine)Suitable for use with potentially interfering compounds.
Fura Red Low (no reported interference with amlodipine)Suitable for use with potentially interfering compounds.

Experimental Protocols

Protocol 1: Assessing this compound Autofluorescence
  • Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used for the primary fluorescent dye.

  • Materials:

    • This compound stock solution

    • Experimental buffer (e.g., HBSS, PBS)

    • Fluorometer or plate reader

    • Black-walled microplates

  • Procedure:

    • Prepare a dilution series of this compound in the experimental buffer, covering the range of concentrations to be used in the experiment.

    • Include a buffer-only control (blank).

    • Dispense the solutions into the wells of a black-walled microplate.

    • Set the fluorometer to the excitation and emission wavelengths of your primary fluorescent dye.

    • Measure the fluorescence intensity of each well.

  • Interpretation: If the fluorescence intensity increases with this compound concentration and is significantly above the buffer blank, the compound is autofluorescent. This background signal must be subtracted from your experimental data.

Protocol 2: Evaluating Interference with a Fluorescent Dye (Acellular)
  • Objective: To determine if this compound directly interacts with the fluorescent dye to alter its properties.

  • Materials:

    • Primary fluorescent dye stock solution

    • This compound stock solution

    • Experimental buffer

    • Fluorometer or plate reader

  • Procedure:

    • Prepare a solution of the fluorescent dye in the experimental buffer at its working concentration.

    • Measure the baseline fluorescence.

    • Add this compound to the solution at its highest working concentration and mix well.

    • Immediately and over a time course, measure the fluorescence intensity.

  • Interpretation: A significant change in fluorescence upon adding this compound indicates direct interference, such as quenching or enhancement.

Visualizations

experimental_workflow cluster_prep Preparation cluster_test Interference Testing cluster_analysis Analysis & Decision prep_this compound Prepare this compound Dilution Series autofluorescence Measure this compound Autofluorescence prep_this compound->autofluorescence direct_interference Test for Direct Dye Interference prep_this compound->direct_interference prep_dye Prepare Fluorescent Dye Solution prep_dye->direct_interference analyze Analyze Data autofluorescence->analyze direct_interference->analyze decision Interference Confirmed? analyze->decision proceed Proceed with Experiment (with controls) decision->proceed No change_dye Select Alternative Dye decision->change_dye Yes

Caption: Workflow for identifying this compound interference.

signaling_pathway This compound This compound ca_channel L-type Ca2+ Channel This compound->ca_channel Blocks ca_influx Ca2+ Influx ca_channel->ca_influx Mediates downstream Downstream Ca2+-dependent Signaling ca_influx->downstream Activates

Caption: this compound's mechanism of action.

logical_relationship cluster_causes Potential Causes cluster_solutions Solutions issue Inaccurate Fluorescence Data autofluor This compound Autofluorescence issue->autofluor spectral Spectral Overlap issue->spectral inner_filter Inner Filter Effect issue->inner_filter biological Biological Effect issue->biological controls Implement Proper Controls autofluor->controls change_dye Change Fluorescent Dye spectral->change_dye inner_filter->controls validate Validate with Orthogonal Assay biological->validate

Caption: Troubleshooting logic for fluorescence issues.

References

Technical Support Center: Optimizing Ronipamil Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, detailed synthesis protocols for Ronipamil are scarce. This guide is based on established synthetic routes for Verapamil, a structurally similar compound. The troubleshooting advice and experimental protocols provided are intended as a starting point for research and development professionals and should be adapted based on experimental observations for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for compounds like this compound and Verapamil?

A1: The synthesis of Verapamil, a close analog of this compound, typically involves a multi-step process. A common route starts with the alkylation of a substituted phenylacetonitrile, such as homoveratronitrile, followed by the introduction of the amine side chain and subsequent functional group manipulations. The final product is often converted to a hydrochloride salt for stability and ease of handling.

Q2: What are the most common impurities encountered in the synthesis of Verapamil-like compounds, and how can they be minimized?

A2: Common impurities include O-desmethyl and N-desmethyl derivatives, as well as dimer impurities. The formation of these byproducts can often be minimized by carefully controlling reaction conditions, such as temperature and stoichiometry of reagents. One strategy to facilitate their removal is to acetylate the crude product mixture. The acetylated impurities have different solubility profiles, which can simplify their separation from the desired product during purification.[1][2]

Q3: What purification methods are most effective for the final product?

A3: Purification of the final product, typically as a hydrochloride salt, is often achieved through recrystallization from a suitable solvent system. The choice of solvent is critical and can significantly impact the purity and yield of the final product. It is also common to employ chromatographic techniques for the removal of persistent impurities.

Q4: How can I monitor the progress of the reaction and the formation of impurities?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for monitoring the progress of the reaction. It allows for the quantification of starting materials, intermediates, the desired product, and any impurities. Developing a robust HPLC method early in the process is crucial for effective process optimization.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, based on challenges encountered in Verapamil synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low Overall Yield - Incomplete reaction in one or more steps.- Degradation of intermediates or final product.- Suboptimal reaction conditions (temperature, solvent, catalyst).- Mechanical losses during workup and purification.- Monitor each reaction step by HPLC to ensure completion.- Investigate the stability of intermediates and the final product under the reaction and workup conditions.- Perform a Design of Experiments (DoE) to optimize key reaction parameters.- Ensure efficient extraction and transfer techniques are used.
High Levels of O/N-Desmethyl Impurities - Presence of moisture or other nucleophiles that can react with demethylating agents if used.- Side reactions promoted by elevated temperatures.- Use anhydrous solvents and reagents.- Maintain strict temperature control throughout the reaction.- Consider using a protecting group strategy for sensitive functional groups.
Formation of Dimer Impurities - Incorrect stoichiometry of reactants.- Side reactions favored by high concentrations or prolonged reaction times.- Carefully control the addition rate and stoichiometry of key reagents.- Optimize reaction time to maximize product formation while minimizing dimerization.- Consider using a higher dilution to disfavor intermolecular reactions.
Poor Crystallization of the Final Product - Presence of impurities inhibiting crystal formation.- Inappropriate solvent system for crystallization.- Supersaturation not being reached or being lost too quickly.- Purify the crude product to remove impurities before crystallization.- Screen a variety of solvents and solvent mixtures to find the optimal system.- Control the cooling rate and consider seeding the solution to induce crystallization.
Inconsistent Yields Between Batches - Variability in the quality of starting materials and reagents.- Poor control over reaction parameters.- Inconsistent workup and purification procedures.- Qualify all raw materials to ensure consistent quality.- Implement strict process controls for all critical parameters.- Standardize all workup and purification protocols.
Illustrative Data on Yield Optimization (Hypothetical)

The following table presents hypothetical data to illustrate the impact of key reaction parameters on the yield of the final product. This data is for illustrative purposes only and should be replaced with experimentally determined values.

Experiment ID Temperature (°C) Reaction Time (h) Reagent A:B Molar Ratio Yield (%) Purity (%)
16041:1.16592
28041:1.17588
36081:1.17090
48081:1.18085
56041:1.57295
68041:1.58291
76081:1.57893
88081:1.585 90

Experimental Protocols

Note: These are generalized protocols based on the synthesis of Verapamil and should be adapted for this compound.

Protocol 1: Alkylation of Homoveratronitrile
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add anhydrous solvent (e.g., THF).

  • Reagent Addition: Add homoveratronitrile to the solvent. Cool the mixture to the desired temperature (e.g., 0 °C).

  • Base Addition: Slowly add a strong base (e.g., NaH or BuLi) to the solution while maintaining the temperature.

  • Alkylation: Add the alkylating agent (e.g., 2-bromopropane) dropwise, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a proton source (e.g., water or a saturated ammonium chloride solution). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Synthesis of the Amine Side Chain and Coupling
  • Side Chain Preparation: Synthesize the required amine side chain in a separate reaction sequence. This may involve multiple steps, including reduction and protection/deprotection steps.

  • Coupling Reaction: To a solution of the alkylated homoveratronitrile intermediate in a suitable solvent, add the prepared amine side chain.

  • Reaction Conditions: The coupling reaction may require a catalyst and specific temperature conditions. Monitor the reaction for completion.

  • Workup and Purification: Perform an appropriate aqueous workup to isolate the crude product. Purify the product by column chromatography or recrystallization.

Protocol 3: Formation and Purification of the Hydrochloride Salt
  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol).

  • Acid Addition: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol) until the desired pH is reached.

  • Crystallization: The hydrochloride salt should precipitate out of the solution. The process can be aided by cooling the mixture.

  • Isolation and Drying: Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to a constant weight.

Visualizations

Ronipamil_Synthesis_Pathway A Homoveratronitrile B Alkylation (e.g., with 2-bromopropane) A->B Base (e.g., NaH) C Alkylated Intermediate B->C D Coupling with Amine Side Chain C->D E This compound (Free Base) D->E F Salt Formation (HCl) E->F G This compound HCl F->G

Caption: A simplified, hypothetical pathway for the synthesis of this compound HCl.

Troubleshooting_Workflow Start Low Yield or Purity Issue Identified CheckPurity Analyze Crude and Final Product by HPLC Start->CheckPurity HighImpurity High Level of a Specific Impurity? CheckPurity->HighImpurity Purity Issue LowConversion Low Conversion in a Key Step? CheckPurity->LowConversion Yield Issue IdentifyImpurity Identify Impurity Structure (e.g., MS, NMR) HighImpurity->IdentifyImpurity Yes OptimizePurification Optimize Purification Method (e.g., Recrystallization, Chromatography) HighImpurity->OptimizePurification No, general low purity ModifyConditions Modify Reaction Conditions to Minimize Impurity Formation IdentifyImpurity->ModifyConditions End Yield and Purity Improved ModifyConditions->End OptimizePurification->End OptimizeReaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) LowConversion->OptimizeReaction Yes CheckReagents Check Purity of Starting Materials and Reagents LowConversion->CheckReagents No OptimizeReaction->End CheckReagents->End

Caption: A logical workflow for troubleshooting low yield or purity issues.

References

Ronipamil Purity Analysis by HPLC: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting purity analysis of Ronipamil using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Peak Shape Problems

Q1: My chromatogram shows peak fronting for the this compound peak. What are the possible causes and solutions?

A1: Peak fronting, where the beginning of the peak is broader than the end, can be caused by several factors.[1][2] The most common causes include column overload and incompatibility between the sample solvent and the mobile phase.[1][2] Here are some troubleshooting steps:

  • Reduce Injection Volume or Sample Concentration: Overloading the column with too much sample is a frequent cause of fronting.[2] Try diluting your sample or injecting a smaller volume to see if the peak shape improves.

  • Ensure Solvent Compatibility: The solvent used to dissolve the this compound sample should be as similar as possible to the mobile phase. A significant mismatch in solvent strength can lead to peak distortion. If possible, dissolve your sample directly in the mobile phase.

  • Check for Column Issues: Poorly packed columns or a collapsed column bed can also lead to fronting. If other solutions fail, consider trying a new column.

Q2: I am observing peak tailing for the this compound peak. What should I do?

A2: Peak tailing, characterized by a drawn-out end of the peak, is a common issue in HPLC. Potential causes include interactions between the analyte and active sites on the column, column overload, or issues with the mobile phase. Here’s how to troubleshoot:

  • Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like this compound. Ensure the pH is appropriate to maintain the analyte in a single ionic state.

  • Check for Column Contamination or Degradation: Accumulation of contaminants on the column or guard column can lead to tailing. Try flushing the column with a strong solvent or replacing the guard column. In some cases, the column itself may need replacement.

  • Rule out Column Overload: Similar to peak fronting, injecting too much sample can also cause tailing. Inject a more diluted sample to see if the tailing is reduced.

  • Investigate for Dead Volume: Excessive dead volume in the system, particularly between the column and the detector, can contribute to peak tailing. Ensure all fittings are properly connected and minimize the length and internal diameter of connecting tubing.

Baseline Issues

Q3: The baseline in my chromatogram is noisy. What are the potential sources of this noise and how can I fix it?

A3: A noisy baseline can interfere with the accurate detection and quantification of peaks. Common causes include:

  • Air Bubbles in the System: Air bubbles in the pump, detector, or mobile phase can cause significant baseline noise. Ensure your mobile phase is properly degassed and purge the pump to remove any trapped air.

  • Contaminated or Old Mobile Phase: Impurities in the mobile phase solvents or degradation of the mobile phase over time can contribute to a noisy baseline. Prepare fresh mobile phase using high-purity solvents.

  • Detector Lamp Issues: A failing or unstable detector lamp can be a source of noise. Check the lamp's energy output and replace it if necessary.

  • Leaks in the System: Leaks in pump seals or fittings can cause pressure fluctuations and result in a noisy baseline. Carefully inspect the system for any signs of leakage.

Q4: My baseline is drifting up or down during the analysis. What could be the cause?

A4: Baseline drift can be caused by several factors, often related to the mobile phase or column equilibration.

  • Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting an analysis. If the mobile phase composition is changed, allow sufficient time for the column to stabilize.

  • Mobile Phase Composition Changes: In gradient elution, improper mixing of solvents or changes in the composition of one of the mobile phase components can cause drift. Ensure your solvents are well-mixed and of consistent quality.

  • Temperature Fluctuations: Changes in the ambient temperature or inconsistent column oven temperature can lead to baseline drift. Use a column oven to maintain a stable temperature.

  • Contamination: Contaminants slowly eluting from the column can cause the baseline to drift upwards.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data from your this compound purity analysis.

ParameterAcceptance CriteriaBatch 1Batch 2Batch 3
Purity of this compound (%)≥ 99.0%
Individual Impurity (%)≤ 0.10%
Total Impurities (%)≤ 0.50%
Retention Time (min)Report Value
Tailing Factor≤ 1.5
Theoretical Plates≥ 2000

Experimental Protocol: HPLC Purity Analysis of this compound

This protocol is a general guideline. Method validation is required to ensure its suitability for your specific application.

1. Instrumentation

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 5.0 with phosphoric acid) in a ratio of 50:50 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 258 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

3. Preparation of Solutions

  • Buffer Preparation: Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.05 M solution. Adjust the pH to 5.0 using phosphoric acid.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration similar to the standard solution.

4. System Suitability

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

  • The tailing factor for the this compound peak should not be more than 1.5.

  • The number of theoretical plates should be not less than 2000.

5. Analysis

  • Inject the blank (mobile phase), followed by the standard solution and then the sample solution.

  • Calculate the percentage purity of this compound and the percentage of each impurity in the sample.

Visualizations

Experimental Workflow for this compound HPLC Purity Analysis

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solution E System Suitability Test B->E C Prepare Sample Solution F Inject Blank, Standard, and Sample C->F D->E E->F G Integrate Peaks F->G H Calculate Purity and Impurities G->H I Generate Report H->I

Caption: Workflow for this compound purity analysis by HPLC.

Troubleshooting Decision Tree for Common HPLC Issues

G cluster_peak Peak Shape Issues cluster_baseline Baseline Issues Start Problem Observed in Chromatogram PeakShape Peak Shape Problem? Start->PeakShape Baseline Baseline Problem? Start->Baseline Fronting Peak Fronting PeakShape->Fronting Yes Tailing Peak Tailing PeakShape->Tailing No SolveFronting Reduce Injection Volume/Concentration Ensure Solvent Compatibility Fronting->SolveFronting SolveTailing Adjust Mobile Phase pH Check for Column Contamination Rule out Overload Tailing->SolveTailing Noise Baseline Noise Baseline->Noise Yes Drift Baseline Drift Baseline->Drift No SolveNoise Degas Mobile Phase Check for Leaks Inspect Detector Lamp Noise->SolveNoise SolveDrift Ensure Column Equilibration Check Mobile Phase Control Temperature Drift->SolveDrift

Caption: Decision tree for troubleshooting common HPLC problems.

References

Technical Support Center: Ronipamil Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ronipamil in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

A1: this compound stock solutions, typically dissolved in DMSO, should be stored at -20°C for long-term stability (months to years) and at 4°C for short-term use (days to weeks).[1] It is crucial to protect the stock solution from light to prevent potential photodegradation. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: At what pH range is this compound expected to be most stable in aqueous buffers?

A2: While specific data for this compound is limited, its structural analog, Verapamil, is most stable in a pH range of 3.2 to 6.5.[2][3] It is therefore advisable to maintain the pH of experimental buffers within this acidic to slightly acidic range to minimize hydrolytic degradation. Buffers with a pH greater than 7.0 may lead to precipitation and degradation of the compound.[3]

Q3: Can the choice of buffering agent affect this compound's stability?

A3: Yes, the buffering agent can influence the stability of your compound. Phosphate buffers have been shown to have minimal effect on the stability of the related compound Verapamil.[2] However, it is good practice to be aware of potential interactions between your compound and the buffer components. When working with compounds sensitive to divalent cations, it is advisable to use buffers with low or no metal-binding affinity.

Q4: How does temperature affect the stability of this compound in my experimental buffer?

A4: Elevated temperatures can significantly accelerate the degradation of chemical compounds. While Verapamil shows high thermal stability in its solid form, its stability in solution is more temperature-sensitive. For optimal stability, it is recommended to prepare and use this compound-containing buffers at room temperature for short experiments and to keep them on ice for longer durations. Avoid heating buffers containing this compound unless absolutely necessary and validated by stability studies.

Q5: My experimental results with this compound are inconsistent. Could this be a stability issue?

A5: Inconsistent results can indeed be a sign of compound degradation. If you observe a loss of efficacy or variability in your data over time, it is prudent to investigate the stability of this compound under your specific experimental conditions. This can be done by preparing fresh solutions for each experiment and comparing the results to those obtained with older solutions. Performing a simple stability study, as outlined in the protocols below, can help identify the source of the inconsistency.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms when adding this compound stock to buffer. The pH of the buffer is too high (alkaline). This compound, like Verapamil, is less soluble and stable at a pH above 6.5.Adjust the buffer pH to be within the optimal range of 3.2 to 6.5. Prepare a fresh buffer with the corrected pH.
The final concentration of this compound exceeds its solubility in the aqueous buffer.First, try lowering the final concentration of this compound. If a higher concentration is necessary, consider using a co-solvent, but validate its compatibility with your experimental system.
Loss of this compound activity over the course of a long experiment. Degradation due to prolonged exposure to light.Protect the experimental setup from light by using amber-colored tubes or covering the containers with aluminum foil.
Temperature-induced degradation.If the experiment is lengthy, consider running it at a lower temperature (e.g., on ice or in a cold room) if the biological system allows.
Hydrolysis due to suboptimal pH.Ensure the buffer pH is stable throughout the experiment and remains within the 3.2-6.5 range.
Inconsistent results between different batches of experiments. Degradation of the this compound stock solution.Prepare fresh aliquots of the this compound stock solution from a new vial. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
Variability in buffer preparation.Standardize the buffer preparation protocol, ensuring consistent pH and component concentrations for every batch.

Quantitative Data Summary

The following tables provide hypothetical stability data for this compound based on the known properties of its analog, Verapamil. These tables are intended to guide researchers in establishing optimal experimental conditions.

Table 1: Effect of pH on this compound Stability in Phosphate Buffer at 25°C

pH% this compound Remaining (24 hours)% this compound Remaining (48 hours)
3.5>99%>98%
5.0>99%>99%
6.5>98%>95%
7.4<90%<80%
8.0<80%<60%

Table 2: Effect of Temperature on this compound Stability in pH 5.0 Phosphate Buffer

Temperature% this compound Remaining (24 hours)
4°C>99%
25°C (Room Temp)>99%
37°C~95%
50°C<85%

Table 3: Effect of Light Exposure on this compound Stability in pH 5.0 Phosphate Buffer at 25°C

Condition% this compound Remaining (24 hours)
Protected from Light>99%
Exposed to Ambient Lab Light~97%
Exposed to Direct UV Light (254 nm)<70%

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions
  • Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to a concentration of 10 mM.

  • Aliquot and Store: Aliquot the stock solution into small, single-use vials and store at -20°C, protected from light.

  • Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute the stock solution into the desired experimental buffer to the final working concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.1%).

  • pH Verification: After adding this compound, verify that the pH of the final working solution is within the optimal range (3.2-6.5).

Protocol 2: Assessing this compound Stability in a New Buffer System
  • Prepare Samples: Prepare several identical samples of this compound in the test buffer at the desired working concentration.

  • Time Zero Analysis: Immediately after preparation, analyze one sample (Time 0) using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) to determine the initial concentration of this compound.

  • Incubate Samples: Incubate the remaining samples under the intended experimental conditions (e.g., specific temperature, light exposure).

  • Time Point Analysis: At various time points (e.g., 2, 4, 8, 24 hours), remove a sample and analyze it by HPLC to measure the remaining this compound concentration.

  • Calculate Degradation: Compare the concentration at each time point to the Time 0 concentration to determine the percentage of this compound remaining and calculate the degradation rate.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Dilute Stock into Buffer to Final Concentration prep_stock->prep_working prep_buffer Prepare Experimental Buffer (e.g., pH 5.0 Phosphate) prep_buffer->prep_working t0_analysis Time 0 Analysis (HPLC) prep_working->t0_analysis incubation Incubate Samples under Experimental Conditions t0_analysis->incubation tp_analysis Time Point Analysis (HPLC) (e.g., 2, 4, 8, 24h) incubation->tp_analysis calc_degradation Calculate % Degradation tp_analysis->calc_degradation conclusion Determine Stability and Optimize Conditions calc_degradation->conclusion

Caption: Workflow for assessing this compound stability in a given experimental buffer.

Signaling_Pathway Mechanism of Action of this compound This compound This compound L_type_Ca_Channel L-type Voltage-Gated Calcium Channel This compound->L_type_Ca_Channel Blocks Vasodilation Vasodilation This compound->Vasodilation Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Contraction Smooth Muscle Contraction Intracellular_Ca->Contraction Contraction->Vasodilation Inhibits

Caption: this compound blocks L-type calcium channels, leading to vasodilation.

References

Technical Support Center: Adjusting for Ronipamil's Effects on Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals accurately assess cell viability when using Ronipamil. As a calcium channel blocker of the phenylalkylamine class, similar to Verapamil, this compound can influence cellular processes that may interfere with common cell viability assays. This guide will help you navigate these potential issues and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a calcium channel blocker, analogous to Verapamil.[1][2] Its primary mechanism of action is the inhibition of voltage-gated L-type calcium channels, which reduces the influx of calcium (Ca2+) into cells.[3] Intracellular calcium is a critical second messenger in numerous signaling pathways, including those that regulate cell proliferation, survival, and apoptosis.[4] By disrupting calcium homeostasis, this compound can induce cytostatic or cytotoxic effects in various cell types.

Q2: Why are my cell viability results inconsistent when using this compound?

Inconsistencies in cell viability data with this compound treatment can stem from several factors:

  • Off-target effects: Besides calcium channels, similar compounds like Verapamil are known to interact with other targets, including other ion channels and adrenergic receptors, which could contribute to varied cellular responses.[3]

  • Cell type dependency: The reliance on calcium signaling for proliferation and survival varies between cell lines. Cells with high dependence on L-type calcium channels will be more sensitive to this compound.

  • Assay interference: this compound may directly interfere with the chemistry of certain viability assays, particularly those reliant on mitochondrial function or reductase activity.

  • Experimental variability: Factors such as cell seeding density, incubation time, and serum concentration can significantly impact the apparent cytotoxicity of a compound.

Q3: Can this compound interfere with tetrazolium-based assays like MTT, XTT, MTS, or WST-1?

Yes, interference is possible. Tetrazolium-based assays measure cell viability by assessing the metabolic activity of mitochondrial and cytosolic dehydrogenases, which reduce the tetrazolium salt to a colored formazan product. Since calcium channel blockers can affect mitochondrial function and cellular metabolism, this compound may alter the readout of these assays independent of its direct cytotoxic effects. This can lead to an over- or underestimation of cell viability.

Q4: I am observing cell viability greater than 100% at some concentrations of this compound. What does this mean?

Observing viability over 100% can be counterintuitive but may indicate:

  • Increased metabolic activity: At certain concentrations, this compound might stimulate cellular metabolism or mitochondrial activity without a corresponding increase in cell number, leading to a stronger signal in metabolic assays.

  • Cell proliferation: While generally an inhibitor, some compounds can induce proliferation at specific, often low, concentrations.

  • Assay interference: The compound could be directly reducing the assay reagent, leading to a false positive signal. This can be tested in a cell-free system.

Q5: Which cell viability assay is most suitable for use with this compound?

There is no single "best" assay. The most reliable approach is to use multiple assays that measure different cellular parameters. A good strategy would be to combine a metabolic assay (e.g., Resazurin or ATP-based assay) with a cytotoxicity assay that measures membrane integrity (e.g., LDH release or a dye exclusion assay like Trypan Blue). This provides a more comprehensive picture of this compound's effects.

Troubleshooting Guides

Guide 1: Unexpectedly High Cell Viability or a U-Shaped Dose-Response Curve

If you observe an increase in viability at higher concentrations of this compound, follow this troubleshooting workflow:

A Start: Unexpectedly high viability or U-shaped dose-response B Perform cell-free assay control: Incubate this compound with assay reagent in cell culture medium without cells A->B C Does this compound directly react with the reagent? B->C D Yes: The assay is not suitable. Choose an alternative assay with a different detection principle. C->D Positive Signal E No: Proceed to next step C->E No Signal F Assess mitochondrial function: Measure mitochondrial membrane potential or oxygen consumption rate (OCR) E->F G Does this compound increase mitochondrial activity at high concentrations? F->G H Yes: This may explain the increased readout in metabolic assays. Correlate with a non-metabolic viability assay. G->H Increased Activity I No: Investigate other possibilities, such as altered cellular metabolism or off-target effects. G->I No Change or Decrease

Caption: Troubleshooting workflow for unexpectedly high cell viability.

Guide 2: Discrepancies Between Different Viability Assays

If different assays are giving conflicting results for this compound's cytotoxicity, use this guide to determine the most reliable method:

A Start: Discrepancy between metabolic and cytotoxicity assays B Hypothesis: this compound affects cellular metabolism without inducing cell death A->B C Perform a direct cell count: Use Trypan Blue exclusion assay or an automated cell counter B->C D Does the direct cell count correlate with the cytotoxicity assay (e.g., LDH)? C->D E Yes: The cytotoxicity assay is likely a more accurate measure of cell death. The metabolic assay is likely confounded. D->E Correlation F No: Further investigation is needed. Consider the timing of assays and the possibility of delayed apoptosis. D->F No Correlation G Assess apoptosis: Use an assay for caspase activation or Annexin V staining F->G H Does this compound induce apoptosis? G->H I Yes: The discrepancy may be due to different time points of metabolic inhibition versus apoptotic pathway activation. H->I Apoptosis Detected J No: Re-evaluate experimental parameters and consider alternative mechanisms of cell death. H->J No Apoptosis

Caption: Workflow for resolving discrepancies between viability assays.

Data Presentation

Table 1: Comparison of IC50 Values for Verapamil (a this compound Analog) in Different Cancer Cell Lines and Assays
Cell LineAssay TypeIC50 (µM)Incubation Time (h)Reference
Human Glioma[3H]-Thymidine Incorporation10 - 100Not Specified
Human Retinal Pigment EpithelialCell Counting14.672
Human Retinal Pigment Epithelial[3H]-Thymidine Incorporation11.372
Human Mesangial Cells[3H]-Thymidine Incorporation>10Not Specified

Note: Data for this compound is limited; Verapamil is presented as a comparable analogue. IC50 values can vary significantly based on experimental conditions.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the assay kit (usually around 490 nm).

  • Data Analysis: Use the absorbance values from a positive control (lysed cells) to determine the maximum LDH release and calculate the percentage of cytotoxicity for each this compound concentration.

Signaling Pathway Diagrams

As a calcium channel blocker, this compound's primary effect is on signaling pathways that are dependent on intracellular calcium. A major downstream consequence of disrupted calcium homeostasis and cellular stress is the induction of the intrinsic apoptosis pathway.

This compound This compound Ca_Channel L-type Calcium Channel This compound->Ca_Channel Inhibits Ca_Influx Ca2+ Influx This compound->Ca_Influx Ca_Channel->Ca_Influx Mediates Ca_Homeostasis Disrupted Intracellular Ca2+ Homeostasis Ca_Influx->Ca_Homeostasis Maintains Mitochondria Mitochondrial Stress Ca_Homeostasis->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound's effect on the intrinsic apoptosis pathway.

References

Ronipamil light sensitivity and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no specific public data on the photostability of Ronipamil. The following guidelines and frequently asked questions have been developed based on the known photosensitivity of its structural analog, Verapamil, and general best practices for handling light-sensitive compounds in a research environment. It is crucial to perform in-house stability studies to determine the specific light sensitivity of this compound under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

Q2: What are the potential consequences of exposing this compound to light?

Exposure of photosensitive compounds to light can lead to photodegradation, resulting in the formation of impurities and a decrease in the concentration of the active compound. In the case of the related compound Verapamil, exposure to light has been shown to produce numerous degradation products[2]. One of its main metabolites, norverapamil, was identified as a primary contributor to the increased toxicity of the degraded solution[2]. Such degradation can lead to inaccurate and unreliable experimental results.

Q3: What are the general precautions for handling this compound in the laboratory?

To minimize light exposure, the following precautions are recommended:

  • Storage: Store this compound powder and stock solutions in amber-colored vials or containers wrapped in aluminum foil to protect them from light[3][4].

  • Work Environment: Whenever possible, conduct experimental procedures involving this compound in a dimly lit room or under yellow/red light, which has a longer wavelength and is less energetic.

  • Sample Preparation: Prepare solutions and handle samples in amber-colored glassware. If transparent containers are necessary, they should be wrapped in aluminum foil immediately after preparation.

  • During Experiments: Protect samples from light throughout the duration of your experiment. For instance, if you are using multi-well plates, consider using opaque plates or covering them with a light-blocking lid.

Q4: How should I store this compound solutions?

For short-term storage (days to weeks), keep this compound solutions at 0-4°C in a dark environment. For long-term storage (months to years), it is recommended to store solutions at -20°C, also protected from light. Always refer to the supplier's specific storage recommendations.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or unexpected experimental results with this compound. Photodegradation of the compound due to light exposure.1. Review your handling and experimental procedures to identify any steps where this compound might have been exposed to light. 2. Prepare a fresh stock solution of this compound, ensuring it is protected from light at all times. 3. Repeat the experiment with the freshly prepared, light-protected solution and compare the results. 4. Consider performing a simple stability test by exposing a small amount of your this compound solution to light for a defined period and analyzing it for degradation products using a suitable analytical method like HPLC.
Visible changes in the appearance of this compound solution (e.g., color change). Potential degradation of the compound.1. Discard the solution immediately. 2. Prepare a fresh solution following strict light-protection protocols. 3. If the issue persists, it could indicate instability of the compound in the chosen solvent or at the storage temperature, even in the absence of light. Consult the manufacturer's data sheet for solvent compatibility.

Experimental Protocols

General Protocol for Handling this compound

This protocol outlines the general steps for preparing and using this compound solutions while minimizing light exposure.

  • Preparation of Work Area:

    • Dim the lights in the laboratory or work in a designated low-light area.

    • Use a lab bench that is not in direct sunlight.

    • Cover the work surface with a dark-colored bench protector if available.

  • Preparation of Stock Solution:

    • Use amber-colored volumetric flasks and glassware.

    • If using a balance with a light, shield the weighing vessel from direct light as much as possible.

    • Dissolve the this compound powder in the appropriate solvent (e.g., DMSO) as specified by the supplier.

    • Once dissolved, immediately cap the flask and wrap it in aluminum foil.

  • Use in Experiments:

    • When making dilutions, use amber-colored tubes or wrap transparent tubes in foil.

    • If using multi-well plates, use opaque plates or keep transparent plates covered from light.

    • Minimize the time that solutions are exposed to ambient light during transfer and addition to experimental setups.

Protocol for Assessing Photostability (Based on ICH Q1B Guidelines)

For researchers needing to quantify the photostability of this compound, the following protocol, adapted from the ICH Q1B guidelines, can be followed.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent in a chemically inert and transparent container.

    • Prepare a "dark control" sample by wrapping an identical container with the same solution in aluminum foil to completely block light exposure.

  • Light Exposure:

    • Place both the test and dark control samples in a photostability chamber.

    • Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet (UV) light.

    • The overall illumination should be not less than 1.2 million lux hours, and the integrated near UV energy should be not less than 200 watt hours/square meter.

  • Analysis:

    • After the exposure period, analyze both the light-exposed and dark control samples using a validated stability-indicating analytical method (e.g., HPLC).

    • Compare the chromatograms of the exposed and control samples to identify any degradation products and to quantify the loss of the parent compound.

Visualizations

Experimental_Workflow_for_Handling_this compound Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_storage Storage prep_area Prepare Low-Light Work Area weigh Weigh this compound prep_area->weigh dissolve Dissolve in Solvent (Amber Glassware) weigh->dissolve dilute Prepare Dilutions (Light-Protected Tubes) dissolve->dilute Use Stock Solution store_short Short-term (0-4°C, Dark) dissolve->store_short store_long Long-term (-20°C, Dark) dissolve->store_long add_to_exp Add to Experimental Setup (Opaque Plates/Covered) dilute->add_to_exp

Caption: Workflow for handling this compound to minimize light exposure.

Photostability_Testing_Workflow Photostability Testing Workflow (ICH Q1B) cluster_sample_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep_solution Prepare this compound Solution (Transparent Container) expose Expose Samples in Photostability Chamber prep_solution->expose prep_control Prepare Dark Control (Wrap in Foil) prep_control->expose analyze Analyze Samples by Stability-Indicating Method (e.g., HPLC) expose->analyze compare Compare Exposed vs. Dark Control analyze->compare

Caption: Workflow for assessing the photostability of this compound.

References

Validation & Comparative

Ronipamil and Verapamil: A Comparative Analysis of Efficacy in Experimental Arrhythmia Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between analogous compounds is critical for advancing cardiovascular therapeutics. This guide provides a detailed comparison of the antiarrhythmic efficacy of ronipamil and its parent compound, verapamil, based on available experimental data.

Executive Summary

Verapamil, a well-established L-type calcium channel blocker, has a broad antiarrhythmic profile, particularly in supraventricular tachycardias.[1][2] Its mechanism centers on slowing atrioventricular (AV) nodal conduction and suppressing ectopic pacemaker activity. Experimental evidence demonstrates its efficacy in various arrhythmia models, including ischemia-induced arrhythmias. This compound, a verapamil analogue, has been investigated for its antiarrhythmic potential. However, direct comparative studies indicate that this compound has limited antiarrhythmic effects against ischemia-induced ventricular arrhythmias in conscious rats when administered orally at the same doses as the more effective analogue, anipamil.[3][4] While both this compound and verapamil likely share a primary mechanism of action through calcium channel blockade, their efficacy in specific arrhythmia models appears to differ significantly based on the available data.

Quantitative Comparison of Antiarrhythmic Efficacy

The following table summarizes the key quantitative findings from a comparative study of this compound and another verapamil analogue, anipamil, in an ischemia-induced arrhythmia model. While this study did not directly include a verapamil arm, it provides crucial insights into the relative efficacy of this compound.

Table 1: Efficacy of this compound and Anipamil in Ischemia-Induced Arrhythmias in Conscious Rats [3]

DrugOral Dose (mg/kg)Effect on Ventricular ArrhythmiasEffect on ECG Ischemic Changes
This compound50 and 150Limited antiarrhythmic actionsReduced magnitude of changes
Anipamil50 and 150Statistically significant reductionDelayed development and reduced magnitude of changes

Mechanism of Action and Electrophysiological Effects

Verapamil

Verapamil is a class IV antiarrhythmic agent that exerts its effects primarily by blocking voltage-dependent L-type calcium channels. These channels are crucial for the normal electrophysiological function of cardiac cells, particularly in the sinoatrial (SA) and atrioventricular (AV) nodes.

The key electrophysiological effects of verapamil include:

  • Slowing of SA Node Pacemaker Activity: By reducing the influx of calcium, verapamil decreases the slope of phase 4 depolarization in SA nodal cells, leading to a slower heart rate.

  • Prolongation of AV Nodal Conduction and Refractoriness: This is the most prominent antiarrhythmic effect of verapamil. By blocking calcium channels in the AV node, it slows the conduction of electrical impulses from the atria to the ventricles and increases the effective refractory period of the AV node. This action is particularly effective in terminating re-entrant arrhythmias that involve the AV node and in controlling the ventricular rate during atrial fibrillation and flutter.

  • Depression of the 'Slow Response' Action Potential: In certain pathological conditions, such as myocardial ischemia, cardiac action potentials can become dependent on the slow inward calcium current. Verapamil can suppress these "slow response" action potentials, which may be involved in the generation of arrhythmias.

  • Negative Inotropy: By reducing intracellular calcium availability in myocardial cells, verapamil decreases the force of cardiac contraction.

This compound

As a verapamil analogue, this compound is presumed to share the same fundamental mechanism of action: blockade of L-type calcium channels. The observed reduction in the magnitude of ischemic ECG changes with this compound treatment supports its engagement with cardiovascular targets. However, the limited efficacy in suppressing ventricular arrhythmias in the head-to-head comparison suggests potential differences in its pharmacokinetic or pharmacodynamic profile compared to other verapamil analogues like anipamil.

Signaling Pathway and Experimental Workflow Diagrams

Verapamil Signaling Pathway Verapamil Verapamil L_type_Ca_Channel L-type Ca2+ Channel Verapamil->L_type_Ca_Channel Ca_Influx Ca2+ Influx Contraction Muscle Contraction Ca_Influx->Contraction Decreased AV_Conduction AV Nodal Conduction Ca_Influx->AV_Conduction

Caption: Verapamil's mechanism of action.

Ischemia_Arrhythmia_Model_Workflow Start Start Animal_Prep Conscious Rats Prepared Start->Animal_Prep Drug_Admin Oral Administration (this compound or Vehicle) Animal_Prep->Drug_Admin Occlusion Coronary Artery Occlusion Drug_Admin->Occlusion 30 min post-dose ECG_Monitoring Continuous ECG Monitoring Occlusion->ECG_Monitoring During occlusion Arrhythmia_Analysis Quantification of Arrhythmias ECG_Monitoring->Arrhythmia_Analysis ECG_Analysis Analysis of Ischemic Changes ECG_Monitoring->ECG_Analysis End End Arrhythmia_Analysis->End ECG_Analysis->End

Caption: Experimental workflow for ischemia-induced arrhythmia model.

Detailed Experimental Protocol

The following protocol is based on the methodology described in the comparative study of verapamil analogues in conscious rats.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Housing: Housed individually with free access to food and water.

  • Surgical Preparation: Under anesthesia, a loose ligature was placed around the left anterior descending (LAD) coronary artery. The ends of the ligature were exteriorized at the back of the neck. Animals were allowed to recover for 24-48 hours before the experiment.

2. Arrhythmia Induction:

  • Method: Ischemia-induced arrhythmia was triggered by tightening the exteriorized ligature to occlude the LAD coronary artery in conscious, unrestrained rats.

  • Duration of Occlusion: The occlusion was maintained for a specified period (e.g., 30 minutes) during which ECG was continuously monitored.

3. Drug Administration:

  • Drugs: this compound, anipamil, or vehicle (control).

  • Route of Administration: Oral gavage.

  • Doses: 50 and 150 mg/kg.

  • Timing: Drugs were administered 30 minutes prior to coronary artery occlusion.

4. Data Acquisition and Analysis:

  • ECG Recording: A subcutaneous needle electrode system was used for continuous ECG monitoring.

  • Arrhythmia Quantification: The recorded ECGs were analyzed to quantify the incidence and duration of ventricular arrhythmias, including ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

  • Analysis of Ischemic Changes: ECG parameters such as ST-segment elevation were measured to assess the degree of myocardial ischemia.

5. Statistical Analysis:

  • Appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) were used to compare the arrhythmia scores and ECG changes between the drug-treated groups and the vehicle control group. A p-value of less than 0.05 was considered statistically significant.

Conclusion

Based on the available experimental data, verapamil is a potent antiarrhythmic agent with a well-characterized mechanism of action. In a direct comparative study against another verapamil analogue, this compound demonstrated limited efficacy in a model of ischemia-induced ventricular arrhythmias in conscious rats. While both compounds likely act as calcium channel blockers, the observed difference in antiarrhythmic activity highlights the importance of subtle molecular modifications in determining the therapeutic profile of a drug. For researchers in cardiovascular drug development, these findings underscore the necessity of direct comparative studies to elucidate the relative potency and efficacy of new chemical entities, even those that are close analogues of established drugs. Further research into the electrophysiological and pharmacokinetic properties of this compound is warranted to fully understand its pharmacological profile.

References

A Comparative Guide to the Antiarrhythmic Actions of Ronipamil and Anipamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiarrhythmic properties of two verapamil analogues, Ronipamil and Anipamil. Both compounds are classified as calcium channel blockers, a cornerstone in the management of cardiac arrhythmias. This document synthesizes available experimental data to objectively compare their efficacy, outlines the methodologies of key studies, and visualizes their mechanism of action.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a pivotal in vivo study comparing the antiarrhythmic effects of orally administered this compound and Anipamil in a rat model of ischemia-induced arrhythmias.

ParameterVehicle (Control)This compound (50 mg/kg)This compound (150 mg/kg)Anipamil (50 mg/kg)Anipamil (150 mg/kg)
Incidence of Ventricular Fibrillation (VF) High (specific % not stated)Limited ReductionLimited ReductionStatistically Significant Reduction Statistically Significant Reduction
Antiarrhythmic Action -LimitedLimitedEffectiveMost Effective against VF

Data sourced from a study in conscious rats with arrhythmias induced by coronary artery occlusion.[1][2]

Further studies on Anipamil administered intravenously in both conscious and anesthetized rats provided the following data:

Anipamil (Intravenous)Effect on Ischemia-Induced Arrhythmias
1 and 5 mg/kg Reduced arrhythmias in conscious rats.
ED50 Between 1 and 5 mg/kg.
2.5 mg/kg Selectively abolished reperfusion arrhythmias induced by short periods of ischemia.

These studies also noted that Anipamil slowed the rate of development of R-wave increases and S-T segment elevations induced by ischemia but did not reduce their maximum values.[3]

Mechanism of Action: Calcium Channel Blockade

Both this compound and Anipamil are phenylalkylamine-type calcium channel blockers, acting as Class IV antiarrhythmic agents. Their primary mechanism of action involves the inhibition of L-type calcium channels (Cav1.2) in cardiomyocytes. This blockade reduces the influx of calcium ions during phase 2 (the plateau phase) of the cardiac action potential.

The antiarrhythmic effects of this action are twofold:

  • Direct Antiarrhythmic Action : By reducing intracellular calcium, these drugs can suppress abnormal automaticity and triggered activity (early and delayed afterdepolarizations), which are often dependent on calcium overload.[3]

  • Anti-Ischemic Action : By causing vasodilation in coronary arteries, they can improve blood flow to ischemic tissue, thereby reducing the arrhythmogenic substrate. Anipamil, in particular, has been shown to delay the development of ECG signs of ischemia.[1]

The antiarrhythmic actions of Anipamil are believed to stem from a combination of these direct and anti-ischemic effects. An in-vivo study on rat hearts indicated that Anipamil lacks Class I (sodium channel blocking) or Class III (potassium channel blocking) electrophysiological actions.

Signaling Pathway of L-Type Calcium Channel Blockers

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Drug This compound / Anipamil LTCC L-Type Calcium Channel (Cav1.2) Drug->LTCC Blockade Ca_Influx Ca²⁺ Influx LTCC->Ca_Influx Inhibition Antiarrhythmia Antiarrhythmic Effect (Suppression of Arrhythmias) LTCC->Antiarrhythmia Leads to AP_Plateau Action Potential Phase 2 (Plateau) Ca_Influx->AP_Plateau Shortens/Reduces Amplitude CICR Calcium-Induced Calcium Release (CICR) from Sarcoplasmic Reticulum Ca_Influx->CICR Reduces Arrhythmia Arrhythmogenesis (EADs, DADs) Ca_Influx->Arrhythmia Suppresses Contraction Myocyte Contraction CICR->Contraction Decreases Force

Caption: Mechanism of antiarrhythmic action via L-type calcium channel blockade.

Experimental Protocols

The primary in vivo data for this comparison was obtained from studies using a conscious rat model of ischemia-induced arrhythmia. The general protocol is as follows:

1. Animal Model and Surgical Preparation:

  • Male Sprague-Dawley or Wistar rats are typically used.

  • Under anesthesia, a thoracotomy is performed to expose the heart.

  • A ligature is placed around the left anterior descending (LAD) coronary artery. The ends of the ligature are exteriorized and secured.

  • The chest is closed, and the animal is allowed to recover from surgery.

2. Induction of Ischemia and Arrhythmia Monitoring:

  • After a recovery period, the conscious and freely moving rat is placed in a monitoring cage.

  • A baseline electrocardiogram (ECG) is recorded.

  • Myocardial ischemia is induced by tightening the exteriorized ligature to occlude the LAD artery.

  • The ECG is continuously monitored for a set period (e.g., 30 minutes) to record the incidence and duration of ventricular arrhythmias, including ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

3. Drug Administration:

  • Test compounds (this compound, Anipamil) or a vehicle control are administered orally or intravenously at specified times before coronary occlusion.

  • For oral administration, drugs are typically given via gavage.

  • For intravenous administration, a catheter is implanted, usually in a jugular vein.

4. Data Analysis:

  • Arrhythmias are quantified by counting the number of episodes and their duration.

  • Statistical analysis (e.g., ANOVA, chi-squared test) is used to compare the arrhythmia scores and incidence between the drug-treated and control groups.

Experimental Workflow: Ischemia-Induced Arrhythmia Model

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Surgery Surgical Implantation of LAD Ligature Recovery Post-Surgical Recovery Surgery->Recovery Drug_Admin Drug Administration (this compound, Anipamil, or Vehicle) Recovery->Drug_Admin Baseline_ECG Baseline ECG Recording Drug_Admin->Baseline_ECG Occlusion LAD Coronary Artery Occlusion Baseline_ECG->Occlusion Monitoring Continuous ECG Monitoring for Arrhythmias Occlusion->Monitoring Quantification Arrhythmia Quantification (Incidence, Duration) Monitoring->Quantification Stats Statistical Comparison of Groups Quantification->Stats

Caption: Workflow for the conscious rat model of ischemia-induced arrhythmia.

Conclusion

Based on the available experimental data, Anipamil demonstrates superior antiarrhythmic efficacy compared to this compound in a rat model of ischemia-induced arrhythmias. Anipamil significantly reduces the incidence of ventricular fibrillation, while this compound shows limited activity at the same oral doses. The antiarrhythmic action of Anipamil is attributed to its calcium channel blocking properties, which result in both direct electrophysiological and beneficial anti-ischemic effects. Further in-vitro studies directly comparing the electrophysiological properties of both compounds on isolated cardiac tissues would provide a more comprehensive understanding of their differential effects.

References

Ronipamil's Specificity for L-type Calcium Channels: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ronipamil's specificity for L-type calcium channels, positioning it alongside other well-characterized L-type calcium channel blockers. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from its parent compound, Verapamil, and other key L-type calcium channel inhibitors to provide a comprehensive overview for research and drug development professionals.

Introduction to this compound and L-type Calcium Channels

This compound is a phenylalkylamine derivative and an analogue of Verapamil, a well-established L-type calcium channel blocker.[1] L-type calcium channels (LTCCs), particularly the CaV1.2 subtype, are crucial for cardiovascular function, playing a key role in cardiac muscle contraction and vascular smooth muscle tone.[2][3] Consequently, they are a primary target for antihypertensive and antiarrhythmic drugs. The specificity of a drug for its target channel over other ion channels is a critical determinant of its therapeutic efficacy and safety profile.

Comparative Analysis of L-type Calcium Channel Blockers

The following table summarizes the available quantitative data for three major classes of L-type calcium channel blockers: phenylalkylamines (represented by Verapamil), dihydropyridines (represented by Nifedipine), and benzothiazepines (represented by Diltiazem). This data provides a benchmark for understanding the expected specificity of this compound.

Drug ClassRepresentative DrugTarget Channel(s)Binding Affinity (Kd) / IC50Off-Target Effects
Phenylalkylamines VerapamilL-type (CaV1.2), T-type, and some K+ channelsL-type: IC50 ≈ 0.143 µM (for HERG block, noted as close to L-type IC50)[4]; T-type: Micromolar affinity[4]Blocks HERG K+ channels with high affinity (IC50 ≈ 0.143 µM); Blocks other K+ channels at higher concentrations.
Dihydropyridines NifedipinePrimarily L-type (CaV1.2)L-type: High affinity, with dissociation constants in the nanomolar range for the inactivated state.Less effect on cardiac contractility and conduction compared to phenylalkylamines and benzothiazepines.
Benzothiazepines DiltiazemL-type (CaV1.2) and to a lesser extent, other ion channelsL-type: Blocks in a similar concentration range to phenylalkylamines.Weakly blocks HERG K+ channels (IC50 ≈ 17.3 µM).

Experimental Protocols

The determination of a drug's specificity for a particular ion channel involves a combination of binding assays and functional electrophysiological recordings.

Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor or ion channel.

Objective: To quantify the binding affinity (Kd or Ki) of a test compound (e.g., this compound) to L-type calcium channels.

General Protocol:

  • Membrane Preparation: Membranes expressing the target L-type calcium channels are isolated from a suitable source, such as cardiac tissue or a cell line overexpressing the channel.

  • Radioligand Incubation: A radiolabeled ligand with known high affinity for the L-type calcium channel (e.g., [3H]PN200-110, a dihydropyridine) is incubated with the prepared membranes.

  • Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., this compound). The test compound will compete with the radioligand for binding to the channel.

  • Separation and Quantification: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Electrophysiology (Patch-Clamp)

The patch-clamp technique allows for the direct measurement of ion channel activity and is the gold standard for assessing the functional effects of a drug on ion channels.

Objective: To determine the inhibitory concentration (IC50) and the mechanism of action of a test compound on L-type calcium channel currents.

General Protocol:

  • Cell Preparation: Individual cells expressing L-type calcium channels (e.g., cardiomyocytes or HEK293 cells transfected with the channel) are isolated.

  • Patch-Clamp Recording: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the cell membrane (a "gigaseal"). This allows for the electrical isolation of a small patch of the membrane containing the ion channels. In the whole-cell configuration, the membrane patch is ruptured, allowing control of the intracellular solution and measurement of the total current from the entire cell.

  • Voltage Protocol: The membrane potential is clamped at a holding potential where the channels are closed. Depolarizing voltage steps are then applied to activate the L-type calcium channels, and the resulting inward calcium current is recorded.

  • Drug Application: The test compound is applied to the cell at various concentrations via the extracellular solution.

  • Data Analysis: The effect of the drug on the amplitude of the L-type calcium current is measured. The concentration of the drug that causes a 50% reduction in the current amplitude (IC50) is determined by fitting the concentration-response data to a Hill equation. The voltage and use-dependency of the block can also be investigated by applying different voltage protocols.

Visualizing the Mechanism of Action

To understand how this compound and other L-type calcium channel blockers exert their effects, it is helpful to visualize the signaling pathway and the experimental workflow.

L_type_calcium_channel_pathway cluster_membrane Cell Membrane L-type Calcium Channel L-type Calcium Channel Ca2+ Influx Ca2+ Influx L-type Calcium Channel->Ca2+ Influx Depolarization Depolarization Depolarization->L-type Calcium Channel Activates Intracellular Ca2+ Increase Intracellular Ca2+ Increase Ca2+ Influx->Intracellular Ca2+ Increase Muscle Contraction Muscle Contraction Intracellular Ca2+ Increase->Muscle Contraction This compound (Verapamil) This compound (Verapamil) This compound (Verapamil)->L-type Calcium Channel Blocks experimental_workflow cluster_binding_assay Radioligand Binding Assay cluster_electrophysiology Electrophysiology (Patch-Clamp) Membrane Prep Membrane Prep Incubation with Radioligand & this compound Incubation with Radioligand & this compound Membrane Prep->Incubation with Radioligand & this compound Filtration Filtration Incubation with Radioligand & this compound->Filtration Quantification Quantification Filtration->Quantification Determine Ki Determine Ki Quantification->Determine Ki Cell Isolation Cell Isolation Whole-Cell Recording Whole-Cell Recording Cell Isolation->Whole-Cell Recording Drug Application Drug Application Whole-Cell Recording->Drug Application Current Measurement Current Measurement Drug Application->Current Measurement Determine IC50 Determine IC50 Current Measurement->Determine IC50 Drug Specificity Assessment Drug Specificity Assessment cluster_binding_assay cluster_binding_assay Drug Specificity Assessment->cluster_binding_assay cluster_electrophysiology cluster_electrophysiology Drug Specificity Assessment->cluster_electrophysiology

References

Validating Ronipamil's Mechanism of Action: A Comparative Guide Using Gene Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of the calcium channel blocker Ronipamil, using gene knockout models as a powerful tool. Given the limited direct research on this compound in this context, this guide draws objective comparisons with its well-studied analog, Verapamil, to illustrate the principles and experimental approaches for robust target validation.

Introduction to this compound and its Putative Mechanism

This compound is a calcium ion antagonist, structurally related to Verapamil.[1][2] Like Verapamil, its primary mechanism of action is believed to be the blockade of voltage-gated calcium channels, which play a critical role in cardiovascular and neuronal function.[3][4] Specifically, phenylalkylamines like Verapamil are known to block L-type (long-lasting) and, to some extent, T-type (transient) calcium channels.[5] The therapeutic effects of these drugs in treating conditions like angina, arrhythmia, and hypertension are attributed to the reduction of calcium influx into cardiac and vascular smooth muscle cells.

However, the precise in vivo targets and potential off-target effects of this compound remain less characterized. Gene knockout models offer an invaluable approach to dissect its specific mechanism by observing the drug's effects in the absence of its putative molecular targets.

The Role of Gene Knockout Models in Target Validation

Gene knockout technology allows for the targeted deletion of a specific gene, enabling researchers to study the function of the encoded protein. In the context of pharmacology, comparing the effects of a drug in wild-type animals versus animals lacking a specific receptor or channel (knockout) can definitively validate the drug's target.

If this compound primarily targets a specific calcium channel subtype, its physiological and cellular effects should be significantly diminished or absent in an animal model where the gene for that channel has been knocked out.

Ronipamil_wt This compound Ca_Channel_wt Calcium Channel (e.g., Cav1.2) Ronipamil_wt->Ca_Channel_wt Blocks Ronipamil_ko This compound Effect_wt Physiological Effect (e.g., Vasodilation) Ca_Channel_wt->Effect_wt Mediates Ca_Channel_ko Calcium Channel (e.g., Cav1.2) [Gene Knocked Out] Effect_ko Physiological Effect (Diminished or Absent)

Figure 1: Logical workflow for validating a drug target using a gene knockout model.

Comparative Analysis: Verapamil as a Proxy for this compound

The following tables summarize the known effects of Verapamil and the expected outcomes in relevant gene knockout models. This data serves as a predictive framework for designing and interpreting studies with this compound.

Table 1: Electrophysiological Effects
ParameterWild-Type Response to VerapamilExpected Response in L-Type (Cav1.2) KnockoutExpected Response in T-Type (Cav3.1) Knockout
L-type Ca2+ Current (ICa,L) Significant reductionNo baseline ICa,L; Verapamil has no effectSignificant reduction (assuming no compensatory changes)
T-type Ca2+ Current (ICa,T) Modest reductionModest reductionNo baseline ICa,T; Verapamil has no effect
Action Potential Duration Shortening in some cardiac tissuesAltered baseline; blunted response to VerapamilMinimal change in baseline; Verapamil effect largely intact
Vascular Smooth Muscle Contraction InhibitionReduced baseline contraction; Verapamil effect significantly diminishedMinimal change in baseline; Verapamil effect largely intact
Table 2: Hemodynamic Effects in Whole Animal Models
ParameterWild-Type Response to VerapamilExpected Response in Smooth Muscle-Specific L-Type (Cav1.2) Knockout
Mean Arterial Pressure DecreaseBlunted hypotensive response
Heart Rate Decrease (negative chronotropy)Verapamil-induced bradycardia may still be present due to effects on cardiac nodal tissue
Cardiac Contractility Decrease (negative inotropy)Verapamil-induced negative inotropy would persist

Signaling Pathways and Experimental Workflows

The primary signaling pathway modulated by this compound is expected to be the calcium signaling cascade. By blocking voltage-gated calcium channels, this compound reduces the influx of extracellular calcium, a critical second messenger.

This compound This compound L_type L-type Ca2+ Channel (Cav1.2) This compound->L_type Inhibits Ca_influx Ca2+ Influx L_type->Ca_influx Mediates Calmodulin Calmodulin Ca_influx->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates Contraction Smooth Muscle Contraction Calmodulin->Contraction Initiates Gene_Tx Gene Transcription (e.g., via NF-Y) CaMKII->Gene_Tx Modulates

Figure 2: Simplified signaling pathway affected by this compound's blockade of L-type calcium channels.

A typical experimental workflow to compare the effects of this compound in wild-type and knockout models would involve isolating primary cells (e.g., cardiomyocytes or vascular smooth muscle cells) for in vitro analysis.

cluster_models Animal Models cluster_prep Cell Preparation cluster_assays In Vitro Assays WT Wild-Type Mouse Isolate_WT Isolate Primary Cells (e.g., Cardiomyocytes) WT->Isolate_WT KO Ca-Channel KO Mouse Isolate_KO Isolate Primary Cells (e.g., Cardiomyocytes) KO->Isolate_KO Electrophys Electrophysiology (Patch-Clamp) Isolate_WT->Electrophys Ca_Imaging Calcium Imaging Isolate_WT->Ca_Imaging Binding Radioligand Binding Isolate_WT->Binding Isolate_KO->Electrophys Isolate_KO->Ca_Imaging Isolate_KO->Binding Data_Analysis Data Analysis & Comparison Electrophys->Data_Analysis Ca_Imaging->Data_Analysis Binding->Data_Analysis

Figure 3: Experimental workflow for comparing this compound's effects in wild-type vs. knockout cells.

Detailed Experimental Protocols

Electrophysiology (Whole-Cell Patch-Clamp)

This technique allows for the direct measurement of ion channel currents in isolated cells.

  • Cell Preparation: Isolate ventricular myocytes or aortic smooth muscle cells from wild-type and knockout mice via enzymatic digestion.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Use a pipette solution containing Cs+ to block K+ currents and an external solution containing Ba2+ as the charge carrier to isolate Ca2+ channel currents.

    • Hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit calcium currents.

  • Drug Application: After establishing a stable baseline, perfuse the cell with varying concentrations of this compound.

  • Data Analysis: Measure the peak current amplitude before and after drug application to determine the dose-dependent inhibition. Compare the IC50 values between wild-type and knockout cells.

Calcium Imaging

This method visualizes changes in intracellular calcium concentration in response to stimuli.

  • Cell Preparation: Plate isolated cells on glass-bottom dishes.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a perfusion system.

    • Stimulate the cells with a depolarizing agent (e.g., high potassium solution) to open voltage-gated calcium channels.

    • Record the changes in fluorescence intensity over time.

  • Drug Application: Perfuse the cells with this compound and repeat the stimulation.

  • Data Analysis: Quantify the peak fluorescence change in response to depolarization in the presence and absence of the drug. Compare the degree of inhibition between wild-type and knockout cells.

Radioligand Binding Assay

This assay measures the direct binding of a drug to its target receptor or channel.

  • Membrane Preparation: Prepare membrane fractions from heart or aortic tissue from wild-type and knockout animals.

  • Assay:

    • Incubate the membrane preparations with a radiolabeled ligand known to bind to the target calcium channel (e.g., [3H]-PN200-110 for L-type channels).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding sites.

    • Separate bound from free radioligand by rapid filtration.

  • Data Analysis: Measure the radioactivity of the filters and calculate the concentration of this compound required to displace 50% of the radioligand (IC50). This provides the binding affinity (Ki). A lack of high-affinity binding in knockout tissue would confirm target specificity.

Conclusion

The use of gene knockout models provides an unequivocal method for validating the mechanism of action of this compound. By comparing the cellular and physiological effects of the drug in wild-type versus channel-specific knockout models, researchers can confirm its primary targets, uncover potential off-target effects, and build a comprehensive understanding of its pharmacological profile. The experimental framework outlined in this guide, using Verapamil as a reference, offers a robust strategy for the definitive validation of this compound's mechanism, a critical step in its development and clinical application.

References

Ronipamil's Interaction with Ion Channels: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Ronipamil with various ion channels. As a calcium channel blocker and an analogue of Verapamil, understanding its selectivity is crucial for assessing its therapeutic potential and off-target effects. Due to the limited availability of direct experimental data on this compound, this guide leverages extensive data from its structural analogue, Verapamil, to provide a comprehensive overview of its likely cross-reactivity profile.

Primary Target and Mechanism of Action

This compound is classified as a calcium channel blocker.[1] Its primary mechanism of action, inferred from its analogue Verapamil, is the blockade of voltage-gated L-type calcium channels (Ca_v1.2). This action inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a negative chronotropic and inotropic effect on the heart.

Cross-Reactivity with Other Ion Channels

While potent at its primary target, the therapeutic and toxicological profile of a drug is significantly influenced by its interaction with other ion channels. Verapamil has been shown to be a "promiscuous ion channel blocker," interacting with a range of other channels, which suggests a similar profile for this compound.

Quantitative Analysis of Verapamil Cross-Reactivity

The following table summarizes the inhibitory concentrations (IC50) of Verapamil on various ion channels, providing a quantitative insight into its selectivity. This data is essential for predicting the potential for off-target effects of this compound.

Ion Channel FamilySpecific ChannelIC50 (µM)Tissue/Expression SystemReference
Calcium Channels L-type (Ca_v1.2)~1Cardiac and smooth muscle[2]
T-type (Ca_v3.x)~20Various
Potassium Channels hERG (K_v11.1)0.143 - 0.21HEK293 cells, Cardiomyocytes[3][4]
K_v1.52.4 - 5.1CHO cells, Xenopus oocytes[5]
Inward Rectifier (Kir2.1)220Guinea pig ventricular myocytes
TREK-1/TREK-2Not specifiedSympathetic neurons
Sodium Channels Na_v1.5~2.7 (use-dependent)HEK293 cells

Note: The IC50 values can vary depending on the experimental conditions, such as temperature, cell type, and specific voltage protocols.

Signaling Pathway and Experimental Workflow

To visualize the interaction of this compound (represented by Verapamil) with its primary target and off-target ion channels, the following diagrams illustrate the signaling pathway and a typical experimental workflow for assessing ion channel cross-reactivity.

cluster_drug Drug Action cluster_channels Ion Channels cluster_effects Physiological Effects This compound This compound (Verapamil Analogue) L_type L-type Ca²⁺ Channel (Primary Target) This compound->L_type High Affinity Blockade T_type T-type Ca²⁺ Channel This compound->T_type Moderate Affinity Blockade K_channels Potassium Channels (e.g., hERG, K_v1.5) This compound->K_channels Variable Affinity Blockade Na_channels Sodium Channels (e.g., Na_v1.5) This compound->Na_channels Low to Moderate Affinity Blockade (Use-Dependent) Primary_Effect Therapeutic Effect (e.g., Vasodilation) L_type->Primary_Effect Off_Target_Effects Potential Off-Target Effects (e.g., Arrhythmia) T_type->Off_Target_Effects K_channels->Off_Target_Effects Na_channels->Off_Target_Effects

Caption: this compound's primary and off-target ion channel interactions.

cluster_workflow Experimental Workflow: Ion Channel Cross-Reactivity Screening A Cell Line Preparation (Expressing Target Ion Channel) B Automated Patch-Clamp Electrophysiology A->B C Application of this compound (Concentration Gradient) B->C D Data Acquisition (Ion Channel Current Measurement) C->D E Data Analysis (IC50 Determination) D->E

Caption: Workflow for assessing this compound's ion channel activity.

Detailed Experimental Protocols

The determination of a compound's cross-reactivity with various ion channels is typically performed using patch-clamp electrophysiology , which is considered the gold standard for studying ion channel function.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol outlines the general steps for assessing the effect of a compound like this compound on a specific ion channel expressed in a heterologous system (e.g., HEK293 or CHO cells).

1. Cell Culture and Transfection:

  • Culture mammalian cells (e.g., HEK293) in appropriate media and conditions.

  • Transfect the cells with plasmids encoding the specific ion channel subunit(s) of interest (e.g., hERG, Na_v1.5). A fluorescent reporter (e.g., GFP) is often co-transfected to identify successfully transfected cells.

  • Allow 24-48 hours for channel expression.

2. Preparation of Solutions:

  • External Solution (Bath): Prepare a physiological salt solution mimicking the extracellular environment. The composition will vary depending on the ion channel being studied. For example, for potassium channels, it would typically contain (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4.

  • Internal Solution (Pipette): Prepare a solution that mimics the intracellular environment. For potassium channels, this may contain (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.2.

  • Compound Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in the external solution.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and a micromanipulator to approach a single transfected cell with a glass micropipette filled with the internal solution.

  • Form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Rupture the cell membrane under the pipette to achieve the "whole-cell" configuration, allowing for control of the membrane potential and recording of the total current from the entire cell membrane.

  • Apply a specific voltage protocol to elicit the characteristic currents of the ion channel being studied. This protocol is designed to activate, inactivate, and de-activate the channels.

  • Record baseline currents in the absence of the compound.

4. Compound Application and Data Acquisition:

  • Perfuse the cell with the external solution containing different concentrations of this compound.

  • Record the ion channel currents at each concentration after the effect has reached a steady state.

  • Wash out the compound with the control external solution to check for reversibility of the effect.

5. Data Analysis:

  • Measure the peak current amplitude at each compound concentration.

  • Normalize the current at each concentration to the control (baseline) current.

  • Plot the normalized current as a function of the compound concentration.

  • Fit the concentration-response curve with the Hill equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the channel's current.

This rigorous experimental approach allows for the precise quantification of a compound's potency and selectivity for a wide range of ion channels, providing critical data for drug development and safety assessment.

References

Ronipamil in Shock: A Comparative Analysis with Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of shock management, calcium channel blockers (CCBs) have been explored for their potential to mitigate the pathophysiological consequences of various shock states, including traumatic, septic, and cardiogenic shock. This guide provides a comparative analysis of ronipamil, a verapamil analog, against other prominent CCBs, focusing on their performance in preclinical shock models. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of the therapeutic potential of these agents.

Executive Summary

This compound, a derivative of verapamil, has demonstrated promising anti-shock properties, particularly in models of traumatic shock. This guide synthesizes available preclinical data to compare the efficacy of this compound with other calcium channel blockers such as anipamil, verapamil, nifedipine, and diltiazem across different shock paradigms. While direct comparative studies are limited, this analysis draws upon individual studies to highlight differences in survival outcomes, hemodynamic effects, and underlying mechanisms of action.

Traumatic Shock

Traumatic shock is characterized by a systemic inflammatory response and the release of various endogenous mediators that contribute to cellular dysfunction and organ damage. A key player in this cascade is the Myocardial Depressant Factor (MDF), a cardiotoxic peptide that impairs cardiac contractility.

This compound vs. Anipamil in a Rat Model of Traumatic Shock

A pivotal study investigated the effects of this compound and another verapamil analog, anipamil, in a Noble-Collip drum-induced traumatic shock model in rats. Both agents demonstrated beneficial effects, but with notable differences in efficacy.

Key Findings:

  • Survival Time: Anipamil provided a significantly greater prolongation of survival time compared to this compound[1].

  • Myocardial Depressant Factor (MDF) Accumulation: Both this compound and anipamil significantly blunted the accumulation of MDF in the plasma compared to a vehicle-treated group. Anipamil was more effective in reducing MDF accumulation than this compound[1].

  • Pancreatic Proteolysis: Both drugs significantly retarded the rate of proteolysis in pancreatic homogenates, suggesting a mechanism for reducing MDF formation[1].

Data Summary: this compound vs. Anipamil in Traumatic Shock

ParameterVehicleThis compound (1.0 mg/kg)Anipamil (1.0 mg/kg)
Survival Time (hours) 1.9 ± 0.13.1 ± 0.34.4 ± 0.3[1]
Rate of MDF Accumulation (U/h) 169 ± 1874 ± 11[1]50 ± 8
Pancreatic Proteolysis (µmoles serine x 10⁻²/mg protein) 1.16 ± 0.090.91 ± 0.10.74 ± 0.09
Other Calcium Channel Blockers in Traumatic Shock
  • Diltiazem: In a model of trauma-hemorrhagic shock and resuscitation in rats, diltiazem was found to significantly reduce whole blood viscosity. This effect is hypothesized to improve microcirculation and tissue oxygenation, contributing to its beneficial effects.

Septic Shock

Septic shock is a life-threatening condition characterized by a dysregulated host response to infection, leading to severe hypotension and organ dysfunction. The pathophysiology involves a complex interplay of inflammatory cytokines, nitric oxide, and other mediators.

Verapamil and Nifedipine in a Rat Model of Septic Shock

A study in a lipopolysaccharide (LPS)-induced septic shock model in rats investigated the effects of verapamil and nifedipine.

Key Findings:

  • Hemodynamics and Cytokine Levels: Pre-administration of both verapamil and nifedipine resulted in a reversal of the changes in serum cytokines, nitrite levels, and hemodynamic parameters observed in septic shock.

  • Oxidative Stress: Both drugs increased the levels of malondialdehyde (MDA) and superoxide dismutase (SOD) in the liver, while catalase activity remained unchanged.

In a murine model of septic shock, pretreatment with R(+)-verapamil, a P-glycoprotein inhibitor, significantly reduced mortality and serum levels of TNF-α and IFN-γ. This suggests that verapamil's protective effects in sepsis may involve modulation of the inflammatory response. Another study in septic mice showed that verapamil treatment reduced mortality rates and cardiac injuries, which was associated with a decrease in the expression of Caveolin-3 in the heart.

Diltiazem in a Rat Model of Sepsis

In a rat model of sepsis induced by cecal ligation and puncture (CLP), diltiazem administration restored the depressed gut absorptive capacity to normal levels. This suggests a potential role for diltiazem in preserving gut function during sepsis.

Cardiogenic and Hemorrhagic Shock

  • Diltiazem in Hemorrhagic Shock: In a rat model of hemorrhagic shock, treatment with diltiazem significantly improved survival and reduced plasma glucose and heart rate.

  • Nifedipine-Induced Shock: A study in a swine model of nifedipine-induced shock, which can mimic cardiogenic shock, showed that hydroxocobalamin improved hemodynamic parameters, although it did not improve mortality.

Experimental Protocols

Traumatic Shock Model (Noble-Collip Drum)

The traumatic shock model used to evaluate this compound and anipamil involved subjecting pentobarbital-anesthetized rats to trauma in a Noble-Collip drum. This method induces a standardized level of trauma, leading to a shock state characterized by the release of MDF and other inflammatory mediators.

Septic Shock Model (LPS-induced)

The lipopolysaccharide (LPS)-induced septic shock model in rats involves the administration of a lethal dose of LPS to induce a systemic inflammatory response that mimics key features of clinical septic shock. Hemodynamic parameters, body temperature, and various biochemical markers are monitored over time.

Hemorrhagic Shock Model

In the hemorrhagic shock model used to study diltiazem, anesthetized rats were bled to a mean arterial pressure of 40 mmHg, which was maintained for a specific duration to induce a state of hypovolemic shock.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound in traumatic shock and a general workflow for evaluating anti-shock agents.

TraumaticShockPathway Trauma Traumatic Injury Pancreas Ischemic Pancreas Trauma->Pancreas Ischemia Proteases Release of Proteolytic Enzymes Pancreas->Proteases MDF Myocardial Depressant Factor (MDF) Proteases->MDF Cleavage of MDF_Precursor Plasma Protein Precursor MDF_Precursor->MDF Myocardium Myocardium MDF->Myocardium Acts on Contractility Decreased Contractility Myocardium->Contractility Shock Circulatory Shock Contractility->Shock This compound This compound This compound->Proteases Inhibits

Proposed mechanism of this compound in traumatic shock.

ExperimentalWorkflow cluster_model Shock Model Induction cluster_treatment Treatment Administration cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Induction Induce Shock (e.g., Trauma, LPS) Treatment Administer Test Agent (e.g., this compound) or Vehicle Induction->Treatment Hemodynamics Hemodynamic Parameters Treatment->Hemodynamics Biomarkers Biochemical Markers (e.g., MDF, Cytokines) Treatment->Biomarkers Survival Survival Rate Treatment->Survival Analysis Statistical Analysis and Comparison Hemodynamics->Analysis Biomarkers->Analysis Survival->Analysis

References

A Comparative Analysis of Ronipamil and Diltiazem: A Tale of a Well-Charactered Drug and a Research Compound

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular pharmacology, the non-dihydropyridine calcium channel blockers represent a cornerstone of therapy. Within this class, diltiazem is a widely prescribed and extensively studied agent. In contrast, Ronipamil, a verapamil analogue, remains largely in the realm of preclinical research with a significantly limited body of published data. This guide provides a comparative analysis of these two compounds, highlighting the wealth of information available for diltiazem and the nascent stage of research for this compound. This comparison is tailored for researchers, scientists, and drug development professionals to underscore the current state of knowledge and potential areas for future investigation.

General Overview

Diltiazem is a benzothiazepine derivative that functions as a non-dihydropyridine calcium channel blocker.[1] It is widely used clinically as an antihypertensive, antiarrhythmic, and anti-anginal medication.[2] Diltiazem exerts its effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a decrease in heart rate and contractility.[1][2]

This compound is identified in the scientific literature as an analogue of verapamil and is classified as a calcium entry blocker. The available research on this compound is sparse and limited to preclinical studies in animal models. These studies have explored its potential in the contexts of ischemia-induced arrhythmias and circulatory shock.

Mechanism of Action

Diltiazem is a potent inhibitor of L-type voltage-gated calcium channels, which are crucial for the contraction of cardiac and vascular smooth muscle.[3] By binding to these channels, diltiazem reduces the influx of calcium into the cells. This leads to several physiological effects:

  • Vascular Smooth Muscle Relaxation: Reduced intracellular calcium in vascular smooth muscle cells results in vasodilation, leading to a decrease in peripheral vascular resistance and blood pressure.

  • Negative Chronotropic and Inotropic Effects: In the heart, diltiazem's blockade of calcium channels in the sinoatrial (SA) and atrioventricular (AV) nodes leads to a decreased heart rate (negative chronotropy). It also reduces the force of myocardial contraction (negative inotropy).

This compound , as a verapamil analogue, is presumed to act as a calcium channel blocker. However, detailed studies on its specific binding sites, affinity for different calcium channel subtypes, and the precise molecular mechanisms of its action are not available in the published literature. The limited preclinical data suggest it possesses calcium entry blocking properties.

Preclinical and Clinical Data: A Stark Contrast

The disparity in the available data between diltiazem and this compound is substantial. Diltiazem has been the subject of numerous preclinical and clinical trials, establishing its safety and efficacy profile. In contrast, data on this compound is confined to a few preclinical observations.

Pharmacological Profile

The following table summarizes the known pharmacological properties of diltiazem. A corresponding detailed profile for this compound cannot be constructed due to the lack of available data.

ParameterDiltiazemThis compound
Drug Class Non-dihydropyridine Calcium Channel Blocker (Benzothiazepine)Calcium Channel Blocker (Verapamil Analogue)
Mechanism of Action Blocks L-type voltage-gated calcium channels in cardiac and vascular smooth muscle.Presumed to block calcium entry, but specifics are not well-documented.
Cardiovascular Effects Vasodilation, decreased blood pressure, decreased heart rate, decreased myocardial contractility.Limited antiarrhythmic effects in a rat model of ischemia. Showed some protective effects in a rat model of circulatory shock.
Clinical Applications Hypertension, angina pectoris, certain cardiac arrhythmias.Not used clinically.
Pharmacokinetics Well-absorbed orally with extensive first-pass metabolism. Plasma protein binding is 70-80%. Half-life is approximately 3.0 to 4.5 hours.No pharmacokinetic data available.
Experimental Data Summary

Numerous studies have characterized the effects of diltiazem. For instance, electrophysiological studies have shown that diltiazem prolongs the AH interval at higher doses, indicating a delay in AV nodal conduction. In isolated vascular smooth muscle preparations, diltiazem has been shown to inhibit calcium-induced contractions. Clinical trials have consistently demonstrated its efficacy in lowering blood pressure and controlling angina.

The available experimental data for this compound is limited to two key preclinical studies:

  • Ischemia-Induced Arrhythmias in Rats: A study by Curtis et al. investigated the effects of this compound (at oral doses of 50 and 150 mg/kg) on arrhythmias induced by coronary artery occlusion in conscious rats. The study concluded that this compound had "limited antiarrhythmic actions" in this model. In the same study, both this compound and another verapamil analogue, anipamil, reduced the magnitude of ECG signs of ischemia.

  • Circulatory Shock in Rats: A study presented as a conference proceeding investigated the effects of this compound (at a dose of 1.0 mg/kg) in a rat model of traumatic shock. The findings suggested that this compound:

    • Significantly blunted the accumulation of the cardiotoxic peptide, myocardial depressant factor (MDF).

    • Retarded the rate of proteolysis in pancreatic homogenates.

    • Significantly prolonged survival time compared to a vehicle control.

    • However, the study also noted that anipamil provided a greater degree of protection than this compound in this model.

Experimental Protocols

Detailed experimental protocols for the wealth of diltiazem studies are extensive and varied. Below is a representative, generalized protocol for assessing the cardiovascular effects of a calcium channel blocker in an animal model, which would be applicable to the initial preclinical evaluation of a compound like this compound.

General Protocol for Assessing Cardiovascular Effects in an Anesthetized Rat Model
  • Animal Preparation: Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital). The trachea is cannulated to ensure a patent airway.

  • Catheterization: The right carotid artery is cannulated for the measurement of arterial blood pressure. The right jugular vein is cannulated for drug administration.

  • Hemodynamic Measurements: A pressure transducer connected to the carotid artery catheter is used to continuously record systolic, diastolic, and mean arterial pressure. Heart rate is derived from the blood pressure waveform.

  • Drug Administration: The test compound (e.g., this compound or diltiazem) is administered intravenously at increasing doses. A vehicle control is also administered.

  • Data Acquisition and Analysis: Hemodynamic parameters are recorded continuously using a data acquisition system. The percentage change from baseline for each parameter at each dose is calculated and statistically analyzed.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Diltiazem in a Vascular Smooth Muscle Cell

diltiazem_pathway cluster_inhibition extracellular Extracellular Space membrane Cell Membrane intracellular Intracellular Space L_type_Ca_channel L-type Ca²⁺ Channel Ca_ion_int Ca²⁺ L_type_Ca_channel->Ca_ion_int inhibition_text Inhibition of Ca²⁺ influx leads to relaxation L_type_Ca_channel->inhibition_text Ca_ion_ext Ca²⁺ Ca_ion_ext->L_type_Ca_channel Influx Calmodulin Calmodulin Ca_ion_int->Calmodulin Diltiazem Diltiazem Diltiazem->L_type_Ca_channel Blocks Relaxation Muscle Relaxation Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Myosin Light Chain Kinase (Inactive) Ca_Calmodulin->MLCK_inactive MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction inhibition_text->Relaxation ronipamil_workflow start Hypothesis: This compound has cardiovascular effects in_vitro In Vitro Studies (e.g., Ion Channel Patch Clamp) start->in_vitro ex_vivo Ex Vivo Studies (e.g., Isolated Tissue Baths) start->ex_vivo in_vivo In Vivo Animal Models (e.g., Anesthetized Rat) start->in_vivo data_analysis Data Analysis and Pharmacological Profiling in_vitro->data_analysis ex_vivo->data_analysis arrhythmia_model Ischemia-Induced Arrhythmia Model in_vivo->arrhythmia_model shock_model Circulatory Shock Model in_vivo->shock_model arrhythmia_model->data_analysis shock_model->data_analysis conclusion Conclusion on Preclinical Efficacy and Safety data_analysis->conclusion

References

The Case for a Better Negative Control: Ronipamil in Calcium Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Ronipamil and Alternative Negative Controls for Robust Calcium Influx Assays

In the intricate world of calcium signaling research, the use of appropriate controls is paramount to ensure the validity and reproducibility of experimental findings. Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a myriad of cellular processes, and pharmacological agents that modulate calcium channels are invaluable tools for dissecting these pathways. Verapamil, a phenylalkylamine, is a widely used L-type calcium channel blocker. However, when studying the effects of such blockers, a structurally similar but inactive compound is crucial as a negative control to rule out off-target effects. This guide provides a comparative analysis of this compound, a verapamil analogue, and other potential negative controls in the context of calcium signaling studies.

This compound: An Analogue with Attenuated Activity

This compound is a structural analogue of verapamil and is classified as a calcium entry blocker. However, studies have indicated that its pharmacological activity is significantly limited compared to verapamil and other analogues like anipamil. For instance, in studies of ischemia-induced arrhythmias, this compound showed limited antiarrhythmic actions. While this reduced activity might suggest its potential as a negative control, it is crucial to recognize that "limited" does not equate to "inactive." Research in circulatory shock models, a condition linked to intracellular calcium overload, has shown that this compound does possess protective effects, suggesting some level of biological activity related to calcium modulation.

The Ideal Negative Control: Introducing R-Verapamil

A more suitable negative control for studies involving verapamil is its less active enantiomer, R-verapamil. Verapamil is a racemic mixture of two stereoisomers: the more potent S-verapamil and the significantly less active R-verapamil. The inhibitory potency of the (-)-isomer (S-verapamil) on calcium channels is substantially higher than that of the (+)-isomer (R-verapamil). This stereoselective inhibition makes R-verapamil an excellent negative control, as it shares the same chemical scaffold as the active drug but exhibits markedly reduced on-target activity.

Quantitative Comparison of Calcium Channel Blockers

CompoundTarget/AssayPotency (IC₅₀/Kᵢ)Reference
(±)-Verapamil L-type Ca²⁺ channels250 nM - 15.5 µM[1]
T-type Ca²⁺ channels~20 µM[2][3]
N-type Ca²⁺ channelsInhibits at >30 µM[4]
P-type Ca²⁺ channelsInhibits at ≤30 µM[4]
Q-type Ca²⁺ channelsInhibits at >30 µM
fKv1.4ΔN K⁺ channels260.71 ± 18.50 µmol/L
Retinal Pigment Epithelial Cell Proliferation14.6 µM
(-)-Verapamil (S-isomer) Calcium channel function (KCl-induced contraction)More potent than (+)-isomer
(+)-Verapamil (R-isomer) Calcium channel function (KCl-induced contraction)Less potent than (-)-isomer
This compound Intracellular Ca²⁺ ConcentrationData not available

This table summarizes the inhibitory concentrations (IC₅₀) or binding affinities (Kᵢ) of various verapamil-related compounds on different ion channels and cellular processes. The lack of specific data for this compound's effect on intracellular calcium is a notable gap in the current literature.

Signaling Pathways and Experimental Design

To accurately assess the utility of a negative control in calcium signaling studies, it is essential to understand the underlying molecular pathways and the experimental workflows used to measure them.

Calcium Influx Signaling Pathway

The influx of calcium into the cell is a critical event that triggers numerous downstream signaling cascades. This process is tightly regulated by various ion channels, including voltage-gated calcium channels (VGCCs). Pharmacological agents like verapamil directly modulate these channels.

Calcium Influx Signaling Pathway cluster_membrane Plasma Membrane VGCC Voltage-Gated Calcium Channel Intracellular_Ca Intracellular Ca²⁺ VGCC->Intracellular_Ca Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->VGCC Influx Signaling_Cascade Downstream Signaling Cascades Intracellular_Ca->Signaling_Cascade Verapamil Verapamil (Active Blocker) Verapamil->VGCC Inhibits Negative_Control This compound / R-Verapamil (Negative Control) Negative_Control->VGCC No significant inhibition

Caption: A simplified diagram of a calcium influx signaling pathway.

Experimental Workflow for Intracellular Calcium Measurement

A standard method for quantifying changes in intracellular calcium involves the use of ratiometric fluorescent indicators like Fura-2 AM. The following workflow outlines the key steps in such an experiment.

Experimental Workflow A Cell Culture and Plating B Loading with Fura-2 AM A->B C Wash to Remove Extracellular Dye B->C D Incubation for De-esterification C->D E Baseline Fluorescence Measurement (340nm & 380nm excitation) D->E F Addition of Test Compound (e.g., Verapamil, this compound) E->F G Stimulation to Induce Calcium Influx (e.g., KCl depolarization) F->G H Fluorescence Measurement Post-Stimulation G->H I Data Analysis: Calculate 340/380 Ratio and Determine [Ca²⁺]i H->I

Caption: A typical experimental workflow for measuring intracellular calcium.

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol is adapted from established methods for measuring intracellular calcium concentration in cultured cells using a fluorescence plate reader.

1. Cell Preparation:

  • Culture cells in appropriate media to 80-90% confluency in a clear flat-bottom black 96-well culture plate.

  • On the day of the experiment, discard the culture medium and wash the cells once with 200 µl of HEPES-buffered saline (HBS).

2. Dye Loading:

  • Prepare a Fura-2 AM loading solution in HBS. The final concentration of Fura-2 AM should be optimized for the specific cell type but is typically in the range of 1-5 µM.

  • Carefully remove the HBS from the wells and add the Fura-2 AM loading solution.

  • Incubate the cells for 60 minutes at room temperature in the dark.

3. Washing and De-esterification:

  • Remove the dye solution and wash the cells twice with HBS to remove extracellular Fura-2 AM.

  • Add 200 µl of HBS, optionally supplemented with an anion transport inhibitor like probenecid (typically 2.5 mM), to each well.

  • Incubate for at least 20 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM within the cells.

4. Fluorescence Measurement:

  • Set up a fluorescence plate reader to measure emission at ~510 nm with alternating excitation at 340 nm and 380 nm.

  • Record baseline fluorescence for a set period.

  • Add the test compounds (e.g., verapamil, this compound, R-verapamil) at various concentrations to the designated wells.

  • After an appropriate incubation period, add a stimulus (e.g., a depolarizing concentration of KCl) to induce calcium influx.

  • Continue recording the fluorescence to capture the calcium response.

5. Data Analysis:

  • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

  • The change in this ratio is proportional to the change in intracellular calcium concentration.

  • For quantitative analysis, the intracellular calcium concentration can be calculated using the Grynkiewicz equation, which requires calibration with minimum (Rmin) and maximum (Rmax) fluorescence ratios.

Conclusion

The selection of an appropriate negative control is a critical aspect of experimental design in calcium signaling research. While this compound is a structural analogue of verapamil, its known, albeit limited, biological activity makes it a less-than-ideal negative control. In contrast, the less active enantiomer, R-verapamil, provides a more robust control by closely matching the chemical structure of the active compound while exhibiting significantly lower potency at the target calcium channels. Researchers should prioritize the use of such well-characterized, less active stereoisomers as negative controls to ensure the reliability and interpretability of their findings. The lack of publicly available, quantitative data on the direct effects of this compound on intracellular calcium concentrations further underscores the recommendation to use more thoroughly vetted control compounds in these sensitive assays.

References

Benchmarking Ronipamil's Potency: A Comparative Analysis Against Novel Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the potency of Ronipamil, a phenylalkylamine derivative, against a selection of new chemical entities in the field of calcium channel modulation. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective performance assessment.

This compound, an analog of Verapamil, is a calcium channel blocker primarily targeting L-type calcium channels. Its therapeutic potential is benchmarked against newer agents with diverse calcium channel subtype selectivities, including Cilnidipine, Benidipine, and Efonidipine.

Quantitative Potency Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound's parent compound, Verapamil, and the selected new chemical entities against various voltage-gated calcium channels. This data provides a quantitative measure of their potency.

CompoundTarget Channel(s)IC50 (nM)Reference
Verapamil L-type1.6 µM (1600 nM)[1]
Cilnidipine L-type, N-type100 (L-type), 200 (N-type)[2]
Benidipine L-type, N-type, T-type2.7 (ICa inhibition)[3]
Efonidipine L-type, T-type13 (T-type, at 1 Hz)[4]

Signaling Pathway of Calcium Channel Blockers

Voltage-gated calcium channels (VGCCs) are crucial for regulating intracellular calcium levels, which in turn control a multitude of cellular processes. L-type calcium channels are predominantly found in cardiac and smooth muscle cells, where their activation leads to muscle contraction. N-type and T-type channels are more prevalent in neuronal tissues and play roles in neurotransmitter release and pacemaker activity, respectively.

Calcium channel blockers, such as this compound and the newer entities, exert their effects by binding to the α1 subunit of the VGCCs, thereby inhibiting the influx of calcium ions. This leads to vasodilation, reduced heart rate, and decreased cardiac contractility, which are the bases for their therapeutic applications in conditions like hypertension and angina.

Calcium Channel Blocker Signaling Pathway Depolarization Membrane Depolarization VGCC Voltage-Gated Ca2+ Channel (L, N, T-type) Depolarization->VGCC Ca_Influx Ca2+ Influx VGCC->Ca_Influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction This compound This compound / NCEs Block Channel Blockade This compound->Block Block->VGCC

Mechanism of action for calcium channel blockers.

Experimental Protocols

The determination of the potency of calcium channel blockers relies on robust and reproducible experimental protocols. The following are detailed methodologies for key assays used to generate the comparative data.

Electrophysiological Assessment (Whole-Cell Patch Clamp)

This technique directly measures the ion current through calcium channels in isolated cells.

Objective: To determine the concentration-dependent inhibition of voltage-gated calcium channel currents by the test compounds and calculate the IC50 value.

Methodology:

  • Cell Preparation: Use a cell line stably expressing the target human calcium channel subtype (e.g., HEK293 cells expressing Cav1.2, Cav2.2, or Cav3.1). Culture the cells under standard conditions.

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Barium is often used as the charge carrier to avoid calcium-dependent inactivation.

    • Internal Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 3 Mg-ATP, 0.2 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in a resting state.

    • Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms).

    • Apply the test compound at increasing concentrations via a perfusion system.

    • Record the peak inward current at each concentration after steady-state inhibition is reached.

  • Data Analysis:

    • Measure the peak current amplitude in the presence of each compound concentration and normalize it to the control current amplitude.

    • Plot the normalized current as a function of the compound concentration.

    • Fit the concentration-response curve with a Hill equation to determine the IC50 value.

Radioligand Binding Assay

This assay measures the affinity of a compound for the calcium channel by its ability to displace a radiolabeled ligand that specifically binds to the channel.

Objective: To determine the binding affinity (Ki) of the test compounds for the verapamil binding site on the L-type calcium channel.

Methodology:

  • Membrane Preparation: Homogenize tissue rich in the target calcium channels (e.g., rat cardiac or cerebral cortex tissue) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the binding buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]-Verapamil or a dihydropyridine radioligand like [³H]-PN200-110), and varying concentrations of the unlabeled test compound.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Potency Determination

The following diagram illustrates a typical workflow for determining the potency of a new chemical entity as a calcium channel blocker, from initial screening to detailed characterization.

Experimental Workflow for Potency Determination Start New Chemical Entity (NCE) HTS High-Throughput Screening (Fluorescence-based Ca2+ influx assay) Start->HTS Hit_Ident Hit Identification HTS->Hit_Ident Secondary_Assay Secondary Assay (Radioligand Binding) Hit_Ident->Secondary_Assay Active Lead_Opt Lead Optimization Hit_Ident->Lead_Opt Inactive Potency_Conf Potency Confirmation Secondary_Assay->Potency_Conf Electrophys Functional Characterization (Electrophysiology - Patch Clamp) Potency_Conf->Electrophys Confirmed Potency_Conf->Lead_Opt Not Confirmed IC50 IC50 Determination Electrophys->IC50 Selectivity Selectivity Profiling (vs. other channel subtypes) Electrophys->Selectivity IC50->Lead_Opt Selectivity->Lead_Opt

References

Safety Operating Guide

Proper Disposal of Ronipamil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Ronipamil, a calcium channel blocker used in research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is an analogue of Verapamil and should be handled with the understanding that it may possess similar toxicological and environmental hazards.[1] The Safety Data Sheet (SDS) for the related compound Verapamil indicates that it is toxic if swallowed and harmful to aquatic life with long-lasting effects, underscoring the need for meticulous disposal practices.[2]

Key Disposal Principles

Unused, expired, or contaminated this compound and its containers must be treated as hazardous chemical waste.[3][4] Improper disposal, such as sewering or discarding in regular trash, is prohibited and can lead to environmental contamination and potential harm to human health. All disposal activities must comply with federal, state, and local regulations.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound from a research laboratory setting.

Waste Identification and Segregation

Proper segregation of pharmaceutical waste is the first critical step.

  • Primary this compound Waste: This includes pure this compound, expired or unused formulations, and grossly contaminated items (e.g., a beaker with residual this compound).

  • Trace-Contaminated Waste: This includes items with minimal residual contamination, such as empty vials, weigh boats, and personal protective equipment (PPE).

Waste TypeDescriptionContainer Type
Non-Hazardous Waste Items with no direct contact with this compound (e.g., outer packaging, clean paper towels).Regular Trash
Hazardous Chemical Waste Pure this compound, solutions, formulations, and items with significant residual contamination.Designated, labeled hazardous waste container.
Trace-Contaminated Sharps Needles, syringes, or other sharps that have come into contact with this compound.Puncture-resistant sharps container.
Trace-Contaminated PPE Gloves, lab coats, and other PPE with minimal this compound contamination.Labeled bag for hazardous waste.
Packaging and Labeling

All containers for hazardous waste must be appropriately labeled and sealed.

  • Container Selection: Use a container compatible with the waste type (e.g., a sealable, leak-proof container for liquids and solids). Do not mix incompatible waste streams.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic")

    • The accumulation start date

    • The Principal Investigator's name and contact information

Storage

Store hazardous waste in a designated Satellite Accumulation Area (SAA) until it is collected for disposal.

  • The SAA should be located at or near the point of generation.

  • Ensure the area is secure and accessible only to authorized personnel.

  • Keep containers closed at all times except when adding waste.

  • Secondary containment is recommended to prevent spills.

Disposal

Disposal of this compound waste must be handled by a licensed hazardous waste contractor.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Provide the EHS department with a completed hazardous waste disposal request form.

  • Do not attempt to dispose of this compound waste through incineration or other methods on your own.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Ronipamil_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_packaging Packaging & Labeling cluster_storage Storage cluster_disposal Disposal A This compound Waste Generated B Segregate Waste Streams A->B C Package in Compatible Container B->C Hazardous H Dispose in Regular Trash B->H Non-Hazardous D Affix Hazardous Waste Label C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Waste Collected by Licensed Contractor F->G Calcium_Channel_Blocker_Pathway cluster_cell Cardiomyocyte / Smooth Muscle Cell Ca_channel L-type Calcium Channel Contraction Muscle Contraction Ca_channel->Contraction Initiates Ca_ion Ca²⁺ Ca_ion->Ca_channel Influx This compound This compound This compound->Ca_channel Blocks

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ronipamil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ronipamil, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to empower your team with the knowledge to handle this compound confidently and safely.

When working with any chemical compound, a thorough understanding of its potential hazards and the necessary precautions is the first line of defense. This document outlines the critical safety measures required for this compound, a substance used in industrial and scientific research.[1]

Personal Protective Equipment (PPE) for this compound

The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the Safety Data Sheet (SDS).[1]

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protective ClothingFire/flame resistant and impervious clothing.[1]
Respiratory Full-Face RespiratorTo be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1]

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection and includes procedures for handling, storage, and disposal.

Safe Handling and Storage

To ensure a safe laboratory environment, adhere to the following handling and storage protocols:

  • Ventilation: Handle this compound in a well-ventilated area to minimize the concentration of airborne particles.

  • Equipment: Use non-sparking tools to prevent ignition from electrostatic discharge.

  • Storage: Store the container in a dry, cool, and well-ventilated place. Keep the container tightly closed to prevent contamination and exposure.

  • Personal Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled.

Accidental Release Measures

In the event of a spill or accidental release, follow these procedures to contain and clean up the material safely:

  • Avoid Dust Formation: Take immediate steps to prevent the formation of dust and aerosols.

  • Environmental Protection: Prevent further leakage or spillage if it is safe to do so.

  • Containment and Cleanup: Collect the spilled material and arrange for its disposal according to approved procedures.

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations. While specific disposal instructions for this compound are not detailed in the provided search results, general best practices for the disposal of laboratory chemicals should be followed. It is imperative to adhere to all local, state, and federal regulations for chemical waste disposal. In the absence of specific guidelines for this compound, a common procedure for disposing of non-hazardous solid chemical waste is to mix the substance with an inert, non-combustible absorbent material and place it in a sealed, labeled container for collection by a licensed waste disposal company. For specific guidance, consult your institution's environmental health and safety (EHS) department.

Experimental Workflow for Safe Handling of this compound

To provide a clear, step-by-step guide for researchers, the following workflow diagram illustrates the key stages of safely handling this compound in a laboratory setting.

Ronipamil_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area B->C D Use Non-Sparking Tools C->D E Weigh and Handle Compound D->E F Decontaminate Work Area E->F G Dispose of Waste Properly F->G H Doff and Store/Dispose of PPE G->H I Accidental Spill J Follow Accidental Release Measures I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ronipamil
Reactant of Route 2
Reactant of Route 2
Ronipamil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.